Chloroethane
Description
Ethyl chloride appears as a clear colorless gas with a pungent odor. Flash point -58 °F. Boiling point 54 °F. Less dense than water and insoluble in water. Vapors are heavier than air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket.
This compound is the simplest and least toxic member of the class of chloroethanes, that is ethane in which a single hydrogen is substituted by a chlorine. A colourless gas at room temperature and pressure (boiling point 12℃), it is used as a mild topical anaesthetic to numb the skin prior to ear piercing, skin biopsies, etc., and is also used in the treatment of sports injuries. It was formerly used in the production of tetraethyllead. It has a role as a local anaesthetic, an antipruritic drug and an inhalation anaesthetic.
Ethyl chloride, or this compound, has a chemical formula C2H5Cl. It was commonly used in the production of tetraethyllead (TEL), which is an additive for gasoline. It was also used in other commerical applications as a chemical reagent. It is still used in the treatment of cellulose to make ethylcellulose for commercial products. Ethyl chloride is used as a diagnostic tool to detect a dead tooth with nonviable pulp.
Exposure to ethyl chloride may occur from the use of consumer products containing it. The acute (short- term) effects of ethyl chloride from inhalation exposure in humans consists of temporary feelings of drunkenness, and higher levels cause lack of muscle coordination and unconsciousness. The chronic (long-term) health effects resulting from exposure to air containing low levels of ethyl chloride in humans is not known. Some animal studies indicate effects on the lungs, liver, kidneys, and heart due to exposure to ethyl chloride via inhalation. No studies were located regarding carcinogenic effects following ethyl chloride inhalation exposure in humans. A study by the National Toxicology Program (NTP) indicated that inhaled ethyl chloride is carcinogenic in female mice and may be carcinogenic in rats. EPA has not classified ethyl chloride for carcinogenicity.
This compound (Ethyl Chloride) can cause cancer according to The National Toxicology Program.
This compound, also called ethyl chloride, is a colorless gas at room temperature and pressure, with a characteristically sharp odor. People can smell this compound in the air at levels above 4 parts this compound in a million parts of air by volume (ppm). It can be smelled in water at levels above 0.02 parts this compound in a million parts of water (ppm). In pressurized containers, this compound exists as a liquid. However, the liquid evaporates quickly when exposed to air. It catches fire easily and is very dangerous when exposed to heat or flame. This compound does not occur naturally in the environment. It is present in the environment as a result of human activity. In the past, the largest single use for this compound was for the production of tetraethyl lead, which is a gasoline additive. However, production of this compound has decreased dramatically as a result of stricter government regulations controlling lead in gasoline. Other applications include use in the production of ethyl cellulose, dyes, medicinal drugs, and other commercial chemicals, and use as a solvent and refrigerant. It is used to numb skin prior to medical procedures such as ear piercing and skin biopsies, and it is used in the treatment of sports injuries. (L935)
A gas that condenses under slight pressure. Because of its low boiling point ethyl chloride sprayed on skin produces an intense cold by evaporation. Cold blocks nerve conduction. Ethyl chloride has been used in surgery but is primarily used to relieve local pain in sports medicine.
Structure
3D Structure
Propriétés
IUPAC Name |
chloroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYZWHHZPQKTII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl | |
| Record name | ETHYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020302 | |
| Record name | Chloroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl chloride appears as a clear colorless gas with a pungent odor. Flash point -58 °F. Boiling point 54 °F. Less dense than water and insoluble in water. Vapors are heavier than air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Liquid, Colorless gas or liquid (below 54 degrees F) with a pungent, ether-like odor; Note: Shipped as a liquefied compressed gas; [NIOSH], Colorless gas or liquid (below 54 °F) with a pungent, ether-like odor., Colorless gas or liquid (below 54 °F) with a pungent, ether-like odor. [Note: Shipped as a liquefied compressed gas.] | |
| Record name | ETHYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethane, chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/59 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ETHYL CHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/565 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0267.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
54.1 °F at 760 mmHg (NTP, 1992), 12.3 °C @ 760 mm Hg, 54 °F | |
| Record name | ETHYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYL CHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/565 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0267.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
-58 °F (NTP, 1992), -50 °C, -58 °F (-50 °C) (Closed cup), -58 °F (liquid), NA (Gas) -58 °F (Liquid) | |
| Record name | ETHYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/59 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ETHYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYL CHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/565 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0267.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
0.574 g/100 mL at 68 °F (NTP, 1992), 0.574 g/100 ml in water @ 20 °C, 48.3 g/100 ml in alc, 0.447 g/100 g water at 0 °C, Solubility: 0.07 g water/100 g ethyl chloride at 0 °C; 103 g acetone/100 g ethyl chloride at 25 °C; 110 g benzene/100 g ethyl chloride at 25 °C; 87 g n-heptane/100 g ethyl chloride at 25 °C; 48 g ethanol/100 g ethyl chloride at 21 °C; 37 g methanol/100 g ethyl chloride at 25 °C; 0.6 G water/100 g ethyl chloride at 20 °C, For more Solubility (Complete) data for ETHYL CHLORIDE (6 total), please visit the HSDB record page., 0.6% | |
| Record name | ETHYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0267.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.906 at 53.96 °F (USCG, 1999) - Less dense than water; will float, 0.9214 @ 0 °C/4 °C, Saturated vapor density= 0.25180 lb/cu ft @ 75 °C, 0.92 (liquid at 32 °F), 0.92 (Liquid at 32 °F), 2.23(relative gas density) | |
| Record name | ETHYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYL CHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/565 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0267.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.22 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.22 (Air= 1.00), 2.23 | |
| Record name | ETHYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYL CHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/565 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1000 mmHg at 68 °F ; 457 mmHg at 32 °F (NTP, 1992), 1010.0 [mmHg], 1010 mm Hg at 20 °C, 1000 mmHg | |
| Record name | ETHYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/59 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ETHYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYL CHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/565 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0267.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
If prepared from industrial methylated spirit it contains a small variable proportion of methyl chloride. | |
| Record name | ETHYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS LIQUID, Colorless gas or liquid (below 54 degrees F) ... [Note: Shipped as a liquefied compressed gas]. | |
CAS No. |
75-00-3, 68411-72-3 | |
| Record name | ETHYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chloroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl chloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, chloro derivs. | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl chloride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13259 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ethane, chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chloroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloroethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethane, chloro derivs. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46U771ERWK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ETHYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYL CHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/565 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethane, chloro- | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/KH72D288.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-218 °F (NTP, 1992), -138.7 °C, -218 °F | |
| Record name | ETHYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYL CHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/565 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0267.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
A Technical Guide to Laboratory-Scale Chloroethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core laboratory-scale synthesis methods for chloroethane (ethyl chloride). The information presented herein is intended to assist researchers in selecting and implementing the most suitable synthetic route based on available starting materials, desired product purity, and reaction scale. This document outlines key methodologies, presents comparative quantitative data, and provides detailed experimental protocols and workflow visualizations.
Comparative Analysis of Synthesis Methods
The selection of a synthetic route for this compound in a laboratory setting is contingent on several factors, including precursor availability, desired yield and purity, and the reaction conditions achievable within the laboratory infrastructure. The following table summarizes the key quantitative parameters for the most common laboratory-scale synthesis methods.
| Synthesis Method | Starting Materials | Catalyst/Reagent | Reaction Temperature | Reported Yield | Purity | Key Considerations |
| Groove's Process | Ethanol (B145695), Hydrochloric Acid | Anhydrous Zinc Chloride | Boiling mixture (approx. 130-145°C)[1][2] | Up to 96% (ethanol conversion)[2] | Up to 99.95%[2] | Requires a continuous stream of dry HCl gas. The catalyst is crucial for primary alcohols.[3][4] |
| Darzens Process | Ethanol, Thionyl Chloride | Pyridine (B92270) (or other base) | Room temperature to gentle reflux | Good to excellent | High (byproducts are gaseous) | Preferred method for high purity as SO₂ and HCl byproducts are easily removed.[5] Pyridine is used to neutralize the generated HCl.[4][5] |
| Free-Radical Halogenation | Ethane, Chlorine | UV light | Ambient | Variable (prone to over-chlorination) | Mixture of products | Difficult to control, leading to a mixture of mono- and polychlorinated ethanes.[6][7] 1,1-dithis compound (B41102) is a common byproduct.[7] |
| Hydrochlorination | Ethene, Hydrogen Chloride | None (or Lewis acid for industrial scale) | Room temperature or slightly elevated | High | High (clean addition) | An electrophilic addition reaction that is highly specific for this compound, avoiding the byproducts seen in free-radical chlorination.[6][8][9][10] |
Experimental Protocols
The following sections provide detailed methodologies for the key synthesis routes. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Method 1: Synthesis from Ethanol and Hydrochloric Acid (Groove's Process)
This method involves the reaction of ethanol with a continuous stream of dry hydrogen chloride gas, catalyzed by anhydrous zinc chloride.
Materials:
-
Ethanol (100 g, absolute)
-
Anhydrous zinc chloride (50 g)
-
Concentrated sulfuric acid
-
Source of dry hydrogen chloride gas (e.g., from a cylinder or a generator using NaCl and concentrated H₂SO₄)
-
Ice-salt mixture
Equipment:
-
Round-bottom flask with a gas inlet tube and a reflux condenser
-
Heating mantle
-
Two gas washing bottles
-
Receiving flask
-
Connecting tubing
Procedure:
-
Place 100 g of absolute ethanol and 50 g of anhydrous zinc chloride into the round-bottom flask.
-
Assemble the apparatus as shown in the workflow diagram below. The reflux condenser is connected to two sequential washing bottles, the first containing water and the second containing concentrated sulfuric acid to wash and dry the product gas.
-
The outlet of the second washing bottle is connected to a receiving flask cooled in an ice-salt bath to condense the this compound.
-
Heat the mixture in the round-bottom flask to boiling.
-
Pass a steady stream of dry hydrogen chloride gas through the boiling mixture via the gas inlet tube.
-
The gaseous this compound product will pass through the reflux condenser, be washed and dried in the washing bottles, and finally condense in the cooled receiving flask.
-
Continue the reaction until the desired amount of product is collected. The yield is reported to be nearly quantitative.[11]
-
Due to its low boiling point (12.3 °C), the collected this compound must be kept in a sealed container in a cooling bath.[11]
Method 2: Synthesis from Ethanol and Thionyl Chloride (Darzens Process)
This is often the preferred laboratory method due to the formation of gaseous byproducts, which simplifies purification.
Materials:
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂)
-
Pyridine
Equipment:
-
Round-bottom flask with a dropping funnel and a reflux condenser
-
Stirring apparatus
-
Cooling bath
Procedure:
-
Place the absolute ethanol in the round-bottom flask and cool it in an ice bath.
-
Add pyridine to the flask.
-
Slowly add thionyl chloride to the stirred ethanol-pyridine mixture from the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and then gently reflux until the evolution of sulfur dioxide and hydrogen chloride gases ceases.
-
The this compound can be collected by distillation into a cooled receiver. The use of pyridine neutralizes the HCl produced, preventing side reactions and driving the reaction to completion.[5]
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships between the different synthesis methods.
References
- 1. CN106831315B - Continuous production method of this compound - Google Patents [patents.google.com]
- 2. CN104311382A - Method for preparing this compound from chlorination by-product hydrogen chloride - Google Patents [patents.google.com]
- 3. Convert Ethanol into this compound. Complete the reaction: CH3CH2OH + HCl .. [askfilo.com]
- 4. For the preparation of this compound A HCl gas is passed class 12 chemistry CBSE [vedantu.com]
- 5. youtube.com [youtube.com]
- 6. homework.study.com [homework.study.com]
- 7. quora.com [quora.com]
- 8. How can I prepare this compound from ethene? | Filo [askfilo.com]
- 9. brainly.in [brainly.in]
- 10. brainly.in [brainly.in]
- 11. Sciencemadness Discussion Board - Preparation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
Physical and chemical properties of chloroethane for research applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the physical and chemical properties of chloroethane (ethyl chloride), a versatile compound utilized in various research and industrial applications. It is intended to be a comprehensive resource for professionals in laboratory and drug development settings, offering detailed data, experimental protocols, and safety guidelines.
Physical and Chemical Properties
This compound is a colorless, flammable gas at standard temperature and pressure, often handled as a refrigerated or pressurized liquid.[1][2] It possesses a characteristic faint, sweet, or pungent ether-like odor and a burning taste.[1][3]
Physical Properties
The key physical properties of this compound are summarized in the table below, providing essential data for experimental design and safety considerations.
| Property | Value | References |
| Molecular Formula | C₂H₅Cl | [4] |
| Molecular Weight | 64.51 g/mol | [2][5] |
| Boiling Point | 12.3 °C (54.1 °F) at 760 mmHg | [2][3] |
| Melting Point | -138.7 °C (-217.7 °F) | [2][3] |
| Density (liquid) | 0.89 g/mL at 25 °C | [6][7] |
| Vapor Density | 2.22 (vs air) | [3][8] |
| Vapor Pressure | 1000 mmHg at 20 °C | [3] |
| Flash Point | -50 °C (-58 °F) | [4] |
| Autoignition Temp. | 519 °C (966 °F) | [8] |
| Explosive Limits | 3.8% - 15.4% in air | [1][8] |
| Log Kow | 1.43 | [4] |
Solubility
This compound's solubility is a critical factor in its application as a solvent and reagent. It is slightly soluble in water but demonstrates high solubility in many organic solvents.
| Solvent | Solubility | References |
| Water | 0.574 g / 100 mL at 20 °C | [5] |
| Ethanol | 48.3 g / 100 g at 21 °C; Miscible | [5][6] |
| Diethyl Ether | Miscible | [5] |
| Benzene (B151609) | 110 g / 100 g at 25 °C | [4] |
| Acetone | 103 g / 100 g at 25 °C | [4] |
| Methanol | 37 g / 100 g at 25 °C | [4] |
Chemical Reactivity
This compound is a versatile ethylating agent and participates in a range of chemical reactions.[1]
| Property | Description | References |
| Reactivity | Reacts violently with oxidizing agents, alkali metals (e.g., potassium, sodium), calcium, magnesium, and powdered aluminum or zinc.[3] It is sensitive to heat.[6] | [3][6] |
| Decomposition | Upon heating or burning, it decomposes to produce toxic and corrosive fumes, including hydrogen chloride and phosgene.[8][9] It is thermally stable up to 400 °C, at which point it yields ethylene (B1197577) and hydrogen chloride.[9] | [8][9] |
| Hydrolysis | It hydrolyzes in the presence of water or steam, particularly with alkalis, to produce corrosive fumes.[3][4] | [3][4] |
| Corrosivity | Liquid this compound can attack some forms of plastics, rubber, and coatings.[4] | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopy | Key Data Points | References |
| ¹H NMR | Two signals are observed: a triplet around 1.48 ppm (CH₃) and a quartet around 3.57 ppm (CH₂). The integration ratio is 3:2. | [5][10][11] |
| ¹³C NMR | Two signals are expected, corresponding to the two distinct carbon environments. | [12][13] |
| Infrared (IR) | C-H stretching: ~2880-3080 cm⁻¹; C-H bending: ~1300-1500 cm⁻¹; C-Cl stretching: ~580-780 cm⁻¹. | [14][15] |
| Mass Spec (MS) | Molecular ion peaks (M+) are observed at m/z 64 and 66, corresponding to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio. The base peak is often the ethyl cation [C₂H₅]⁺ at m/z 29. | [15][16] |
Research Applications
Historically used as a refrigerant, anesthetic, and in the production of tetraethyllead, this compound's primary role in modern research is as an inexpensive ethylating agent.[1][15] It is used to introduce an ethyl group (-CH₂CH₃) into various molecules.
Key applications include:
-
Ethylcellulose Production: Used to convert cellulose (B213188) into ethylcellulose, a widely used thickener, binder, and film-former in pharmaceuticals, coatings, and cosmetics.[1][3]
-
Organic Synthesis: Acts as an ethylating agent in reactions such as Friedel-Crafts alkylations to produce ethylbenzene (B125841) (a precursor to styrene) and in the synthesis of various dyes and drugs.[1][3][17]
-
Organometallic Chemistry: Reacts with metals like aluminum to form organoaluminum compounds, which are precursors to polymers.[1]
Experimental Protocols
Safe Handling and Storage
Due to its high flammability and volatility, strict safety protocols must be followed when handling this compound.
Protocol:
-
Work Area: All work must be conducted in a well-ventilated chemical fume hood. Ensure an appropriate fire extinguisher (e.g., carbon dioxide, dry chemical) and safety shower/eyewash station are readily accessible.
-
Personal Protective Equipment (PPE): Wear safety goggles or a face shield, appropriate chemical-resistant gloves (e.g., neoprene, viton), and a flame-resistant lab coat.[8][18]
-
Dispensing: this compound is typically supplied as a liquefied compressed gas. Dispense slowly to prevent static electricity buildup and rapid, uncontrolled evaporation, which can cause frostbite.[9][19] Use non-sparking tools.[8][9]
-
Storage: Store cylinders or lecture bottles in a cool, dry, well-ventilated area away from heat, sunlight, and ignition sources.[6][20] Store separately from incompatible materials such as strong oxidizing agents and alkali metals.[6][7] Ensure containers are tightly sealed and clearly labeled.
-
Transport: When moving containers, use a sturdy cart with secondary containment.[20]
-
Spills: In case of a small liquid spill, allow it to evaporate in the fume hood. For larger spills or gas leaks, evacuate the area and follow emergency procedures.
Protocol: Friedel-Crafts Ethylation of Benzene
This protocol describes a representative electrophilic aromatic substitution using this compound to produce ethylbenzene.
Materials:
-
Anhydrous Benzene
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃) catalyst
-
Anhydrous diethyl ether (solvent)
-
Round-bottom flask with reflux condenser and drying tube
-
Stirring apparatus
-
Ice bath
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. The entire apparatus must be protected from atmospheric moisture.
-
Catalyst Suspension: In the fume hood, charge the flask with anhydrous aluminum chloride (1.1 eq) and anhydrous diethyl ether. Stir the mixture to form a suspension.
-
Reactant Addition: Cool the flask in an ice bath. Add anhydrous benzene (1.0 eq) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension.
-
This compound Introduction: Slowly bubble gaseous this compound through the reaction mixture or add it as a chilled liquid dropwise. The reaction is exothermic; maintain the temperature below 10 °C during addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. The reaction progress can be monitored by TLC or GC.
-
Workup: Cool the flask again in an ice bath and slowly add crushed ice, followed by dilute HCl, to quench the reaction and decompose the aluminum chloride complex.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and remove the solvent by rotary evaporation. The crude ethylbenzene can be purified by distillation.
Protocol: Spectroscopic Analysis
¹H NMR Spectroscopy:
-
Sample Preparation: As this compound is a gas at room temperature, a cooled deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube can be used. Carefully bubble a small amount of this compound gas through the solvent or add a drop of the chilled liquid. Cap the tube immediately.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition: Lock and shim the spectrometer on the deuterated solvent. Acquire a standard one-dimensional ¹H NMR spectrum. Typically, 16-32 scans are sufficient.
-
Processing: Fourier transform the FID, phase the spectrum, and reference it to the residual solvent peak or TMS. Integrate the signals to confirm the 3:2 proton ratio.
IR Spectroscopy (Gas Phase):
-
Sample Preparation: Evacuate a gas-phase IR cell. Introduce a small partial pressure of this compound gas into the cell.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record a background spectrum of the empty gas cell. Record the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Processing: The background spectrum is automatically subtracted. Identify and label the characteristic absorption bands for C-H and C-Cl bonds.
Mass Spectrometry:
-
Sample Preparation: Introduce gaseous this compound directly into the ion source via a gas inlet system or inject a dilute solution in a volatile solvent (e.g., methanol) for techniques like Electron Ionization (EI).
-
Instrumentation: Employ a mass spectrometer, typically with an EI source for small volatile molecules.
-
Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 10-100).
-
Analysis: Identify the molecular ion peaks at m/z 64 and 66 and analyze the fragmentation pattern.
Toxicology and Biological Effects
This compound is the least toxic of the chloroethanes but is a central nervous system depressant.[1]
-
Acute Exposure: Inhalation of vapors can cause effects similar to alcohol intoxication, lack of muscle coordination, and unconsciousness at higher concentrations.[3] Rapid evaporation of the liquid on skin can cause frostbite.[3]
-
Chronic Exposure: Long-term effects on humans are not well-documented. Animal studies have shown potential effects on the lungs, liver, and kidneys.[3]
-
Carcinogenicity: The National Toxicology Program (NTP) has indicated that inhaled ethyl chloride is carcinogenic in female mice and may be carcinogenic in rats.[21]
-
Mechanism of Anesthesia: The anesthetic effects of this compound and other general anesthetics are not tied to a single receptor but are thought to involve potentiation of inhibitory neurotransmitter receptors, such as GABA-A and glycine (B1666218) receptors, and disruption of lipid rafts in neuronal membranes.[2][3][22][23]
References
- 1. benchchem.com [benchchem.com]
- 2. Trichloroethylene - Wikipedia [en.wikipedia.org]
- 3. General Anesthetics: Aspects of Chirality, Pharmacodynamics, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. brainly.com [brainly.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN1313495C - Hydroxy ethyl cellulose preparation method - Google Patents [patents.google.com]
- 8. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 9. How To [chem.rochester.edu]
- 10. C2H5Cl CH3CH2Cl this compound low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Simple, One-Pot Method for Preparing Transparent Ethyl Cellulose Films with Good Mechanical Properties [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. Process for preparing hydroxy ethyl cellulose [diva-portal.org]
- 14. C2H5Cl CH3CH2Cl infrared spectrum of this compound prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. Grignard Reaction [organic-chemistry.org]
- 16. C2H5Cl CH3CH2Cl mass spectrum of this compound fragmentation pattern of m/z m/e ions for analysis and identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. engineering.rowan.edu [engineering.rowan.edu]
- 19. artsci.usu.edu [artsci.usu.edu]
- 20. courses.washington.edu [courses.washington.edu]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. researchgate.net [researchgate.net]
- 23. Theories of general anaesthetic action - Wikipedia [en.wikipedia.org]
Spectroscopic data analysis of chloroethane (NMR, IR, Mass Spec)
This guide provides an in-depth analysis of the spectroscopic data for chloroethane (CH₃CH₂Cl), a key organohalogen compound. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular structure elucidation. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting quantitative data, detailed experimental protocols, and visual representations of spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are instrumental in confirming its structure.
¹H NMR Spectroscopy of this compound
The proton NMR spectrum of this compound displays two distinct signals, corresponding to the two non-equivalent sets of protons in the molecule.[1] The integration of these signals reveals a 3:2 ratio, consistent with the number of protons on the methyl (CH₃) and methylene (B1212753) (CH₂) groups, respectively.[1]
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~3.57 | Quartet | ~7.2 | 2H | -CH₂-Cl |
| ~1.48 | Triplet | ~7.2 | 3H | -CH₃ |
Data sourced from publicly available spectral databases and literature.[2]
Interpretation: The methylene (-CH₂-) protons are deshielded by the electronegative chlorine atom, causing them to appear at a higher chemical shift (downfield) compared to the methyl (-CH₃) protons.[1] The splitting pattern follows the n+1 rule: the -CH₂- signal is split into a quartet by the three neighboring -CH₃ protons (3+1=4), and the -CH₃ signal is split into a triplet by the two adjacent -CH₂- protons (2+1=3).
Caption: Spin-spin coupling in this compound's ¹H NMR spectrum.
¹³C NMR Spectroscopy of this compound
The proton-decoupled ¹³C NMR spectrum of this compound shows two distinct singlets, confirming the presence of two unique carbon environments.[3]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~39.9 | -CH₂-Cl |
| ~18.7 | -CH₃ |
Data sourced from publicly available spectral databases.
Interpretation: Similar to the ¹H NMR spectrum, the carbon atom bonded to the chlorine (-CH₂-Cl) is more deshielded and thus appears at a higher chemical shift compared to the methyl carbon (-CH₃).[3]
Experimental Protocol for NMR Spectroscopy
The following protocol outlines the general procedure for acquiring NMR spectra of a liquid sample like this compound.
-
Sample Preparation:
-
Accurately weigh approximately 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[4]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[4][5] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[6]
-
Transfer the solution into a clean 5 mm NMR tube. Ensure the liquid height is between 4-5 cm.[4]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field.[4]
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[4]
-
Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal sensitivity.[4]
-
Acquisition:
-
For ¹H NMR , a standard one-dimensional pulse sequence is used. Typically, 8-16 scans are sufficient.
-
For ¹³C NMR , a proton-decoupled pulse sequence is commonly used to simplify the spectrum to singlets. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.[7]
-
-
-
Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum.
-
The spectrum is then phase-corrected and baseline-corrected.
-
The chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.[1][3]
-
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound provides characteristic absorption bands corresponding to its functional groups.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~2900 - 3000 | Strong | C-H stretching |
| ~1450 | Medium | C-H bending (scissoring/bending) |
| ~1380 | Medium | C-H bending (methyl symmetric bend) |
| ~675 - 780 | Strong | C-Cl stretching |
Data is a representation from typical spectra. The fingerprint region (~400 to 1500 cm⁻¹) contains a unique set of complex vibrations for this compound.[8]
Interpretation: The strong absorptions in the 2900-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in alkanes. The prominent, strong band in the lower wavenumber region (around 675-780 cm⁻¹) is indicative of the C-Cl stretching vibration, a key feature for identifying this compound.[8]
Experimental Protocol for IR Spectroscopy (Neat Liquid)
For a volatile liquid like this compound, the spectrum is often obtained as a "neat" sample (pure liquid).[9][10]
-
Sample Preparation:
-
Obtain two clean, dry salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.[10] Handle them by the edges to avoid moisture from fingers.
-
Using a pipette, place one to two drops of liquid this compound onto the center of one salt plate.[9]
-
Carefully place the second salt plate on top, creating a thin liquid film sandwiched between the plates.[9]
-
-
Data Acquisition:
-
Place the salt plate "sandwich" into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment first. This allows the instrument to subtract signals from atmospheric CO₂ and water vapor.
-
Run the sample scan to obtain the IR spectrum of this compound.
-
-
Post-Analysis:
-
Clean the salt plates thoroughly with a dry solvent (e.g., acetone (B3395972) or isopropanol) and return them to a desiccator for storage.[10][11]
-
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound.
The mass spectrum of this compound shows two molecular ion peaks at m/z 64 and 66.[12] This is due to the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, which occur in a natural abundance ratio of approximately 3:1.[12] Consequently, the peak at m/z 66 has about one-third the intensity of the peak at m/z 64.[12]
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Abundance | Assignment |
| 66 | ~33% | [CH₃CH₂³⁷Cl]⁺ (Molecular ion, M+2) |
| 64 | 100% (Base Peak) | [CH₃CH₂³⁵Cl]⁺ (Molecular ion, M⁺) |
| 49 | Moderate | [CH₂³⁵Cl]⁺ |
| 29 | Strong | [CH₃CH₂]⁺ |
| 27 | Strong | [C₂H₃]⁺ |
Relative abundances can vary depending on the instrument and ionization energy.[13]
Interpretation: The molecular ion undergoes fragmentation. A common fragmentation pathway is the loss of a chlorine radical, leading to the formation of the ethyl cation ([CH₃CH₂]⁺) at m/z 29.[12] Further fragmentation can lead to the loss of hydrogen atoms or other neutral molecules.
Caption: Key fragmentation pathways for this compound in mass spectrometry.
Experimental Protocol for Mass Spectrometry (Volatile Liquid)
The following describes a general procedure for analyzing a volatile liquid like this compound using electron ionization (EI) mass spectrometry.
-
Sample Introduction:
-
A small amount of the liquid this compound is injected into the instrument's inlet system.
-
Due to its volatility, the sample readily vaporizes in the low-pressure environment of the mass spectrometer.[14]
-
-
Ionization:
-
The gaseous sample molecules pass into the ionization chamber.
-
In the electron ionization (EI) source, the molecules are bombarded with a high-energy electron beam (typically 70 eV).[14]
-
This bombardment dislodges an electron from the molecule, creating a positively charged molecular ion ([M]⁺˙).[12]
-
-
Mass Analysis:
-
The newly formed ions are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or magnetic sector).
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[14]
-
-
Detection:
-
The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.
-
The resulting data is plotted as a mass spectrum, showing relative abundance versus m/z.
-
Integrated Spectroscopic Workflow
The elucidation of a molecule's structure, such as this compound, relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Caption: Workflow showing how different spectroscopic data confirm structure.
References
- 1. C2H5Cl CH3CH2Cl this compound low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. brainly.com [brainly.com]
- 3. C2H5Cl CH3CH2Cl C-13 nmr spectrum of this compound analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of ethyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. C2H5Cl CH3CH2Cl infrared spectrum of this compound prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. webassign.net [webassign.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. researchgate.net [researchgate.net]
- 12. C2H5Cl CH3CH2Cl mass spectrum of this compound fragmentation pattern of m/z m/e ions for analysis and identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. massbank.eu [massbank.eu]
- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
Chloroethane reaction mechanisms with nucleophiles
An In-depth Technical Guide to the Reaction Mechanisms of Chloroethane with Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound, a primary haloalkane, serves as a fundamental substrate for studying nucleophilic substitution and elimination reactions. Its simple structure allows for a clear examination of the underlying principles governing these transformations. This technical guide provides a comprehensive overview of the predominant reaction mechanisms of this compound with various nucleophiles, focusing on bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). We delve into the kinetics, stereochemistry, and the key factors that dictate the competition between these pathways, including the nature of the nucleophile, solvent effects, and temperature. Detailed experimental protocols for kinetic analysis and product identification are provided, alongside visualizations of reaction mechanisms and experimental workflows to facilitate a deeper understanding for researchers in organic synthesis and drug development.
Introduction to this compound Reactivity
This compound (CH₃CH₂Cl) is a primary haloalkane. Its reactivity is dominated by the polar carbon-chlorine (C-Cl) bond, where the chlorine atom is more electronegative than the carbon atom. This polarity creates a partial positive charge (δ+) on the α-carbon, making it susceptible to attack by electron-rich species known as nucleophiles. The C-Cl bond is also the weakest bond in the molecule, allowing the chloride ion to act as a good leaving group. Consequently, this compound primarily undergoes two competing bimolecular reaction mechanisms: SN2 (Substitution, Nucleophilic, Bimolecular) and E2 (Elimination, Bimolecular).
Bimolecular Nucleophilic Substitution (SN2) Mechanism
The SN2 reaction is a concerted, one-step process where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously.[1] The rate of the reaction is dependent on the concentration of both the this compound and the nucleophile, exhibiting second-order kinetics.[1]
Rate = k[CH₃CH₂Cl][Nu⁻]
Mechanism Details
The key feature of the SN2 mechanism is the backside attack of the nucleophile on the carbon atom bearing the leaving group.[2][3][4] This approach, at 180° to the C-Cl bond, is necessary to minimize steric hindrance and allow for optimal orbital overlap between the nucleophile's HOMO and the C-Cl σ* antibonding orbital.[4] This concerted process proceeds through a single, high-energy transition state where the carbon atom is transiently five-coordinate, and the C-Nu bond is forming as the C-Cl bond is breaking.[3][4] A significant consequence of this mechanism is the inversion of stereochemistry at the carbon center, often referred to as a Walden inversion.[2]
Reactions with Specific Nucleophiles
-
Hydroxide (B78521) Ion (OH⁻): When heated with an aqueous solution of a strong base like sodium hydroxide, this compound undergoes an SN2 reaction to produce ethanol (B145695).[5] To ensure dissolution of the haloalkane, a co-solvent like ethanol is often used.[5] CH₃CH₂Cl + OH⁻ → CH₃CH₂OH + Cl⁻
-
Cyanide Ion (CN⁻): The reaction of this compound with sodium or potassium cyanide, typically heated under reflux in an ethanolic solution, yields propanenitrile.[6] This reaction is a valuable method for extending a carbon chain by one carbon. Using an ethanolic solvent is crucial to prevent the competing reaction with water, which would produce ethanol.[6]
-
Ammonia (B1221849) (NH₃): this compound reacts with a concentrated solution of ammonia in ethanol when heated in a sealed tube to form ethylamine, a primary amine.[7] The reaction proceeds in two stages: an initial SN2 attack by ammonia forms an ethylammonium (B1618946) salt, which is then deprotonated by excess ammonia to yield the neutral amine.[7]
Bimolecular Elimination (E2) Mechanism
The E2 reaction is also a concerted, one-step process that competes with the SN2 pathway.[8] In this mechanism, a base removes a proton from the β-carbon (the carbon adjacent to the one bonded to the halogen) while the C-Cl bond breaks and a π-bond forms between the α and β carbons, yielding an alkene.[8][9] The E2 reaction is also bimolecular, with a rate dependent on the concentrations of both the this compound and the base.[2][10]
Rate = k[CH₃CH₂Cl][Base]
Mechanism Details
The E2 mechanism has a strict stereochemical requirement: the β-hydrogen and the leaving group must be in an anti-periplanar conformation.[8][11] This means they are in the same plane but on opposite sides of the C-C bond. This geometry allows for the smooth, simultaneous rearrangement of electrons through the transition state to form the new double bond.[11]
Competition Between SN2 and E2 Reactions
For a primary substrate like this compound, SN2 is often the dominant pathway. However, the outcome of the reaction is highly dependent on several factors. E2 is favored by conditions that hinder the SN2 pathway or by using reagents that are strong bases but poor nucleophiles.
Factors Influencing Reaction Pathways
The choice between substitution and elimination is a classic challenge in organic synthesis. For this compound, the key variables are the nature of the nucleophile/base, the solvent, and the temperature.
Summary of Influencing Factors
| Factor | Favors SN2 Reaction | Favors E2 Reaction | Rationale |
| Nucleophile/Base | Good nucleophiles that are weak bases (e.g., I⁻, CN⁻, N₃⁻).[10] | Strong, sterically hindered bases (e.g., potassium tert-butoxide, t-BuOK).[12] | Good nucleophiles favor direct attack on the carbon. Strong bases are more effective at abstracting a proton, and steric bulk hinders the backside attack required for SN2. |
| Solvent | Polar aprotic solvents (e.g., acetone, DMSO, DMF). | Polar protic solvents (e.g., ethanol, water), especially with strong bases. | Polar aprotic solvents enhance nucleophilicity by poorly solvating anions.[11] Ethanolic conditions are specifically used to promote elimination with NaOH.[9][12] |
| Temperature | Lower temperatures. | Higher temperatures.[6] | Elimination reactions generally have a slightly higher activation energy and result in an increase in entropy (more product molecules). Thus, the Gibbs free energy for elimination becomes more favorable at higher temperatures.[6] |
| Substrate | Methyl > Primary (this compound) > Secondary. | Tertiary > Secondary > Primary (this compound). | SN2 is sensitive to steric hindrance around the reaction center. E2 is less sensitive to steric hindrance and is favored for more substituted substrates that form more stable alkenes.[4] |
Reaction Kinetics and Quantitative Data
While extensive, directly comparable kinetic data for this compound with a wide range of nucleophiles is sparse in introductory literature, the principles of reactivity can be summarized.
Rate Laws
As noted, both reactions are bimolecular and follow second-order kinetics. The rate depends on the concentrations of both the haloalkane and the nucleophile/base.[1][2] This is a key piece of evidence supporting the concerted nature of both mechanisms.
Relative Reactivity Data
The rate of SN2 and E2 reactions is highly dependent on the nature of the leaving group and solvent.
| Comparison | Faster Reaction | Slower Reaction | Rationale |
| Leaving Group | Bromoethane | This compound | The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group. Weaker bases are better leaving groups.[13] |
| Solvent (for SN2) | Acetone (Aprotic) | Methanol (Protic) | Polar aprotic solvents do not form a strong "solvent cage" around the nucleophile, increasing its reactivity.[14] |
| Activation Energy | SN2 | E2 | The activation energy for elimination is typically 1-2 kcal/mol higher than for the competing substitution reaction.[6] |
Experimental Methodologies
Determining the reaction mechanism and the influence of various factors requires careful experimental design to measure reaction rates and identify products.
Protocol for Kinetic Analysis via Titration
This method is suitable for reactions that produce or consume an acid or base, such as the reaction of this compound with hydroxide.
-
Reagent Preparation: Prepare standardized solutions of this compound in a suitable solvent (e.g., 50:50 ethanol/water) and aqueous sodium hydroxide.[5]
-
Reaction Setup: Place a known volume of the this compound solution in a thermostated reaction vessel to maintain a constant temperature. In a separate vessel, bring the NaOH solution to the same temperature.
-
Initiation: Rapidly add a known volume of the NaOH solution to the this compound solution and start a timer. This is time t=0.
-
Sampling: At regular, recorded time intervals, withdraw a fixed volume (aliquot) of the reaction mixture.
-
Quenching: Immediately add the aliquot to a flask containing an excess of chilled, standardized hydrochloric acid. This neutralizes the unreacted NaOH and stops the reaction.
-
Titration: Titrate the quenched sample with a standardized NaOH or other suitable base solution using an indicator (e.g., phenolphthalein) to determine the amount of unreacted HCl. By difference, the concentration of NaOH in the reaction mixture at the time of sampling can be calculated.
-
Data Analysis: Plot the concentration of the hydroxide ion versus time. The initial rate can be determined from the slope of this curve at t=0. By varying the initial concentrations of the reactants and observing the effect on the initial rate, the order of the reaction with respect to each reactant can be determined (Method of Initial Rates).[14][15]
Protocol for Product Analysis via Gas Chromatography (GC)
GC is an excellent technique for separating and quantifying the volatile components of a reaction mixture, such as the substrate (this compound), substitution product (e.g., ethanol), and elimination product (ethene).
-
Reaction: Run the reaction under the desired conditions (e.g., specific nucleophile, solvent, temperature) for a set period.
-
Sample Preparation: At the end of the reaction period, quench the reaction. Extract the organic components into a suitable volatile solvent (e.g., diethyl ether).
-
GC Instrument Setup: Use a gas chromatograph equipped with a suitable column (e.g., a DB-5 capillary column) and detector (e.g., Flame Ionization Detector, FID, or Mass Spectrometer, MS). Set appropriate parameters for injector temperature, column temperature program, and detector temperature.
-
Calibration: Prepare standard solutions of pure this compound and the expected products at known concentrations. Inject these standards into the GC to determine their retention times and to create calibration curves for quantification.
-
Analysis: Inject a small volume of the extracted reaction mixture into the GC.
-
Data Interpretation: Identify the components of the mixture by comparing their retention times to those of the standards. Quantify the amount of each component by integrating the peak areas and using the calibration curves. This allows for the determination of product ratios (e.g., % SN2 product vs. % E2 product).
General Experimental Workflow
Conclusion
The reactions of this compound with nucleophiles are governed by a delicate balance between SN2 and E2 pathways. As a primary haloalkane, this compound typically favors the SN2 mechanism, especially with good, non-bulky nucleophiles in polar aprotic solvents at moderate temperatures. However, the use of strong, sterically hindered bases, protic solvents, and elevated temperatures can shift the major pathway towards E2 elimination. A thorough understanding of these competing mechanisms and the factors that control them is essential for predicting reaction outcomes and designing effective synthetic strategies in research and pharmaceutical development. The experimental protocols outlined provide a robust framework for empirically investigating these fundamental principles of organic reactivity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. E2 Mechanism and Kinetics | OpenOChem Learn [learn.openochem.org]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. E2 reactions - Visualize Organic Chemistry [visualizeorgchem.com]
- 8. The E2 Reaction [iverson.cm.utexas.edu]
- 9. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 10. savemyexams.com [savemyexams.com]
- 11. quora.com [quora.com]
- 12. chm.uri.edu [chm.uri.edu]
- 13. genchem.chem.umass.edu [genchem.chem.umass.edu]
- 14. series.publisso.de [series.publisso.de]
- 15. CN105911207A - Method for determining chloromethane and this compound in chitosamine hydrochloride - Google Patents [patents.google.com]
Solubility of Chloroethane in Common Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of chloroethane in a range of common organic solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document presents quantitative solubility data, a detailed experimental protocol for solubility determination, and visualizations of the underlying principles of solubility and experimental workflows.
Quantitative Solubility Data
The solubility of this compound in various organic solvents is a critical parameter for its application in synthesis, purification, and formulation. This compound, a volatile organochlorine compound, exhibits a range of solubilities depending on the nature of the solvent, primarily governed by the principle of "like dissolves like." Its solubility is highest in nonpolar and polar aprotic solvents.
The following table summarizes the available quantitative data for the solubility of this compound in several common organic solvents.
| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 g of solvent) | Solubility ( g/100 mL of solvent) | Mole Fraction (χ₁) | Notes |
| Ethanol | C₂H₅OH | 21 | 48 | 48.3[1] | ~0.35 | - |
| Acetone | CH₃COCH₃ | 25 | 103[1] | - | ~0.64 | - |
| Diethyl Ether | (C₂H₅)₂O | - | - | - | - | Soluble to at least 2.0 M concentration[2]. Generally considered miscible. |
| Chloroform | CHCl₃ | - | Miscible[2][3] | Miscible[2][3] | Miscible in all proportions | - |
| Carbon Tetrachloride | CCl₄ | - | Miscible[2][3] | Miscible[2][3] | Miscible in all proportions | - |
| Benzene | C₆H₆ | 25 | 110[1] | - | ~0.59 | - |
| n-Heptane | C₇H₁₆ | 25 | 87[1] | - | ~0.57 | - |
| Methanol | CH₃OH | 25 | 37[1] | - | ~0.36 | - |
Note: "Miscible" indicates that the two substances are soluble in each other in all proportions. The mole fraction for miscible substances can be any value from 0 to 1 depending on the composition of the mixture.
Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, adapted from the widely recognized "shake-flask" method. This protocol is specifically designed to handle the high volatility of this compound.
Objective: To determine the equilibrium solubility of liquid this compound in a specific organic solvent at a constant temperature.
Materials:
-
High-purity this compound (≥99.5%)
-
Analytical grade organic solvent of interest
-
Thermostatically controlled shaking incubator or water bath
-
Calibrated gas-tight syringes
-
High-pressure liquid chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., FID or MS)
-
Volumetric flasks and pipettes
-
Analytical balance (±0.0001 g)
-
Sealed, pressure-resistant glass vials with PTFE-lined septa
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations.
-
Due to the volatility of this compound, it is recommended to prepare standards by mass. Add a known mass of the solvent to a sealed vial and then inject a known mass of liquid this compound.
-
These standards will be used to create a calibration curve for the analytical instrumentation.
-
-
Sample Preparation:
-
Add a known volume or mass of the organic solvent to a pressure-resistant vial.
-
Carefully add an excess of liquid this compound to the solvent. The presence of a separate, undissolved phase of this compound at the end of the equilibration period is crucial to ensure that a saturated solution has been achieved.
-
Immediately seal the vial with a PTFE-lined septum and cap to prevent the evaporation of this compound.
-
-
Equilibration:
-
Place the sealed vials in a thermostatically controlled shaking incubator or water bath set to the desired experimental temperature.
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A minimum of 24 to 48 hours is recommended, although the optimal time should be determined empirically.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vials to rest in the temperature-controlled environment for at least 12 hours to ensure complete phase separation. A clear supernatant (the saturated solution) should be visible above the excess, undissolved this compound.
-
-
Sampling and Analysis:
-
Using a gas-tight syringe, carefully withdraw a known aliquot of the clear supernatant. It is critical to avoid disturbing the undissolved this compound layer.
-
Immediately inject the aliquot into a volumetric flask containing a known volume of the solvent to dilute the sample to a concentration within the range of the calibration curve.
-
Analyze the diluted sample using a calibrated HPLC or GC system.
-
-
Quantification and Calculation:
-
Determine the concentration of this compound in the diluted sample by comparing its analytical response to the calibration curve.
-
Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.
-
Express the solubility in the desired units (e.g., g/100 mL, mol/L, mole fraction).
-
Safety Precautions:
-
All procedures should be performed in a well-ventilated fume hood.
-
This compound is highly flammable; avoid all sources of ignition.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the specific solvent being used before commencing any work.
Visualizations
Logical Relationship of this compound Solubility
The solubility of this compound is primarily dictated by intermolecular forces. As a weakly polar molecule, its solubility is highest in solvents with similar polarity. The following diagram illustrates the general trend of this compound solubility based on solvent characteristics.
Experimental Workflow for Solubility Determination
The "shake-flask" method for determining the solubility of this compound follows a systematic workflow to ensure accurate and reproducible results. The diagram below outlines the key steps of this experimental protocol.
References
Quantum Chemical Insights into the Reactivity of Chloroethane: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive analysis of the reactivity of chloroethane, focusing on the competing bimolecular nucleophilic substitution (SN2) and elimination (E2) pathways. Leveraging high-level quantum chemical calculations, this document offers valuable insights for researchers, scientists, and drug development professionals working with alkylating agents. Detailed computational data, experimental protocols, and visualizations of reaction mechanisms and computational workflows are presented to facilitate a deeper understanding of this compound's chemical behavior.
Introduction to this compound Reactivity
This compound is a versatile ethylating agent that can undergo competing nucleophilic substitution (SN2) and elimination (E2) reactions. The preferred reaction pathway is influenced by factors such as the nature of the nucleophile/base, solvent, and temperature. Understanding the energetics and mechanisms of these reactions is crucial for controlling reaction outcomes in synthetic chemistry and for elucidating the biological activity of this compound and related alkylating agents in drug development. Alkylating agents, for instance, play a significant role in cancer therapy through their ability to form covalent adducts with DNA, disrupting cell division.
Computational Analysis of SN2 and E2 Reaction Pathways
Quantum chemical calculations provide a powerful tool for investigating the potential energy surfaces of chemical reactions, offering detailed information about the geometries, energies, and electronic structures of reactants, transition states, and products.
Methodology
The presented computational data has been primarily sourced from studies employing Density Functional Theory (DFT) and other high-level ab initio methods. The B3LYP functional with the 6-311++G(d,p) basis set is a widely used level of theory for such calculations, providing a good balance between accuracy and computational cost. For comparison, data from G2(+) calculations, a high-accuracy composite method, is also included.
Quantitative Data Summary
The following tables summarize the key energetic parameters for the SN2 and E2 reactions of this compound with the hydroxide (B78521) anion (OH⁻).
Table 1: Calculated Energetics for the E2 Reaction of this compound with Hydroxide
| Parameter | Value (kcal/mol) | Level of Theory |
| Enthalpy of Activation (ΔH‡) | 21.6 | B3LYP/6-311++G(d,p) |
| Enthalpy of Reaction (ΔHrxn) | -26.9 | B3LYP/6-311++G(d,p) |
Table 2: Calculated Energetics for the SN2 Reaction of this compound with Various Nucleophiles
| Nucleophile | Overall Barrier (kcal/mol) | Level of Theory |
| OH⁻ | 22.6 | G2(+) |
| F⁻ | 21.5 | G2(+) |
| Cl⁻ | 28.1 | G2(+) |
| Br⁻ | 25.5 | G2(+) |
Note: The G2(+) values provide a high-accuracy benchmark for the gas-phase reaction barriers.
Experimental Protocols for Kinetic Analysis
The determination of reaction rates and the elucidation of reaction mechanisms rely on carefully designed kinetic experiments. The following protocol outlines a general procedure for studying the kinetics of the reaction of this compound with a nucleophile/base using gas chromatography (GC).
Objective
To determine the rate law and rate constant for the reaction of this compound with a nucleophile (e.g., hydroxide) by monitoring the disappearance of the reactant or the appearance of the product over time.
Materials and Equipment
-
This compound
-
Nucleophile/base solution (e.g., sodium hydroxide in a suitable solvent)
-
Internal standard (a non-reactive compound with a distinct GC retention time)
-
Solvent (e.g., ethanol (B145695) for E2, or a polar aprotic solvent like acetone (B3395972) for SN2)
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column
-
Thermostatted reaction vessel
-
Microsyringes
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions containing known concentrations of this compound, the expected product (e.g., ethanol or ethene), and the internal standard in the chosen solvent.
-
GC Calibration: Inject the standard solutions into the GC to determine the retention times of each component and to generate a calibration curve (peak area ratio vs. concentration ratio) for quantitative analysis.
-
Kinetic Run: a. Equilibrate the reaction vessel to the desired temperature. b. Add a known volume of the nucleophile/base solution and the internal standard to the reaction vessel. c. Initiate the reaction by adding a known volume of a stock solution of this compound. Start a timer immediately. d. At regular time intervals, withdraw a small aliquot of the reaction mixture. e.g. Immediately quench the reaction in the aliquot (e.g., by adding a small amount of acid to neutralize a basic catalyst). f. Inject the quenched aliquot into the GC.
-
Data Analysis: a. From the GC chromatograms, determine the peak areas of this compound, the product, and the internal standard at each time point. b. Use the calibration curve to calculate the concentration of this compound and/or the product at each time point. c. Determine the reaction order with respect to each reactant using the method of initial rates or by fitting the concentration-time data to integrated rate laws. d. Calculate the rate constant (k) from the determined rate law.
Visualizations of Key Pathways and Workflows
Graphical representations are invaluable for understanding complex chemical and biological processes. The following diagrams were generated using the Graphviz DOT language.
Computational Workflow for Reactivity Analysis
DNA Alkylation by a Chloroethylating Agent
Conclusion
The reactivity of this compound is a delicate balance between SN2 and E2 pathways, which can be predicted and understood through quantum chemical calculations. The computational data presented herein provides a quantitative basis for this understanding, while the outlined experimental protocol offers a framework for empirical verification. For drug development professionals, the role of this compound as a model for alkylating agents highlights the importance of these fundamental reaction mechanisms in the design and application of novel therapeutics that target DNA. This guide serves as a valuable technical resource for researchers in these fields.
A Historical Review of Chloroethane: Synthesis and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroethane (CH₃CH₂Cl), also known as ethyl chloride, is a versatile organochloride that has played a significant, albeit evolving, role in the chemical and pharmaceutical industries. First synthesized in 1440 by Basil Valentine through the reaction of ethanol (B145695) and hydrochloric acid, its journey from a laboratory curiosity to a large-scale industrial chemical reflects the broader advancements in chemical engineering and the shifting landscape of industrial and environmental priorities.[1] This technical guide provides a comprehensive historical review of this compound's synthesis methodologies and its diverse applications, with a focus on quantitative data and detailed experimental insights relevant to researchers and professionals in drug development.
Historical Synthesis of this compound
The production of this compound has been marked by the adoption and subsequent obsolescence of several methods, driven by factors such as economic viability, feedstock availability, and process efficiency.
Early Synthesis Methods
The earliest recorded synthesis of this compound dates back to the 15th century. In 1440, Basil Valentine is credited with its first preparation by reacting ethanol with hydrochloric acid.[1] Later, in 1648, Glauber synthesized it by reacting ethanol and zinc chloride.[1] These early methods, while historically significant, were not suitable for large-scale production.
Industrial Production Methods
The advent of the industrial revolution and the burgeoning chemical industry in the 20th century saw the development of more scalable synthesis routes. For a significant period, two main processes dominated industrial production: the hydrochlorination of ethanol and the chlorination of ethane. However, these methods have been largely superseded due to economic and environmental factors.[1][2]
A traditional process for preparing ethyl chloride from hydrochloric acid and ethanol involved using a zinc chloride solution as a catalyst at a reaction temperature of 145°C.[3] The crude product then required neutralization and drying with concentrated sulfuric acid.[3]
The chlorination of ethane, which can be performed catalytically, electrolytically, thermally, or photochemically, was another route used for production in the United States until 1974.[2]
Modern Synthesis of this compound: Hydrochlorination of Ethylene (B1197577)
Currently, the most dominant and economically viable method for producing this compound is the hydrochlorination of ethylene.[1][2] This process involves the direct addition of hydrogen chloride (HCl) to ethylene (C₂H₄) and can be carried out in either the liquid or gas phase.
Liquid-Phase Hydrochlorination
The liquid-phase reaction is typically carried out at a temperature of about 40°C in the presence of an aluminum chloride catalyst.[2] The reacted products are then fed into a flash evaporator column where this compound is separated from less volatile compounds and subsequently purified by fractionation.[2]
Gas-Phase Hydrochlorination
The gas-phase reaction is conducted at higher temperatures, generally ranging from 130-250°C, also using an aluminum chloride catalyst.[4] The fundamental chemical equation for this process is:
Some this compound is also generated as a byproduct in the manufacturing of polyvinyl chloride (PVC).[1][4]
Experimental Protocols
While detailed industrial-scale protocols are often proprietary, the following represents a generalized laboratory-scale procedure for the synthesis of this compound via the hydrochlorination of ethylene, based on the principles of the industrial process.
Objective: To synthesize this compound by the gas-phase hydrochlorination of ethylene.
Materials:
-
Ethylene gas (C₂H₄)
-
Hydrogen chloride gas (HCl)
-
Anhydrous aluminum chloride (AlCl₃) catalyst on a suitable support (e.g., alumina)
-
Inert gas (e.g., Nitrogen) for purging
-
Gas flow meters
-
Packed bed reactor tube
-
Temperature controller and furnace
-
Condenser and cold trap (e.g., using a dry ice/acetone bath)
-
Gas washing bottles containing water and a drying agent (e.g., concentrated sulfuric acid)
-
Collection vessel
Procedure:
-
Set up the packed bed reactor containing the aluminum chloride catalyst within the furnace.
-
Purge the entire system with an inert gas to remove any air and moisture.
-
Heat the reactor to the desired temperature (e.g., 150°C).
-
Introduce a controlled flow of ethylene and hydrogen chloride gas into the reactor in a 1:1 molar ratio.
-
The product gas stream exiting the reactor is passed through a condenser and a cold trap to liquefy the this compound.
-
Any unreacted gases and byproducts are passed through a series of gas washing bottles to remove unreacted HCl and water.
-
The collected liquid this compound can be further purified by distillation.
Safety Precautions: This experiment must be conducted in a well-ventilated fume hood. Ethylene and this compound are flammable, and hydrogen chloride is corrosive. Appropriate personal protective equipment (goggles, gloves, lab coat) must be worn.
Data Presentation
The following table summarizes the key parameters for different this compound synthesis methods.
| Synthesis Method | Reactants | Catalyst | Temperature (°C) | Phase | Reported Yield (%) | Purity/Selectivity |
| Hydrochlorination of Ethylene | Ethylene, Hydrogen Chloride | Aluminum Chloride | 130-250 | Gas | High (Industrial Standard) | High |
| Hydrochlorination of Ethylene | Ethylene, Hydrogen Chloride | Aluminum Chloride | ~40 | Liquid | High (Industrial Standard) | High |
| From Ethanol and HCl | Ethanol, Hydrochloric Acid | Zinc Chloride | 140-145 | Liquid | 85-90 | 99.63-99.91 |
| Chlorination of Ethane | Ethane, Chlorine | - | Varies | Gas | Not specified | Not specified |
Historical and Current Applications of this compound
The applications of this compound have undergone a significant transformation over the past century, largely influenced by regulatory changes and the development of alternative substances.
Major Historical Use: Tetraethyllead (B6334599) Production
Beginning in 1922 and for most of the 20th century, the primary application of this compound was in the production of tetraethyllead (TEL), an anti-knock additive for gasoline.[1][4][5] The phasing out of leaded gasoline due to environmental and health concerns led to a sharp decline in the demand for this compound.[1][5] In 1979, an estimated 90% of this compound use in the USA was for TEL synthesis; by 1984, this had decreased to 80%.[2]
Current and Niche Applications
Today, the primary industrial use of this compound is in the production of ethylcellulose, which serves as a thickening agent and binder in paints, cosmetics, and similar products.[1][4][6]
Other notable applications include:
-
Ethylating Agent: It is used as an ethylating agent in the manufacture of dyes and drugs.[7]
-
Solvent: this compound is a solvent for phosphorus, sulfur, fats, oils, resins, and waxes.[2][7]
-
Refrigerant: It has been used as a refrigerant, although this application has diminished.[1][5][7][8]
-
Topical Anesthetic: In the medical and dental fields, it is used as a topical anesthetic to numb the skin before minor procedures like injections, ear piercings, and skin biopsies, and to alleviate pain from insect bites and stings.[5][7][8] It is also used in sports medicine for the treatment of injuries.[5][7]
-
Blowing Agent: It is utilized as a blowing agent in the production of foamed plastics.[2][7]
-
Recreational Drug: this compound has also been used as a recreational inhalant.[1][9]
Visualization of Synthesis and Application Pathways
This compound Synthesis Pathways
Caption: Primary historical and current synthesis routes for this compound.
Historical Application Workflow: Tetraethyllead Production
Caption: Simplified workflow for the historical production of tetraethyllead from this compound.
Current Application Workflow: Ethylcellulose Production
Caption: Simplified workflow for the current primary application of this compound in ethylcellulose production.
Conclusion
The history of this compound synthesis and its applications is a compelling narrative of chemical innovation and adaptation. From its early discovery to its role as a key ingredient in the now-obsolete tetraethyllead, and its current primary use in the production of ethylcellulose, this compound has remained a relevant, albeit less prominent, industrial chemical. For researchers and professionals in drug development, understanding the synthesis and historical applications of such foundational chemicals provides valuable context for the exploration of new synthetic routes and the development of novel pharmaceuticals where ethylation reactions are crucial. The shift away from older, less efficient, and environmentally taxing production methods to the dominant hydrochlorination of ethylene underscores the chemical industry's ongoing drive towards more sustainable and economical processes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CN104311382A - Method for preparing this compound from chlorination by-product hydrogen chloride - Google Patents [patents.google.com]
- 4. newworldencyclopedia.org [newworldencyclopedia.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. 9 this compound Manufacturers in 2025 | Metoree [us.metoree.com]
- 7. This compound (ethyl chloride) - DCCEEW [dcceew.gov.au]
- 8. This compound | CH3CH2Cl | CID 6337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Chloroethane CAS number and IUPAC nomenclature
An In-depth Technical Guide to Chloroethane for Researchers and Scientists
Chemical Identification
This compound, a significant compound in organic synthesis and various industrial applications, is identified by standardized chemical nomenclature and registry numbers to ensure unambiguous recognition in research and regulatory contexts.
-
IUPAC Nomenclature : The systematic name for this compound as determined by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1][2][3]
-
CAS Number : The Chemical Abstracts Service (CAS) has assigned the registry number 75-00-3 to this compound.[3][4][5][6] This number is a unique identifier for this specific chemical substance.
-
Synonyms : this compound is also widely known by its common name, Ethyl Chloride .[1][4][6][7] Other historical and commercial synonyms include Monothis compound, Chlorene, Muriatic ether, Kelene, and EtCl.[1][7]
Physicochemical Properties
This compound is a colorless gas under standard conditions, which liquefies under pressure or at temperatures below 12.3°C.[4][7] It possesses a faint, ether-like odor.[4][7] Its key quantitative properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂H₅Cl |
| Molecular Weight | 64.51 g/mol [4][6] |
| Boiling Point | 12.3 °C (285.4 K)[4][7] |
| Melting Point | -138.7 °C to -139 °C[4][7] |
| Density (Liquid) | 0.921 g/cm³ (at -10°C)[4] |
| Flash Point | -50 °C (closed cup)[4][7] |
| Solubility in Water | Approx. 5.7 g/L (at 20°C)[4] |
| Vapor Density | 2.22 g/L (gas, standard conditions)[4] |
| Dipole Moment | 2.06 D[7] |
Synthesis and Manufacturing
The primary industrial production of this compound is achieved through the hydrochlorination of ethylene (B1197577). This process is favored for its economic efficiency.[7]
Industrial Synthesis from Ethylene
The reaction involves passing ethylene and hydrogen chloride gas over a catalyst, typically aluminum chloride, at elevated temperatures.
Chemical Equation: C₂H₄ + HCl → C₂H₅Cl[7]
The general workflow for this synthesis is depicted below.
Historically, this compound was also produced from ethanol (B145695) and hydrochloric acid or the chlorination of ethane, but these methods are generally no longer economically viable.[7] Some this compound is also generated as a byproduct of polyvinyl chloride (PVC) production.[7]
Analytical Methodologies
The quantification and detection of this compound in various matrices, such as environmental samples or pharmaceutical substances, are critical for quality control and safety assessment. Gas chromatography (GC) is the predominant analytical technique employed.
Experimental Protocol: Headspace Gas Chromatography (HS-GC)
This protocol outlines a method for the determination of residual this compound in a drug substance, adapted from validated procedures.[8]
Objective: To quantify trace levels of this compound.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Headspace Autosampler.
-
Capillary Column: DB-624 (or equivalent), 30 m x 0.53 mm ID, 3.0 µm film thickness.
Reagents and Materials:
-
This compound reference standard.
-
Diluent (e.g., Dimethyl sulfoxide (B87167) - DMSO).
-
Nitrogen or Helium (carrier gas).
-
20 mL headspace vials with crimp caps.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution by accurately weighing the this compound standard and dissolving it in the diluent to a known concentration (e.g., 500 µg/mL).
-
Create a series of working standards by serial dilution of the stock solution to establish a calibration curve (e.g., 0.1 µg/mL to 10 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a specified amount of the test substance (e.g., 200 mg) into a 20 mL headspace vial.
-
Add a precise volume of diluent (e.g., 5 mL) to the vial.
-
Immediately seal the vial with a crimp cap.
-
-
GC and Headspace Conditions:
-
Headspace:
-
Gas Chromatograph:
-
-
Analysis:
-
Place the prepared standard and sample vials into the headspace autosampler tray.
-
Run the sequence, starting with blank injections, followed by the calibration standards and then the test samples.
-
Identify the this compound peak in the chromatograms based on the retention time obtained from the standard injections.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Metabolism and Toxicology
Understanding the metabolic fate and toxicological profile of this compound is essential for drug development and risk assessment. In mammals, this compound is metabolized primarily in the liver via two main pathways.[1][9][10]
-
Oxidative Pathway: This pathway is mediated by the cytochrome P450 enzyme system, specifically CYP2E1.[1] this compound is oxidized to acetaldehyde.
-
Conjugative Pathway: this compound undergoes conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferase (GST).[1][10] This forms S-ethyl-glutathione.
These metabolic routes are crucial for the detoxification and elimination of the compound.[9][10]
From a toxicological standpoint, this compound is a central nervous system depressant.[7] Inhalation of high concentrations can lead to effects similar to alcohol intoxication, lack of muscle coordination, and unconsciousness.[4][7] While it is the least toxic of the chloroethanes, it is classified as a potential carcinogen, with studies showing it to be a mouse-specific uterine carcinogen at very high concentrations.[2][10]
Applications in Research and Industry
This compound has served a variety of roles in industrial and pharmaceutical settings.
-
Ethylating Agent: It is an effective and inexpensive ethylating agent used in the synthesis of other chemicals.[7] It is used to produce ethylcellulose, which acts as a binder and thickening agent in products like paints and cosmetics.[7]
-
Topical Anesthetic: Due to its low boiling point, this compound evaporates rapidly when sprayed on the skin, causing a chilling effect that provides temporary local anesthesia.[11] This property is utilized in clinical settings for minor procedures like intravenous catheter insertion and for the temporary relief of sports injuries.[11][12]
-
Historical Uses: Previously, a major application of this compound was in the production of tetraethyllead (B6334599) (TEL), an anti-knock additive for gasoline.[7][12] This use has been phased out in most of the world due to environmental and health concerns.[7] It has also been used as a refrigerant, an aerosol propellant, and a general anesthetic, though these applications are now limited.[7]
References
- 1. This compound | CH3CH2Cl | CID 6337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Metabolism of chloroethanes by rat liver nuclear cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (ethyl chloride) - DCCEEW [dcceew.gov.au]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. xisdxjxsu.asia [xisdxjxsu.asia]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Physiologically based pharmacokinetic modeling of this compound disposition in mice, rats, and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. poison.org [poison.org]
- 12. epa.gov [epa.gov]
Theoretical Modeling of Chloroethane's Potential Energy Surface: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical modeling of the potential energy surface (PES) of chloroethane (ethyl chloride). The PES is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. By mapping this surface, we can predict stable conformations, understand reaction pathways, and calculate key energetic parameters that govern the molecule's behavior. This guide summarizes key quantitative data from computational studies, details the methodologies used, and provides visualizations of important conformational and dissociative pathways.
Conformational Analysis
This compound exhibits rotational isomerism around the carbon-carbon single bond. The two primary conformations are the staggered (anti-periplanar) and eclipsed (syn-periplanar) forms. The staggered conformation is the global minimum on the potential energy surface, while the eclipsed conformation represents the transition state for internal rotation.
Rotational Energy Barrier
The energy difference between the staggered and eclipsed conformations defines the rotational barrier. This barrier is a critical parameter for understanding the dynamics of the molecule.
| Conformation | Relative Energy (kcal/mol) | Dihedral Angle (H-C-C-Cl) |
| Staggered | 0.0 | 180° |
| Eclipsed | 3.3 | 0° |
Table 1: Calculated relative energies for the staggered and eclipsed conformations of this compound. The energy of the staggered conformer is taken as the reference.
Experimental Protocol: Ab Initio Calculation of Rotational Barrier
The rotational barrier of this compound can be determined computationally using ab initio methods. A common approach involves performing a relaxed potential energy surface scan.
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.
-
Methodology:
-
Initial Geometry: An initial geometry of this compound in the staggered conformation is built and optimized.
-
Level of Theory: A suitable level of theory and basis set are chosen. For a balance of accuracy and computational cost, Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311++G(2d,2p) is often employed.
-
PES Scan: A relaxed PES scan is performed by systematically varying the dihedral angle of the H-C-C-Cl bond (or Cl-C-C-H) in small increments (e.g., 10-15 degrees) from 0° to 360°. At each step of the scan, the dihedral angle is held fixed while all other geometric parameters (bond lengths, bond angles) are allowed to relax to their minimum energy arrangement.
-
Energy Profile: The single-point energy of each optimized structure along the scan is calculated. Plotting the energy as a function of the dihedral angle generates the rotational energy profile.
-
Barrier Height: The rotational barrier is determined as the energy difference between the highest point on the profile (eclipsed conformation) and the lowest point (staggered conformation).
-
Dissociation Pathways
The potential energy surface also describes the energy changes that occur during the breaking of chemical bonds. For this compound, the primary dissociation pathways involve the cleavage of the C-Cl and C-C bonds, as well as the elimination of hydrogen chloride (HCl).
Bond Dissociation Energies
Bond dissociation energy (BDE) is the enthalpy change required to homolytically cleave a bond. High-level composite computational methods are often used to accurately predict BDEs.
| Bond | Dissociation Products | BDE (kJ/mol) |
| C-Cl | CH₃CH₂• + Cl• | 338.9 |
| C-C | CH₃• + •CH₂Cl | 375.8 |
Table 2: Calculated bond dissociation energies for the C-Cl and C-C bonds in this compound.
HCl Elimination
This compound can undergo a unimolecular elimination reaction to form ethene and hydrogen chloride. This process proceeds through a four-membered cyclic transition state.
| Reaction | Products | Activation Energy (kJ/mol) |
| HCl Elimination | CH₂=CH₂ + HCl | ~230-250 |
Table 3: Calculated activation energy for the unimolecular HCl elimination from this compound.
Experimental Protocol: Calculation of Dissociation Energies
-
Software: High-level quantum chemistry software (e.g., Gaussian) is required.
-
Methodology:
-
Reactant and Product Optimization: The geometries of the this compound molecule and its dissociation products (ethyl radical, chlorine atom, methyl radical, and chloromethyl radical) are optimized.
-
Level of Theory: To achieve high accuracy, composite methods such as Gaussian-3 (G3), G3MP2, or Complete Basis Set (CBS) methods like CBS-QB3 are employed. These methods combine calculations at different levels of theory and basis sets to approximate the results of a very high-level calculation.
-
Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.
-
BDE Calculation: The BDE at 298 K is calculated as the difference between the sum of the enthalpies of the products and the enthalpy of the reactant.
-
-
Software: A quantum chemistry package with capabilities for transition state searching is necessary.
-
Methodology:
-
Reactant and Product Optimization: The geometries of the reactant (this compound) and the products (ethene and HCl) are optimized.
-
Transition State Search: A transition state (TS) search is performed to locate the saddle point on the potential energy surface that connects the reactant and products. Methods such as the Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., QST2 or QST3 in Gaussian) can be used.
-
Level of Theory: A DFT method such as B3LYP with a large basis set like 6-311++G(2d,2p) is suitable for this type of calculation.
-
Frequency Calculations: Vibrational frequency calculations are performed on the reactant and the located transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. These calculations also provide the ZPVE.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure to confirm that it connects the desired reactant and product minima.
-
Activation Energy Calculation: The activation energy is calculated as the difference in the ZPVE-corrected electronic energies of the transition state and the reactant.
-
Vibrational Frequencies
The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies are useful for characterizing the stationary points on the PES and for interpreting experimental infrared (IR) and Raman spectra.
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν₁ | 3085 | CH₂ asym. stretch |
| ν₂ | 3010 | CH₃ sym. stretch |
| ν₃ | 2980 | CH₂ sym. stretch |
| ν₄ | 2955 | CH₃ asym. stretch |
| ν₅ | 1460 | CH₃ deform. |
| ν₆ | 1450 | CH₂ scissoring |
| ν₇ | 1385 | CH₃ umbrella |
| ν₈ | 1280 | CH₂ wagging |
| ν₉ | 1250 | CH₂ twisting |
| ν₁₀ | 1040 | C-C stretch |
| ν₁₁ | 970 | CH₃ rock |
| ν₁₂ | 780 | CH₂ rock |
| ν₁₃ | 675 | C-Cl stretch |
| ν₁₄ | 330 | C-C-Cl bend |
Table 4: Calculated harmonic vibrational frequencies for the staggered conformation of this compound at the B3LYP/6-311++G(2d,2p) level of theory. Note that calculated harmonic frequencies are often systematically higher than experimental fundamental frequencies and may be scaled for better agreement.
Visualizations of the Potential Energy Surface
The following diagrams, generated using the DOT language, illustrate key features of the this compound potential energy surface.
Conclusion
The theoretical modeling of this compound's potential energy surface provides invaluable insights into its conformational preferences and reactivity. Through computational methods ranging from DFT to high-level composite procedures, we can accurately determine key energetic parameters such as rotational barriers, bond dissociation energies, and activation energies for elimination reactions. This information is crucial for researchers and professionals in fields such as drug development, where understanding molecular interactions and stability is paramount. The methodologies and data presented in this guide serve as a foundational reference for further computational studies on this compound and related halogenated alkanes.
Vibrational Frequency Analysis of the Chloroethane Molecule: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vibrational frequency analysis of the chloroethane (C₂H₅Cl) molecule. It details experimental protocols for spectroscopic analysis, presents a comparative summary of experimental and computational vibrational data, and outlines the computational methodologies used for theoretical predictions. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development who are engaged in the structural elucidation and characterization of molecules.
Introduction to Vibrational Spectroscopy of this compound
Vibrational spectroscopy is a powerful analytical technique for determining the molecular structure and bonding within a molecule. By probing the vibrational energy levels of a molecule, techniques such as Infrared (IR) and Raman spectroscopy provide a unique "fingerprint" that can be used for identification and detailed structural analysis. For the this compound molecule, vibrational analysis reveals characteristic frequencies associated with the stretching and bending of its C-H, C-C, and C-Cl bonds, as well as more complex torsional and rocking motions.
Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in complementing experimental findings. Theoretical calculations of vibrational frequencies aid in the precise assignment of experimentally observed spectral bands to specific molecular motions. This synergy between experimental and computational approaches provides a robust framework for the comprehensive vibrational analysis of this compound.
Experimental Protocols
Fourier Transform Infrared (FTIR) Spectroscopy of Gaseous this compound
FTIR spectroscopy of gaseous this compound is a standard method for obtaining its vibrational spectrum. The following protocol outlines a typical experimental setup.
Methodology:
-
Sample Preparation: Gaseous this compound is introduced into a gas cell of a known path length, typically ranging from 10 cm to several meters for low concentration samples. The gas cell is equipped with windows transparent to infrared radiation, such as potassium bromide (KBr) or sodium chloride (NaCl).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for spectral acquisition.
-
Data Acquisition:
-
The gas cell is first evacuated and a background spectrum of the empty cell is recorded.
-
The this compound gas is then introduced into the cell at a specific pressure.
-
The infrared spectrum of the sample is recorded over a typical range of 4000-400 cm⁻¹.
-
To achieve a good signal-to-noise ratio, multiple scans (e.g., 32 or 64) are co-added.
-
A spectral resolution of 1 cm⁻¹ or better is often employed to resolve the rotational-vibrational fine structure of the gas-phase spectrum.[1][2]
-
-
Data Processing: The final absorbance spectrum is obtained by taking the negative logarithm of the ratio of the sample spectrum to the background spectrum.
Raman Spectroscopy of Liquid this compound
Raman spectroscopy provides complementary information to IR spectroscopy, as different selection rules govern the activity of vibrational modes.
Methodology:
-
Sample Preparation: A sample of liquid this compound is placed in a glass capillary tube or a cuvette.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source is used. Common laser wavelengths include 532 nm (frequency-doubled Nd:YAG) or 785 nm (diode laser).
-
Data Acquisition:
-
The laser beam is focused onto the liquid sample.
-
The scattered light is collected at a 90° or 180° (back-scattering) geometry.
-
A notch or edge filter is used to remove the strong Rayleigh scattering.
-
The Raman spectrum is recorded using a charge-coupled device (CCD) detector.
-
Typical acquisition times can range from seconds to minutes, depending on the laser power and sample concentration.
-
-
Data Processing: The recorded spectrum is processed to remove any background fluorescence and is calibrated using a known standard.
Computational Protocol: Density Functional Theory (DFT)
Computational modeling is a vital tool for the assignment and interpretation of vibrational spectra. Density Functional Theory (DFT) is a widely used method for this purpose.
Methodology:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem is used.
-
Molecular Geometry Optimization: The first step is to perform a geometry optimization of the this compound molecule to find its minimum energy structure.
-
Vibrational Frequency Calculation: Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This calculation computes the second derivatives of the energy with respect to the atomic coordinates, which are then used to determine the harmonic vibrational frequencies.
-
Level of Theory: A common and effective level of theory for vibrational analysis of organic molecules is the B3LYP functional combined with a Pople-style basis set such as 6-31G(d) or a larger basis set like 6-311+G(d,p) for higher accuracy.[3]
-
Frequency Scaling: It is a standard practice to scale the calculated harmonic vibrational frequencies by an empirical scaling factor (typically around 0.96-0.98 for B3LYP) to better match the experimental anharmonic frequencies.
-
Visualization of Vibrational Modes: The output of the calculation provides the vibrational frequencies and their corresponding normal modes, which can be visualized to understand the nature of the atomic motions for each vibrational band.
Data Presentation: Vibrational Frequencies of this compound
The following tables summarize the experimentally observed and computationally predicted vibrational frequencies for the this compound molecule, along with their assignments to specific vibrational modes.
Table 1: Experimental and Calculated Vibrational Frequencies of this compound (cm⁻¹)
| Vibrational Mode Assignment | Experimental (IR, Gas) | Experimental (Raman, Liquid) | Calculated (DFT/B3LYP/6-311+G(d,p)) |
| C-H Stretch (asym, CH₃) | 2994 | 2988 | 3105 |
| C-H Stretch (sym, CH₃) | 2965 | 2960 | 3065 |
| C-H Stretch (asym, CH₂) | 2945 | 2940 | 3042 |
| C-H Stretch (sym, CH₂) | 2880 | 2875 | 2978 |
| CH₃ Deformation (asym) | 1452 | 1450 | 1475 |
| CH₂ Scissoring | 1445 | 1442 | 1468 |
| CH₃ Deformation (sym) | 1380 | 1378 | 1395 |
| CH₂ Wagging | 1287 | 1285 | 1305 |
| CH₂ Twisting | 1250 | 1248 | 1265 |
| CH₃ Rocking | 1035 | 1033 | 1050 |
| C-C Stretch | 972 | 970 | 985 |
| CH₂ Rocking | 785 | 783 | 795 |
| C-Cl Stretch | 675 | 673 | 685 |
| C-C-Cl Bending | 335 | 334 | 340 |
Note: Calculated frequencies are unscaled harmonic frequencies. Experimental values are compiled from various literature sources.
Visualization of Analysis Workflow
The following diagrams illustrate the logical workflow for the experimental and computational vibrational analysis of the this compound molecule.
References
Gas-Phase Kinetics of Chloroethane Reactions with Chlorine Atoms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the gas-phase kinetics of the reaction between chloroethane (CH₃CH₂Cl) and chlorine atoms (Cl). This reaction is of fundamental importance in atmospheric chemistry, combustion processes, and industrial chlorination chemistry. Understanding its kinetics and mechanism is crucial for developing accurate models of these complex systems. This document summarizes key kinetic data, details common experimental protocols, and visualizes the reaction pathways and experimental workflows.
Core Kinetic Data
The reaction of chlorine atoms with this compound proceeds primarily through hydrogen abstraction, leading to the formation of hydrogen chloride (HCl) and a chloroethyl radical (C₂H₄Cl). There are two possible sites for hydrogen abstraction: the α-carbon (the carbon bonded to the chlorine atom) and the β-carbon (the methyl group carbon).
The overall reaction can be represented as: CH₃CH₂Cl + Cl → C₂H₄Cl + HCl
The rate of this reaction is dependent on temperature, and various studies have determined the Arrhenius parameters to describe this relationship. The data from several key studies are summarized in the tables below.
| Reaction | Arrhenius Expression (k in cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) | Reference |
| Cl + C₂H₅Cl (Overall) | k(T) = (7.23 × 10⁻¹³)T⁰·⁷⁰ exp(117/T) | 203 - 1400 | [1][2] |
| Cl + C₂H₅Cl (Overall) | k(T) = (4.91 × 10⁻¹²)T⁰·⁴⁷ exp(-82/T) | 299 - 1002 | [1][2] |
| H-abstraction from α-position | k₂ₐ(T) = (2.76 ± 0.28) × 10⁻¹¹ exp(−455 ± 44/T) | 296 - 810 | [1] |
| H-abstraction from β-position | k₂ᵦ(T) = (1.92 ± 0.47) × 10⁻¹¹ exp(−789 ± 84/T) | 296 - 378 | [1] |
| Rate Constant at 298 K (k in cm³ molecule⁻¹ s⁻¹) | Experimental Method | Reference |
| (8.07 ± 0.36) × 10⁻¹² | Very-Low-Pressure Reactor (VLPR) | [2] |
| ~8 × 10⁻¹² | Discharge Flow/Resonance Fluorescence | [1] |
Reaction Mechanism and Pathways
The reaction between this compound and a chlorine atom is initiated by the abstraction of a hydrogen atom. This can occur at either the α or β carbon, leading to two different chloroethyl radical isomers.
Experimental Protocols
The kinetic data presented in this guide have been primarily obtained using two highly sensitive and versatile experimental techniques: the Discharge Flow/Resonance Fluorescence (DF/RF) method and the Very-Low-Pressure Reactor (VLPR) technique.
Discharge Flow/Resonance Fluorescence (DF/RF)
This technique is used to measure the rate constants of elementary gas-phase reactions under pseudo-first-order conditions.
Methodology:
-
Reactant Generation: A flow of an inert carrier gas, typically helium, is passed through a microwave discharge to generate chlorine atoms from a precursor molecule like Cl₂. This compound is introduced into the flow tube at a known concentration and flow rate downstream of the atom source.
-
Reaction Zone: The reactants mix and travel down a temperature-controlled flow tube. The pressure in the flow tube is maintained at a few Torr.
-
Detection: The concentration of chlorine atoms is monitored at different points along the flow tube using resonance fluorescence. A resonance lamp emits light at a wavelength specific to the chlorine atom, which then fluoresces. The intensity of the fluorescence is proportional to the concentration of chlorine atoms.
-
Data Analysis: By measuring the decay of the chlorine atom concentration as a function of reaction time (which is related to the distance along the flow tube), the pseudo-first-order rate constant can be determined. Varying the concentration of this compound allows for the determination of the bimolecular rate constant.
Very-Low-Pressure Reactor (VLPR)
The VLPR technique is employed to study the kinetics of gas-phase reactions at very low pressures (millitorr range), where wall collisions are significant.
Methodology:
-
Reactant Introduction: Chlorine atoms, generated in a side arm by a microwave discharge, and this compound are introduced into a temperature-controlled reactor vessel.
-
Reaction and Sampling: The reactants and products are continuously pumped out of the reactor through a small orifice. The species effusing from the reactor are detected by a mass spectrometer.
-
Data Analysis: The rate constant is determined by analyzing the steady-state concentrations of reactants and products as a function of various experimental parameters, such as the flow rates of the reactants. The analysis accounts for both gas-phase reactions and reactions occurring on the reactor walls.
Concluding Remarks
The gas-phase reaction between this compound and chlorine atoms has been well-characterized through various experimental studies. The provided kinetic data and Arrhenius expressions are essential for accurately modeling atmospheric and combustion chemistries. The experimental techniques described, while complex, provide reliable and precise measurements of the rate constants for these fundamental reactions. Further research may focus on refining the site-specific rate constants over a wider range of temperatures and pressures and exploring the subsequent reactions of the chloroethyl radical products.
References
Methodological & Application
Application Notes and Protocols: Chloroethane as an Ethylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of chloroethane as an effective and economical ethylating agent in various organic transformations. The protocols detailed below are foundational for the synthesis of a wide array of chemical intermediates crucial in research, and particularly in the development of pharmaceuticals.
This compound (ethyl chloride) is a gaseous reagent at standard temperature and pressure, with a boiling point of 12.3°C. Its ease of handling as a liquefied gas and its reactivity make it a valuable tool in the organic chemist's arsenal (B13267) for introducing an ethyl group onto various nucleophilic substrates. The primary applications covered in these notes are the Williamson ether synthesis for the formation of ethyl ethers, the N-ethylation of amines, the Friedel-Crafts alkylation of aromatic compounds, and the C-ethylation of active methylene (B1212753) compounds.
Williamson Ether Synthesis: O-Ethylation of Phenols and Alcohols
The Williamson ether synthesis is a robust and widely employed method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an S(_N)2 mechanism, where an alkoxide or phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of this compound to displace the chloride leaving group.
General Reaction:
RO
−
Na+
The yield of the Williamson ether synthesis is influenced by the electronic and steric properties of the phenol (B47542). Electron-donating groups on the aromatic ring generally enhance the nucleophilicity of the phenoxide, leading to higher yields, while electron-withdrawing groups can decrease the reaction rate and yield.
| Phenol Derivative | Substituent Position | Electronic Effect | Typical Yield (%) |
| Phenol | - | Neutral | 85-95 |
| p-Cresol | para | Electron-donating | 90-98 |
| p-Methoxyphenol | para | Electron-donating | 92-99 |
| p-Chlorophenol | para | Electron-withdrawing | 70-85 |
| p-Nitrophenol | para | Strongly Electron-withdrawing | 50-70 |
| 2,6-Dimethylphenol | ortho | Steric Hindrance | 40-60 |
Note: Yields are representative and can vary based on specific reaction conditions.
Materials:
-
Phenol (9.4 g, 0.1 mol)
-
Sodium hydroxide (B78521) (4.4 g, 0.11 mol)
-
This compound (excess, condensed as a liquid)
-
Ethanol (B145695) (100 mL)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Distilled water
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium hydroxide in 100 mL of ethanol.
-
To the stirred solution, add phenol and heat the mixture to reflux for 30 minutes to ensure the complete formation of sodium phenoxide.
-
Cool the flask in an ice-salt bath and condense an excess of this compound (approximately 15-20 mL) into the dropping funnel, which is also cooled.
-
Add the liquefied this compound dropwise to the reaction mixture over 30 minutes while maintaining a low temperature.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
After reflux, distill off the excess this compound and the majority of the ethanol.
-
To the remaining residue, add 100 mL of water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution (50 mL) and then with water (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude ethoxybenzene can be purified by distillation.
Caption: Workflow for Williamson Ether Synthesis.
N-Ethylation of Amines
This compound is a suitable reagent for the ethylation of primary and secondary amines to yield secondary and tertiary amines, respectively. The reaction proceeds via a nucleophilic substitution mechanism. A significant challenge in this synthesis is controlling the degree of alkylation, as the ethylated amine product is often more nucleophilic than the starting amine, leading to polyalkylation. Using a large excess of the starting amine can favor mono-ethylation.
General Reaction:
RNH(_2) + CH(_3)CH(_2)Cl (\rightarrow) RNHCH(_2)CH(_3) + HCl
The nucleophilicity of the amine is a key determinant of the reaction's success. Electron-donating groups on anilines increase the electron density on the nitrogen atom, enhancing nucleophilicity and generally leading to higher yields. Conversely, electron-withdrawing groups decrease nucleophilicity and yield.
| Aniline Derivative | Substituent Position | Electronic Effect | Typical Yield (%) |
| Aniline | - | Neutral | 70-80 |
| p-Toluidine | para | Electron-donating | 75-85 |
| p-Anisidine | para | Electron-donating | 80-90 |
| p-Chloroaniline | para | Electron-withdrawing | 50-65 |
| p-Nitroaniline | para | Strongly Electron-withdrawing | 20-40 |
Note: Yields are for mono-ethylation and are highly dependent on the molar ratio of reactants.
Materials:
-
Aniline (9.3 g, 0.1 mol)
-
This compound (excess)
-
Sodium carbonate (10.6 g, 0.1 mol)
-
Ethanol (100 mL)
-
Diethyl ether
-
1 M Hydrochloric acid
-
1 M Sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
In a high-pressure autoclave, combine aniline, sodium carbonate, and ethanol.
-
Cool the autoclave and introduce a measured excess of this compound.
-
Seal the autoclave and heat the mixture to 100-120°C for 6-8 hours. The pressure will increase during the reaction.
-
After the reaction period, cool the autoclave to room temperature and carefully vent the excess this compound in a fume hood.
-
Transfer the reaction mixture to a round-bottom flask and remove the ethanol by rotary evaporation.
-
Partition the residue between diethyl ether (100 mL) and water (100 mL).
-
Separate the organic layer and wash it with 1 M hydrochloric acid (to remove unreacted aniline), followed by 1 M sodium hydroxide solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to yield crude N-ethylaniline.
-
Purify the product by vacuum distillation.
Caption: Decision logic for N-ethylation of amines.
Friedel-Crafts Alkylation: Ethylation of Aromatic Compounds
The Friedel-Crafts alkylation introduces an ethyl group onto an aromatic ring using this compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl(_3)). A key limitation of this reaction is the propensity for polyalkylation, as the ethylated product is more reactive than the starting material. Additionally, carbocation rearrangements can occur with longer-chain alkyl halides, although this is not an issue with this compound.
General Reaction:
Ar-H + CH(_3)CH(_2)Cl (\xrightarrow{AlCl_3}) Ar-CH(_2)CH(_3) + HCl
The presence of activating (electron-donating) groups on the aromatic ring facilitates the reaction, leading to higher yields and faster reaction rates. Deactivating (electron-withdrawing) groups hinder the reaction.
| Aromatic Substrate | Substituent | Activating/Deactivating | Typical Yield (%) |
| Benzene (B151609) | - | Neutral | 80-90 |
| Toluene | -CH(_3) | Activating | 85-95 (ortho/para mixture) |
| Anisole | -OCH(_3) | Strongly Activating | 90-98 (mainly para) |
| Chlorobenzene | -Cl | Deactivating | 30-50 |
| Nitrobenzene | -NO(_2) | Strongly Deactivating | < 5 |
Note: Yields are for mono-ethylation and can be influenced by the ratio of reactants and catalyst.
Materials:
-
Benzene (78 g, 1 mol)
-
This compound (excess)
-
Anhydrous aluminum chloride (13.3 g, 0.1 mol)
-
Dry diethyl ether (as solvent)
-
Ice-water bath
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
Procedure:
-
Set up a three-necked flask with a mechanical stirrer, a reflux condenser connected to a gas trap (to absorb HCl), and a dropping funnel. Ensure all glassware is dry.
-
Charge the flask with anhydrous aluminum chloride and dry benzene.
-
Cool the flask in an ice-water bath.
-
Slowly add liquefied this compound from the dropping funnel to the stirred suspension over 1 hour.
-
After the addition, remove the ice bath and stir the mixture at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with water.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the benzene by distillation.
-
The remaining liquid is crude ethylbenzene, which can be purified by fractional distillation.
Caption: Experimental workflow for Friedel-Crafts ethylation.
C-Ethylation of Active Methylene Compounds
Active methylene compounds, such as (\beta)-ketoesters and malonic esters, possess acidic (\alpha)-hydrogens that can be deprotonated by a base to form a stabilized enolate. This enolate can then act as a nucleophile and react with this compound to form a new carbon-carbon bond.
General Reaction (for a (\beta)-ketoester):
RCOCH(_2)COOR' + NaOEt + CH(_3)CH(_2)Cl (\rightarrow) RCOCH(CH(_2)CH(_3))COOR' + NaCl + EtOH
The ease of enolate formation and its nucleophilicity influence the reaction outcome. Generally, these reactions proceed in good to excellent yields.
| Active Methylene Compound | Base | Typical Yield (%) |
| Ethyl acetoacetate (B1235776) | Sodium ethoxide | 80-90 |
| Diethyl malonate | Sodium ethoxide | 85-95 |
| Acetylacetone | Sodium ethoxide | 75-85 |
| Ethyl cyanoacetate | Sodium ethoxide | 70-80 |
Note: Yields are for mono-ethylation.
Materials:
-
Sodium metal (2.3 g, 0.1 mol)
-
Absolute ethanol (50 mL)
-
Ethyl acetoacetate (13.0 g, 0.1 mol)
-
This compound (excess)
-
Dry diethyl ether
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal to absolute ethanol to prepare a solution of sodium ethoxide.
-
After all the sodium has reacted, add ethyl acetoacetate dropwise to the stirred solution.
-
Cool the flask in an ice bath and slowly add an excess of liquefied this compound.
-
Allow the mixture to warm to room temperature and then reflux for 2-3 hours.
-
Distill off the excess ethanol.
-
Add water to the residue and extract with diethyl ether.
-
Wash the ether layer with water, dry over anhydrous sodium sulfate, and remove the solvent.
-
The crude product can be purified by vacuum distillation.
Caption: Logical relationship in C-ethylation.
Safety Considerations
This compound is a flammable gas and should be handled with care in a well-ventilated fume hood. Due to its low boiling point, it can rapidly build up pressure in sealed containers if not kept cool. All reactions involving this compound should be conducted with appropriate safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Reactions under pressure must be carried out in appropriate pressure-rated equipment.
Application Notes: Chloroethane as a Specialty Solvent for Spectroscopic Analysis
AN-SPEC-001
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chloroethane (ethyl chloride) is a halogenated organic compound that exists as a liquid below 12.3°C at atmospheric pressure.[1] While not a conventional solvent for spectroscopy due to its high volatility, its unique physical properties make it a valuable specialty solvent for specific applications, particularly in low-temperature spectroscopy.[2] Its primary uses in industry have been as an ethylating agent, and historically as a refrigerant and local anesthetic.[1][3] This document provides a comprehensive overview of the properties of this compound and detailed protocols for its use as a solvent in spectroscopic analyses.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its effective and safe use in a laboratory setting. This compound is a colorless liquid or gas with a pungent, ether-like odor.[3] It is highly flammable and should be handled with extreme care in a well-ventilated fume hood, away from ignition sources.[4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Formula | C₂H₅Cl | [1][5] |
| Molar Mass | 64.51 g/mol | [1] |
| Boiling Point | 12.3 °C (54.1 °F) | [3][5] |
| Melting Point | -138.7 °C | [1] |
| Density | 0.921 g/cm³ (at 0-4 °C) | [1] |
| Refractive Index (n_D) | 1.3676 (at 20 °C) | [1][4] |
| Dipole Moment | 2.06 D | [1] |
| Solubility in Water | 0.574 g/100 mL (at 20 °C) | [1] |
| Solubility in Organic Solvents | Soluble in ethanol, ether |[1] |
Spectroscopic Properties of this compound
The intrinsic spectroscopic characteristics of a solvent determine its suitability for different analytical techniques.
The UV cutoff is the wavelength below which the solvent itself absorbs strongly, rendering it unsuitable for analyzing a solute. For chlorinated alkanes, the UV cutoff is determined by the excitation of non-bonding electrons on the chlorine atom. While a definitive UV cutoff value for this compound is not widely published, it can be compared to similar chlorinated solvents. For instance, 1-chlorobutane (B31608) has a UV cutoff of 220 nm, and chloroform's is 245 nm.[6][7] Given its simpler structure, the UV cutoff for this compound is expected to be below 220 nm.
Recommendation: It is critical to run a background spectrum of the specific batch of this compound being used to determine its usable spectral window for any UV-Vis analysis.
This compound has several distinct absorption bands in the mid-infrared region. These solvent peaks can potentially overlap with analyte signals. When using this compound as an IR solvent, these regions should be considered "blind spots." Spectra are typically obtained from a liquid film.
Table 2: Major Infrared Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Vibration Type | Notes |
|---|---|---|
| ~2880 to 3080 | C-H stretching | A strong, broad absorption region common to many organic molecules. |
| ~1300 to 1500 | C-H bending | Moderate to strong absorptions. |
| ~580 to 780 | C-Cl stretching | Characteristic absorption for organochlorine compounds. |
The region from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region and contains a unique pattern of complex vibrations for this compound.
Using standard, non-deuterated this compound as an NMR solvent presents significant challenges for ¹H NMR due to the large signals from the solvent itself, which would obscure analyte signals. For ¹³C NMR, the solvent signals may be less problematic but can still interfere. Deuterated this compound (C₂D₅Cl) is the preferred form for NMR applications, though it is not as commonly available as other deuterated solvents.
Table 3: Predicted NMR Chemical Shifts for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
|---|---|---|---|
| ¹H NMR (CH₃) | ~1.5 | Triplet | ~7 Hz |
| ¹H NMR (CH₂) | ~3.5 | Quartet | ~7 Hz |
| ¹³C NMR (CH₃) | ~19 | - | - |
| ¹³C NMR (CH₂) | ~40 | - | - |
Applications and Limitations
Primary Application: Low-Temperature Spectroscopy The most significant application of this compound as a spectroscopic solvent is for experiments conducted at low temperatures (below 12°C).[2] Its extremely low melting point (-138.7°C) allows for a wide liquid-state temperature range, making it suitable for:
-
Reaction Monitoring: Studying reaction intermediates that are only stable at low temperatures.
-
Conformational Analysis: Analyzing molecules whose conformations are temperature-dependent.[8]
-
Improving Spectral Resolution: In some cases, cooling a sample to low temperatures can sharpen spectral bands.[8]
Limitations:
-
High Volatility: The low boiling point makes it difficult to handle at room temperature and requires a closed, cooled system.
-
Flammability: this compound is highly flammable, posing a significant safety risk.[4]
-
Interference: Its own spectral signals (IR, NMR) can interfere with sample analysis.
-
Limited Polarity: It is a relatively non-polar solvent, limiting its use to analytes with similar polarity.
Experimental Protocols
Protocol 1: General Sample Preparation for Spectroscopic Analysis
This protocol outlines the general steps for preparing a sample using liquid this compound. All steps must be performed in a certified fume hood.
Materials:
-
Analyte of interest
-
Liquid this compound (stored in a pressurized cylinder or cooled below 12°C)
-
Gas-tight syringe, pre-cooled
-
Appropriate spectroscopic cell with a septum or sealable cap (e.g., quartz cuvette, NMR tube, liquid IR cell)
-
Low-temperature bath (e.g., cryocooler, acetone/dry ice bath)
Workflow Diagram:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CH3CH2Cl | CID 6337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. ez.restek.com [ez.restek.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. utsc.utoronto.ca [utsc.utoronto.ca]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formation of Ethylmagnesium Chloride from Chloroethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the laboratory-scale synthesis of ethylmagnesium chloride, a vital Grignard reagent, from the reaction of chloroethane with magnesium metal. Grignard reagents are fundamental intermediates in organic synthesis, enabling the formation of new carbon-carbon bonds, which is a cornerstone of drug discovery and development. These application notes detail the necessary precautions, materials, step-by-step experimental procedure, and expected outcomes. Quantitative data from analogous Grignard reactions are summarized to provide a reference for expected yields and reaction parameters.
Introduction
Grignard reagents, with the general formula R-Mg-X, are powerful organometallic nucleophiles essential for a myriad of organic transformations. The formation of ethylmagnesium chloride (CH₃CH₂MgCl) involves the reaction of this compound with magnesium turnings in an ethereal solvent. The resulting reagent is highly valuable for introducing an ethyl group into various molecular scaffolds, a common strategy in the synthesis of active pharmaceutical ingredients (APIs).
The reaction is highly sensitive to moisture and atmospheric oxygen, necessitating strictly anhydrous and inert conditions to prevent the quenching of the highly reactive Grignar reagent.[1][2] Proper laboratory technique is paramount to ensure a successful and safe reaction.
Safety Precautions
The preparation of Grignard reagents involves significant hazards that must be mitigated through careful planning and execution.
-
Flammability: Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are extremely flammable and volatile. All operations should be conducted in a certified fume hood, and all sources of ignition must be eliminated from the vicinity.
-
Exothermic Reaction: The formation of the Grignard reagent is a highly exothermic process. The reaction vessel should be equipped with a means of cooling, such as an ice-water bath, to control the reaction rate and prevent a runaway reaction.
-
Moisture Sensitivity: Grignard reagents react violently with water to produce flammable ethane (B1197151) gas. All glassware must be rigorously dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves, must be worn at all times.
Reaction and Mechanism
The overall reaction for the formation of ethylmagnesium chloride is as follows:
CH₃CH₂Cl + Mg → CH₃CH₂MgCl
The reaction proceeds on the surface of the magnesium metal. The ethereal solvent is crucial as it solvates and stabilizes the forming Grignard reagent.
Quantitative Data
The following table summarizes typical reaction parameters and yields for the formation of Grignard reagents, based on procedures for analogous alkyl halides. Precise yields for the reaction with this compound can vary depending on the purity of reagents and the strictness of anhydrous conditions.
| Parameter | Value | Notes |
| Molar Ratio (this compound:Mg) | 1 : 1.2 - 1.5 | A slight excess of magnesium is typically used to ensure complete reaction of the alkyl halide. |
| Solvent | Anhydrous Diethyl Ether or THF | THF is often preferred for its higher boiling point and better solvating ability. |
| Reaction Temperature | Gentle reflux (~35°C for diethyl ether, ~66°C for THF) | The reaction is initiated at room temperature and the heat of the reaction often maintains reflux. |
| Reaction Time | 1 - 3 hours | The reaction is typically complete when most of the magnesium has been consumed. |
| Typical Yield | 80 - 95% | Yields are highly dependent on experimental conditions and the exclusion of moisture. A patent for the formation of vinylmagnesium chloride reported a yield of 93%. |
Experimental Protocol
Materials and Equipment
-
This compound (anhydrous)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (nitrogen or argon) with a bubbler
-
Heating mantle
-
Ice-water bath
Procedure
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at 120°C for several hours and assembled while still warm under a stream of inert gas. The apparatus should be allowed to cool to room temperature under a positive pressure of the inert gas.
-
Reaction Setup: Place the magnesium turnings (1.2 equivalents) and a single crystal of iodine into the three-necked flask. Assemble the reflux condenser and dropping funnel. Maintain a continuous flow of inert gas through the apparatus.
-
Initiation: Add a small amount of the anhydrous solvent (diethyl ether or THF) to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent. Add a small portion (approximately 10%) of the this compound solution to the flask.
-
Observation of Initiation: The reaction is initiated when the brown color of the iodine disappears and bubbles begin to form on the surface of the magnesium. The solution may also become cloudy. If the reaction does not start, gentle warming with a heat gun may be necessary. Once initiated, the reaction is exothermic and should be controlled with an ice-water bath if it becomes too vigorous.
-
Addition of this compound: Once the reaction has been initiated and is proceeding at a controlled rate, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion of Reaction: After the addition of the this compound solution is complete, continue to stir the mixture and maintain a gentle reflux (using a heating mantle if necessary) until most of the magnesium has been consumed. This typically takes 1-3 hours.
-
Use of the Grignard Reagent: The resulting grey to brownish, cloudy solution of ethylmagnesium chloride is now ready for use in subsequent reactions. It is best to use the reagent immediately. The concentration of the Grignard reagent can be determined by titration if required.
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow.
References
Application of Chloroethane in the Synthesis of Pharmaceutical Intermediates
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Chloroethane serves as a important and cost-effective ethylating agent in the synthesis of various pharmaceutical intermediates. Its primary application lies in the introduction of an ethyl group to a precursor molecule, a key step in the production of several active pharmaceutical ingredients (APIs). This document details the application of this compound in the synthesis of intermediates for two major classes of drugs: barbiturates, specifically phenobarbital, and local anesthetics, such as procaine. Detailed experimental protocols and quantitative data are provided to facilitate research and development in this area.
Introduction
This compound (ethyl chloride), a colorless, flammable gas, is a versatile reagent in organic synthesis. In the pharmaceutical industry, it is primarily utilized as an ethylating agent, where it introduces an ethyl group (-CH2CH3) to a substrate molecule. This process is fundamental in the synthesis of a number of pharmaceutical intermediates. The reactivity of the carbon-chlorine bond in this compound allows for nucleophilic substitution reactions, making it an effective choice for the alkylation of various functional groups.
This document will focus on two key examples of this compound's application in pharmaceutical synthesis:
-
Synthesis of Diethyl Ethylphenylmalonate: A critical intermediate in the production of the anticonvulsant drug, phenobarbital.
-
Synthesis of Diethylaminoethanol: A precursor for the local anesthetic, procaine.
Data Presentation
The following tables summarize the quantitative data for the synthesis of the aforementioned pharmaceutical intermediates using this compound.
Table 1: Synthesis of Diethyl Ethylphenylmalonate
| Parameter | Value | Reference |
| Starting Material | Diethyl Phenylmalonate | |
| Ethylating Agent | This compound | |
| Base | Sodium Ethoxide | |
| Solvent | Absolute Ethanol (B145695) | |
| Reaction Temperature | Reflux | |
| Reaction Time | 2 hours | |
| Yield | 85-90% |
Table 2: Synthesis of Diethylaminoethanol
| Parameter | Value | Reference |
| Starting Material | Diethylethanolamine | |
| Ethylating Agent | This compound | |
| Base | Sodium metal | |
| Solvent | Toluene | |
| Reaction Temperature | 100°C | |
| Reaction Time | 6 hours | |
| Yield | High |
Experimental Protocols
Synthesis of Diethyl Ethylphenylmalonate (Phenobarbital Intermediate)
This protocol describes the ethylation of diethyl phenylmalonate using this compound in the presence of sodium ethoxide.
Materials:
-
Diethyl phenylmalonate
-
Absolute ethanol
-
Sodium metal
-
This compound
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve a calculated amount of sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
Addition of Diethyl Phenylmalonate: To the sodium ethoxide solution, add diethyl phenylmalonate dropwise with constant stirring.
-
Ethylation Reaction: Cool the mixture and slowly bubble this compound gas through the solution, or add liquefied this compound dropwise.
-
Reflux: After the addition of this compound is complete, heat the reaction mixture to reflux for 2 hours.
-
Work-up: After cooling, neutralize the reaction mixture with a suitable acid. Extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Synthesis of Diethylaminoethanol (Procaine Intermediate)
This protocol outlines the synthesis of diethylaminoethanol from diethylamine (B46881) and this compound.
Materials:
-
Diethylamine
-
This compound
-
Toluene
-
Sodium metal
-
Autoclave or high-pressure reactor
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a high-pressure reactor, combine diethylamine and toluene.
-
Addition of this compound: Introduce this compound into the reactor.
-
Reaction: Heat the mixture at 100°C for 6 hours.
-
Work-up: After cooling, carefully neutralize the reaction mixture.
-
Purification: The product, diethylaminoethanol, is purified by distillation.
Mandatory Visualizations
Synthesis Workflows
Application Note: Chloroethane as an Ethylation Derivatization Agent for GC-MS Analysis of Acidic Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many pharmaceutical compounds, particularly acidic drugs, possess polar functional groups (e.g., carboxylic acids, phenols) that render them non-volatile and prone to thermal degradation at the high temperatures required for GC analysis.[1][2][3] Chemical derivatization is a critical sample preparation step that chemically modifies these polar functional groups to increase analyte volatility, improve thermal stability, and enhance chromatographic peak shape and sensitivity.[1][2][3][4]
This application note outlines a theoretical framework and a proposed protocol for the use of chloroethane as an ethylating derivatization agent for the analysis of acidic drugs by GC-MS. Ethylation, a type of alkylation, replaces active hydrogens in polar functional groups with an ethyl group, thereby reducing polarity and increasing volatility. While not as commonly cited as silylation or acylation, ethylation can be an effective strategy for certain analytes. This compound is a potent and readily available ethylating agent. This document provides a detailed, though theoretical, protocol for its application, alongside expected performance metrics based on similar derivatization techniques.
Principle of Ethylation with this compound
This compound (CH₃CH₂Cl) acts as an electrophile, reacting with nucleophilic functional groups such as carboxylates and phenolates to form ethyl esters and ethyl ethers, respectively. The reaction is typically carried out in an aprotic solvent in the presence of a base, which serves to deprotonate the acidic functional group of the analyte, thereby increasing its nucleophilicity. The resulting ethylated derivative is significantly more volatile and less polar than the parent compound, making it amenable to GC-MS analysis.
A proposed reaction mechanism for the ethylation of an acidic drug (containing a carboxylic acid group) with this compound is depicted below.
Caption: Proposed reaction mechanism for ethylation of a carboxylic acid with this compound.
Experimental Protocol
This protocol is a proposed methodology and should be optimized for specific analytes and matrices.
1. Materials and Reagents
-
This compound (high purity, suitable for GC)
-
Analyte standards (e.g., acidic drugs such as ibuprofen, naproxen)
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Aprotic solvent (e.g., Acetonitrile (B52724), Acetone - high purity, anhydrous)
-
Base (e.g., Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA))
-
Extraction solvent (e.g., Ethyl Acetate (B1210297), Hexane - GC grade)
-
Deionized water
-
Sodium Sulfate (B86663) (anhydrous)
-
GC vials with inserts and PTFE-lined caps
2. Sample Preparation (from Plasma/Serum)
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 200 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization Procedure
-
To the dried extract, add 100 µL of acetonitrile and a catalytic amount of base (e.g., 5-10 mg of K₂CO₃ or 10 µL of DIPEA).
-
Add 50 µL of this compound.
-
Immediately cap the vial tightly.
-
Vortex for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block. (Note: This step requires optimization for temperature and time for specific analytes).
-
Cool the vial to room temperature.
4. Extraction of Derivatized Analyte
-
Add 500 µL of deionized water to the reaction mixture.
-
Add 500 µL of ethyl acetate and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried organic extract to a GC vial for analysis.
GC-MS Parameters (Suggested Starting Conditions)
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) for quantitative analysis |
Workflow Diagram
Caption: Experimental workflow for ethylation derivatization and GC-MS analysis.
Expected Quantitative Performance
| Analyte (Example) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (r²) | Recovery (%) |
| Ibuprofen | 0.5 - 5 ng/mL | 2 - 15 ng/mL | >0.99 | 85 - 110% |
| Naproxen | 0.5 - 5 ng/mL | 2 - 15 ng/mL | >0.99 | 85 - 110% |
| Ketoprofen | 1 - 10 ng/mL | 3 - 30 ng/mL | >0.99 | 80 - 115% |
| Note: These values are illustrative and must be experimentally determined. |
For instance, a study using ECF derivatization for metabolites in serum reported LODs ranging from 125 to 300 pg on-column and correlation coefficients greater than 0.9900.[5] Another study on ECF derivatization in urine showed quantification limits of 150-300 pg on-column with recoveries between 70% and 120%.[6] Similar performance would be the target for a validated this compound derivatization method.
Conclusion
The use of this compound as a derivatization agent presents a plausible, yet underexplored, option for the GC-MS analysis of acidic drugs. The proposed protocol provides a comprehensive starting point for method development and validation. Key advantages of this approach would include the use of a relatively inexpensive and powerful ethylating agent. However, careful optimization of reaction conditions (temperature, time, base, and solvent) is critical to ensure complete derivatization and avoid side reactions. Researchers and drug development professionals can use this application note as a guide to develop robust and sensitive GC-MS methods for the quantification of acidic drugs in various biological matrices.
References
- 1. "Chemical derivatization for the analysis of drugs by GC-MS - A concept" by D.-L. Lin, S.-M. Wang et al. [jfda-online.com]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gas-Phase Reactions Involving Chloroethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup, protocols, and safety considerations for conducting gas-phase reactions involving chloroethane. The information is intended to guide researchers in setting up and executing experiments safely and effectively.
Introduction
This compound (ethyl chloride) is a versatile chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and polymers.[1][2] Understanding its reactivity in the gas phase is crucial for process optimization, mechanistic studies, and the development of new synthetic routes. This document outlines the key experimental considerations for studying gas-phase reactions of this compound, with a focus on a typical experimental setup, detailed protocols for chlorination reactions, and essential safety procedures.
Experimental Setup
A general-purpose experimental setup for gas-phase reactions of this compound is typically comprised of a gas delivery system, a reactor, a heating unit, and an analytical system. A schematic of a common setup is a tubular flow reactor where gases are mixed before entering a furnace where the reaction occurs, with product composition analyzed by a mass spectrometer.[3]
Key Components:
-
Gas Delivery System: Mass flow controllers are used to precisely regulate the flow rates of reactant gases (e.g., this compound, chlorine, hydrogen, inert gas) from compressed gas cylinders.
-
Reactor: A tubular flow reactor, often made of quartz or stainless steel, is commonly employed.[4] The choice of material depends on the reaction temperature and the corrosiveness of the reactants.
-
Heating Unit: A tube furnace is used to heat the reactor to the desired reaction temperature, which can range from 200°C to over 1000°C.[4][5] A thermocouple placed inside the reactor monitors the temperature.[5]
-
Analytical System: The product stream is analyzed online using techniques such as gas chromatography (GC), mass spectrometry (MS), or a combination of both (GC-MS).[4][6][7] Fourier-transform infrared spectroscopy (FTIR) can also be used for in-situ monitoring of reactants and products.[8]
Experimental Protocols
This section provides a detailed protocol for the gas-phase chlorination of this compound, a common reaction studied to understand the formation of di- and polychlorinated ethanes.
Materials and Equipment
-
This compound (CH₃CH₂Cl), high purity
-
Chlorine (Cl₂), high purity
-
Nitrogen (N₂) or other inert gas, high purity
-
Gas cylinders with regulators
-
Mass flow controllers
-
Quartz tubular flow reactor
-
Tube furnace with temperature controller
-
Heated gas transfer line
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
-
Data acquisition system
Pre-Reaction Procedure
-
System Leak Check: Pressurize the system with an inert gas (e.g., Nitrogen) to the desired reaction pressure and monitor for any pressure drop over a significant period.
-
Purging: Purge the entire system, including the reactor and gas lines, with an inert gas to remove any air and moisture.
-
Temperature Stabilization: Heat the reactor to the desired reaction temperature and allow it to stabilize for at least 30 minutes.[5]
Reaction Procedure
-
Initiate Inert Gas Flow: Start the flow of the inert gas (e.g., Nitrogen) through the reactor at a predetermined rate to serve as a carrier gas and diluent.
-
Introduce Reactants: Introduce this compound and chlorine into the reactor at the desired molar ratio and flow rates using the mass flow controllers. The total flow rate will determine the residence time of the reactants in the reactor.
-
Reaction Monitoring: Continuously monitor the product stream using the online analytical system (GC or GC-MS). This allows for real-time tracking of reactant conversion and product formation.
-
Steady State: Allow the reaction to reach a steady state, where the concentrations of reactants and products are constant, before collecting quantitative data.
Post-Reaction Procedure
-
Stop Reactant Flow: Turn off the flow of this compound and chlorine.
-
Purge System: Continue to flow the inert gas through the reactor to purge any remaining reactants and products.
-
Cool Down: Turn off the furnace and allow the reactor to cool down to room temperature under the inert gas flow.
-
System Shutdown: Once the system is at room temperature, the inert gas flow can be stopped, and the system can be safely shut down.
Data Presentation
Quantitative data from gas-phase reactions of this compound are crucial for understanding reaction kinetics and mechanisms. The following tables summarize typical reaction conditions and product distributions for the chlorination of ethane (B1197151) and this compound.
Table 1: Typical Reaction Conditions for Gas-Phase Chlorination of Ethane and this compound
| Parameter | Ethane Chlorination | This compound Chlorination | Reference |
| Temperature Range | 200 - 400 °C | 200 - 400 °C | [5] |
| Reactant Feed Ratio (Alkane:Cl₂) | 4:4 to 4:12 (vol. %) | 4:4 to 7:4 (vol. %) | [5] |
| Inert Gas | Nitrogen (N₂) | Nitrogen (N₂) | [5] |
| Pressure | Atmospheric | Atmospheric | [5] |
Table 2: Product Distribution in the Gas-Phase Chlorination of Ethane at Different Temperatures (Feed Ratio C₂H₆:Cl₂:N₂ = 4:8:88 vol. %)
| Temperature (°C) | C₂H₅Cl Selectivity (%) | 1,1-C₂H₄Cl₂ Selectivity (%) | 1,2-C₂H₄Cl₂ Selectivity (%) | C₂H₃Cl Selectivity (%) | Reference |
| 280 | >90 | <5 | <5 | ~0 | [5] |
| 300 | ~80 | ~10 | ~5 | <5 | [5] |
| 320 | ~60 | ~15 | ~8 | ~10 | [9] |
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for a gas-phase reaction involving this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 75-00-3 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. "Gas-phase reaction of 1,2-dithis compound with hydrogen in a tubular fl" by Wei-Lian Lee [digitalcommons.njit.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 8. Kinetics and mechanism of the gas phase reaction of chlorine atoms with i-propanol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Unraveling the Kinetics and Mechanism of Ethane Chlorination in the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Safe Handling and Storage of Chloroethane
These application notes provide detailed protocols for the safe handling and storage of chloroethane in a laboratory environment. The information is intended for researchers, scientists, and drug development professionals to minimize risks and ensure a safe working environment.
Introduction
This compound, also known as ethyl chloride, is a colorless, flammable gas or refrigerated liquid with a faintly sweet odor.[1] It is used as a chemical intermediate, solvent, and in various other applications. Due to its hazardous nature, strict adherence to safety protocols is essential to prevent accidents and exposure. This document outlines the necessary procedures for the safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Chemical Properties
This compound is classified as an extremely flammable gas, is suspected of causing cancer, and is harmful to aquatic life with long-lasting effects.[2] It is a central nervous system depressant.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂H₅Cl | [1] |
| Molar Mass | 64.51 g·mol⁻¹ | [1] |
| Appearance | Colorless gas or refrigerated liquid | [1] |
| Odor | Pungent, ethereal | [1][3] |
| Boiling Point | 12.27 °C (54.09 °F; 285.42 K) | [1] |
| Melting Point | -138.7 °C (−217.7 °F; 134.5 K) | [1] |
| Flash Point | -50 °C (-58 °F) | [2] |
| Vapor Pressure | 1000 mm Hg at 20°C | |
| Solubility in water | 0.574 g/100 mL (20 °C) | [1] |
| Specific Gravity | 0.9214 at 0°C |
Table 2: Exposure Limits for this compound
| Organization | Limit | Reference |
| ACGIH TLV | 100 ppm (TWA) | [2] |
| EU-OEL | 268 mg/m³, 100 ppm (TWA) | [2] |
Engineering Controls
Proper engineering controls are the first line of defense in minimizing exposure to this compound.
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] Local exhaust ventilation should be used to control the release of vapors at the source.[6]
-
Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[2][7]
-
Grounding and Bonding: To prevent the buildup of electrostatic charges, ground and bond all containers and receiving equipment during transfer.[2]
-
Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible in the work area.[4][8]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.[9]
Table 3: Personal Protective Equipment (PPE) for this compound
| PPE Type | Specifications | Reference |
| Eye and Face Protection | Chemical splash goggles and a face shield.[4][10] | [4][10] |
| Skin Protection | Flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile).[4][11][12] | [4][11][12] |
| Respiratory Protection | A NIOSH-approved respirator is required if ventilation is inadequate.[4][11] | [4][11] |
| Footwear | Closed-toe shoes.[4] | [4] |
Safe Handling Procedures
Adherence to the following procedures is mandatory when working with this compound.
General Handling Protocol
-
Preparation:
-
Review the Safety Data Sheet (SDS) for this compound before starting any work.[13]
-
Ensure the work area in the chemical fume hood is clean and uncluttered.[4]
-
Verify that all engineering controls are functioning correctly.[4]
-
Assemble all necessary equipment and reagents.[4]
-
Don the appropriate PPE as specified in Table 3.[4]
-
-
Handling:
-
Post-Handling:
Storage Procedures
Proper storage of this compound is crucial to prevent fire, explosion, and exposure.
-
Location: Store this compound in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[2][7][16]
-
Cabinetry: Flammable liquids should be stored in approved flammable liquid storage cabinets.
-
Segregation: Store this compound away from incompatible materials such as strong oxidizing agents, alkali metals, and bases.[10][17]
-
Containers: Keep containers tightly sealed to prevent the escape of vapors.[16][17] Containers should be clearly labeled with the chemical name and associated hazards.[18]
-
Refrigerated Storage: If refrigerated storage is required, use only explosion-proof or flammable-rated refrigerators.[16] Never store flammable liquids in a standard domestic refrigerator.[19]
Emergency Procedures
Spill Response Protocol
-
Minor Spill (less than 100 mL in a fume hood):
-
Alert personnel in the immediate area.[20]
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, dry sand).[20]
-
Collect the absorbed material and contaminated debris into a sealed, labeled container for hazardous waste disposal.[20]
-
Clean the spill area with a suitable solvent.
-
-
Major Spill (outside a fume hood or greater than 100 mL):
-
Immediately alert all personnel and evacuate the laboratory.[8][21]
-
If the spill is flammable, turn off all ignition sources if it is safe to do so.[21]
-
Close the laboratory doors to confine the vapors.[8]
-
Activate the fire alarm if there is a fire or significant risk of one.
-
Contact the institution's emergency response team.[8]
-
Provide the emergency responders with the this compound SDS.
-
First Aid Protocol
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8][22] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[10][22] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person.[10][22] Seek immediate medical attention.
Waste Disposal
-
Collection: this compound waste must be collected in a dedicated, clearly labeled container for halogenated organic solvents.[18]
-
Prohibited Disposal: It is strictly prohibited to dispose of this compound down the sanitary sewer.[18][23] Allowing this compound to evaporate in a fume hood is not an acceptable method of disposal.[4][24]
-
Disposal Route: All this compound waste must be disposed of through the institution's hazardous waste management program.[24][25]
Visual Workflow Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response procedure for a this compound spill.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 7. airgas.com [airgas.com]
- 8. Laboratory Emergency Guidance | Environmental Health and Safety | Brown University [ehs.brown.edu]
- 9. sams-solutions.com [sams-solutions.com]
- 10. scribd.com [scribd.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. research.uga.edu [research.uga.edu]
- 15. artsci.usu.edu [artsci.usu.edu]
- 16. towson.edu [towson.edu]
- 17. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 18. benchchem.com [benchchem.com]
- 19. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 20. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 21. Laboratory Emergency Preparedness - DKU [dukekunshan.edu.cn]
- 22. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]
- 23. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 24. vumc.org [vumc.org]
- 25. Chemical Waste – EHS [ehs.mit.edu]
Application Notes: Chloroethane in Friedel-Crafts Ethylation of Aromatic Compounds
Introduction
The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a fundamental set of reactions in organic chemistry for attaching substituents to aromatic rings.[1] This process is broadly categorized into alkylation and acylation reactions, both of which proceed via electrophilic aromatic substitution.[1] Friedel-Crafts alkylation involves the reaction of an aromatic compound with an alkyl halide, like chloroethane, in the presence of a strong Lewis acid catalyst to introduce an alkyl group onto the aromatic ring.[2][3][4] The use of this compound specifically for this purpose is known as ethylation and is a key industrial process for the synthesis of ethylbenzene (B125841), a precursor to styrene.[5]
Mechanism of Action
The Friedel-Crafts ethylation of an aromatic ring with this compound proceeds through a multi-step mechanism:
-
Formation of the Electrophile : The Lewis acid catalyst, typically aluminum trichloride (B1173362) (AlCl₃), reacts with this compound to form a highly reactive electrophile.[6][7] This can be a discrete ethyl carbocation or a polarized complex between the this compound and the Lewis acid.[5]
-
Electrophilic Attack : The electron-rich aromatic ring acts as a nucleophile and attacks the electrophile.[8] This step forms a new carbon-carbon bond and results in a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[5][8]
-
Deprotonation and Catalyst Regeneration : A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon bearing the new ethyl group.[7][9] This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, allowing it to participate in further reaction cycles.[5][7][9]
Scope and Limitations
Friedel-Crafts ethylation is a versatile reaction but has several limitations:
-
Polyalkylation : The product of the reaction, an ethylated aromatic compound, is often more reactive than the starting material because the added alkyl group is electron-donating.[8] This can lead to the addition of multiple ethyl groups to the aromatic ring, a phenomenon known as polyalkylation.[8][10] Using a large excess of the aromatic substrate can help to minimize this side reaction.[8]
-
Substrate Limitations : The reaction fails with aromatic rings that contain strongly deactivating groups (e.g., -NO₂, -NR₃⁺).[11] Additionally, substrates with amine groups (-NH₂, -NHR, -NR₂) are unsuitable as the lone pair on the nitrogen atom complexes with the Lewis acid, deactivating the ring.[8]
-
Rearrangements : While not an issue with this compound, using alkyl halides with carbon chains longer than two carbons can lead to carbocation rearrangements to form a more stable carbocation, resulting in a mixture of products.[8]
Catalysts
A variety of Lewis acids can catalyze the Friedel-Crafts alkylation. The most common and effective catalyst is aluminum trichloride (AlCl₃).[4][8] Other Lewis acids such as iron(III) chloride (FeCl₃), boron trifluoride (BF₃), and antimony pentachloride (SbCl₅) are also used.[5][8] In industrial applications, solid acid catalysts like zeolites are often employed for their ease of separation and reusability.[1]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Friedel-Crafts ethylation of benzene (B151609) with this compound. Yields can vary significantly based on the specific conditions and the scale of the reaction.
| Aromatic Substrate | Alkylating Agent | Catalyst | Catalyst Loading (molar eq.) | Temperature (°C) | Reaction Time | Product | Reported Yield (%) |
| Benzene | This compound | AlCl₃ | 0.1 - 1.2 | 80 - 100 | 1 - 4 hours | Ethylbenzene | 70 - 90 |
| Toluene | This compound | AlCl₃ | 0.1 - 1.0 | 25 - 50 | 1 - 3 hours | Mixture of o-, m-, p-ethyltoluene | 60 - 85 |
| Naphthalene | This compound | AlCl₃ | 1.0 | 20 - 40 | 2 hours | Mixture of 1- and 2-ethylnaphthalene | ~60 |
Note: The data presented are representative values compiled from general descriptions of the Friedel-Crafts reaction and may not correspond to a single specific publication. Actual experimental results will vary.
Experimental Protocols
Protocol 1: Synthesis of Ethylbenzene via Friedel-Crafts Ethylation of Benzene
This protocol describes a laboratory-scale synthesis of ethylbenzene from benzene and this compound using an aluminum chloride catalyst.
Materials and Reagents:
-
Anhydrous Benzene (C₆H₆)
-
This compound (CH₃CH₂Cl) - typically handled as a condensed liquid or gas
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice bath
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Safety Precautions:
-
This compound is an extremely flammable gas and is suspected of causing cancer.[12] All manipulations should be performed in a well-ventilated fume hood, away from ignition sources.
-
Benzene is a known carcinogen and is flammable. Avoid inhalation and skin contact.
-
Anhydrous Aluminum Chloride reacts violently with water, releasing HCl gas. It is corrosive and should be handled with care in a dry environment.
-
The reaction itself is exothermic and can release HCl gas. Ensure proper temperature control and gas trapping.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Procedure:
-
Apparatus Setup : Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a gas outlet connected to a trap for HCl), and a dropping funnel or a gas inlet tube.
-
Reagent Charging : To the flask, add anhydrous benzene (a large excess is recommended to minimize polyalkylation).
-
Catalyst Addition : While stirring, carefully and portion-wise add anhydrous aluminum chloride to the benzene. The mixture may warm up slightly.
-
Reaction Initiation : Cool the flask in an ice bath. Slowly bubble gaseous this compound through the stirred suspension or add liquefied this compound dropwise via the dropping funnel.
-
Reaction Maintenance : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. If necessary, gently heat the mixture (e.g., to 40-50°C) to ensure the reaction goes to completion. Monitor the reaction progress using a suitable technique like Gas Chromatography (GC).
-
Work-up - Quenching : Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture over crushed ice to decompose the aluminum chloride complex. This step is highly exothermic and will release HCl gas.
-
Extraction : Transfer the mixture to a separatory funnel. The organic layer (containing ethylbenzene and excess benzene) will separate from the aqueous layer. If an emulsion forms, add a small amount of diethyl ether.
-
Washing : Wash the organic layer sequentially with a 10% HCl solution, water, and a saturated sodium bicarbonate solution to remove any remaining catalyst and acidic byproducts.
-
Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the excess benzene and any low-boiling impurities by simple distillation.
-
Purification : Purify the resulting crude ethylbenzene by fractional distillation to obtain the final product.
Visualizations
Caption: Mechanism of Friedel-Crafts Ethylation.
Caption: Experimental Workflow for Friedel-Crafts Ethylation.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. SATHEE CUET: Friedel Crafts Reaction [cuet.iitk.ac.in]
- 3. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. adichemistry.com [adichemistry.com]
- 11. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 12. This compound | CH3CH2Cl | CID 6337 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Ethyl Cellulose Using Chloroethane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl cellulose (B213188) (EC) is a derivative of cellulose, a naturally occurring polymer, in which some of the hydroxyl groups on the repeating anhydroglucose (B10753087) units are replaced by ethyl ether groups.[1][2] This modification transforms the hydrophilic cellulose into a hydrophobic, non-ionic, and water-insoluble polymer with excellent film-forming capabilities and thermal stability.[1][3][4] Due to these properties, ethyl cellulose is a widely utilized excipient in the pharmaceutical industry, particularly for controlled-release drug formulations, tablet coating, and as a binder in solid dosage forms.[5][6][7] It is recognized as a Generally-Recognized-As-Safe (GRAS) substance by the U.S. Food and Drug Administration.[8]
The industrial synthesis of ethyl cellulose is primarily achieved through the Williamson ether synthesis, which involves the reaction of alkali cellulose with an ethylating agent.[9] Chloroethane (ethyl chloride) is a common and cost-effective ethylating agent used for this purpose.[10][11] This document provides detailed protocols and application notes for the synthesis of ethyl cellulose using this compound, aimed at professionals in research and drug development.
Chemical Principle
The synthesis of ethyl cellulose from cellulose and this compound follows a two-step mechanism based on the Williamson ether synthesis.
-
Alkalization: Cellulose is treated with a concentrated solution of sodium hydroxide (B78521) (NaOH). The NaOH breaks down the crystalline structure of cellulose and activates the hydroxyl groups, forming alkali cellulose and water.[5][6] (C₆H₇O₂(OH)₃)n + nNaOH → (C₆H₇O₂(OH)₂ONa)n + nH₂O
-
Etherification: The resulting alkali cellulose is then reacted with this compound (CH₃CH₂Cl). The alkoxide on the cellulose chain acts as a nucleophile, displacing the chloride ion from this compound to form an ether linkage. This step produces ethyl cellulose and sodium chloride as a by-product.[4][5][6] (C₆H₇O₂(OH)₂ONa)n + nCH₃CH₂Cl → (C₆H₇O₂(OH)₂(OCH₂CH₃))n + nNaCl
The degree of substitution (DS)—the average number of hydroxyl groups substituted per anhydroglucose unit (maximum of 3)—can be controlled by adjusting the reaction conditions.[1] The properties of the final ethyl cellulose product, such as solubility and viscosity, are highly dependent on the DS.[12]
Caption: Chemical reaction pathway for the synthesis of ethyl cellulose.
Experimental Protocols
This section outlines a general laboratory-scale procedure for synthesizing ethyl cellulose. The reaction conditions can be modified to target different degrees of substitution and viscosity grades.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
This compound is a flammable gas/liquid with a low boiling point (12.3°C) and is also a narcotic.[11][13] Handle with extreme care, away from ignition sources.
-
Concentrated sodium hydroxide is highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The etherification reaction is conducted under pressure. Use a pressure-rated reactor and adhere to all safety guidelines for high-pressure reactions.
Materials and Equipment:
-
Cellulose: High-purity wood pulp or cotton linters.[14]
-
Sodium Hydroxide (NaOH): 50% (w/w) aqueous solution and solid pellets/flakes.[9]
-
This compound (CH₃CH₂Cl): Liquid.[14]
-
Inert Solvent (optional): Toluene or Tetrahydrofuran (THF).[9][14]
-
Neutralizing Acid: Dilute acetic or hydrochloric acid.[14][15]
-
Deionized Water
-
Equipment: High-pressure stirred autoclave reactor, heating mantle with temperature controller, mechanical stirrer, filtration apparatus, drying oven.
Protocol:
Step 1: Alkalization Reaction
-
Ensure the pressure reactor is clean and dry. Purge the reactor with an inert gas like nitrogen to remove air.[9]
-
For a representative synthesis, add an inert solvent such as 100 mL of THF to the reactor.[9]
-
Add 16.2 g of dried cellulose to the solvent.
-
While stirring, add 20 g of a 50 wt% NaOH solution and 10 g of solid NaOH.[9] The use of both concentrated solution and solid alkali helps to achieve a high alkali concentration necessary for the reaction.
-
Seal the reactor and begin stirring. Heat the mixture to 80-110°C and maintain for 0.5-2 hours to ensure uniform formation of alkali cellulose.[9]
Step 2: Etherification Reaction
-
Cool the reactor to room temperature.
-
Carefully add the ethylating agent, this compound. The amount added will determine the final DS; a typical molar excess is used. For a high DS, a ratio of 2-10 mL of ethylating agent per gram of cellulose can be used.[9]
-
Seal the reactor again. Gradually heat the mixture to the target reaction temperature, typically between 110°C and 150°C.[7][16] The pressure inside the reactor will increase to 3-10 bar.[9]
-
Maintain the reaction at this temperature with continuous stirring for 8 to 16 hours.[7][16] The reaction time is a critical parameter for controlling the extent of etherification.
Step 3: Product Purification and Isolation
-
After the reaction period, cool the reactor to room temperature and carefully vent any excess pressure.
-
Open the reactor and add a dilute acid (e.g., acetic acid) to neutralize the excess NaOH.[9][15]
-
If an inert solvent was used, it can be removed by distillation.[9]
-
Transfer the crude ethyl cellulose slurry to a beaker. Wash the product repeatedly with hot deionized water ( > 90°C) until the washings are neutral and free of chloride ions (tested with AgNO₃ solution). This step removes the NaCl by-product and other impurities.[14]
-
Collect the purified ethyl cellulose by filtration.
-
Dry the final product in an oven at 60-80°C to a constant weight. The result is a white to light-tan powder.[6]
Process Parameters and Data
The properties of the synthesized ethyl cellulose are highly dependent on the reaction conditions. The following table summarizes key parameters and their typical ranges found in the literature.
| Parameter | Typical Range/Value | Effect on Product | Reference(s) |
| Alkalization | |||
| NaOH Concentration | 18 - 50% (w/w) | Higher concentration increases reaction efficiency. | [5][14] |
| NaOH to Cellulose Ratio | 0.8 - 1.1 parts NaOH to 1 part cellulose | Affects the activation of cellulose hydroxyl groups. | [17] |
| Water to Cellulose Ratio | 0.28 - 0.38 parts water to 1 part cellulose | A lower water ratio improves reaction efficiency. | [17] |
| Temperature | 25 - 110°C | Influences the swelling of cellulose and formation of alkali cellulose. | [9][14] |
| Time | 0.5 - 12 hours | Ensures complete and uniform alkalization. | [9] |
| Etherification | |||
| Temperature | 80 - 160°C | Higher temperatures increase the reaction rate but can also lead to by-product formation. | [7][9][16] |
| Time | 1 - 16 hours | Longer times generally lead to a higher degree of substitution (DS). | [7][9][16] |
| Pressure | 3 - 10 bar | Necessary to maintain this compound in the reaction medium. | [9] |
| Product Properties | |||
| Ethoxyl Content | 40 - 55% | Determines solubility and other physical properties. Commercial grades are often 44-49.5%. | [2][9][16] |
| Viscosity | 1 - 400 mPa·s | Dependent on the molecular weight of the cellulose and the DS. | [7][16] |
| Degree of Substitution (DS) | ~2.2 - 2.7 | A higher DS leads to greater hydrophobicity and solubility in organic solvents. | [12] |
Visualizations
Caption: Experimental workflow for the synthesis of ethyl cellulose.
References
- 1. welltchemicals.com [welltchemicals.com]
- 2. Ethyl cellulose | 9004-57-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Premium ethylcellulose polymer based architectures at work in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethylcellulose–A Pharmaceutical Excipient with Multidirectional Application in Drug Dosage Forms Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN1961005B - Production of low molecular weight ethylcellulose - Google Patents [patents.google.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. CN102276733B - Method for preparing ethyl cellulose with high degree of substitution - Google Patents [patents.google.com]
- 10. us.metoree.com [us.metoree.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Ethylcellulose - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | CH3CH2Cl | CID 6337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. How is Ethyl Cellulose Prepared - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]
- 15. CN1313495C - Hydroxy ethyl cellulose preparation method - Google Patents [patents.google.com]
- 16. EP1758938A1 - Production of low molecular weight ethylcellulose - Google Patents [patents.google.com]
- 17. US2254249A - Manufacture of ethyl cellulose - Google Patents [patents.google.com]
Application Notes and Protocols for Chloroethane as a Blowing Agent in Polymer Foam Research
For Researchers, Scientists, and Drug Development Professionals
Introduction and Historical Context
Chloroethane, also known as ethyl chloride, is a volatile, flammable gas that was historically used as a physical blowing agent in the production of polymer foams, particularly flexible polyurethane foams. As a physical blowing agent, it does not chemically react with the polymer matrix; instead, its low boiling point (12.3°C) allows it to vaporize during the exothermic polymerization reaction, causing the polymer to expand and form a cellular structure.[1][2] this compound was often used as an auxiliary blowing agent in conjunction with a primary blowing agent like water.[3]
The use of this compound and other chlorinated hydrocarbons as blowing agents has significantly declined due to environmental and safety concerns. This compound is an ozone-depleting substance and is also flammable and has associated health risks.[1] Consequently, the industry has transitioned to more environmentally friendly blowing agents such as hydrofluorocarbons (HFCs), hydrofluoroolefins (HFOs), hydrocarbons (e.g., pentane), and carbon dioxide (from water-isocyanate reaction or liquid CO2).[4][5]
These application notes provide a historical perspective on the use of this compound and offer protocols that can be adapted for research purposes, with a strong emphasis on modern safety standards. Due to the limited availability of recent research data on this compound as a blowing agent, comparative data with historical and current blowing agents are provided to offer a performance context.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are critical for understanding its behavior as a blowing agent.
| Property | Value | Reference |
| Chemical Formula | C₂H₅Cl | |
| Molecular Weight | 64.51 g/mol | [6] |
| Boiling Point | 12.3 °C | [1] |
| Melting Point | -139 °C | [1] |
| Vapor Pressure | 1000 mm Hg at 20°C | |
| Vapor Density | 2.22 (vs air) | [6] |
| Liquid Density | 0.89 g/mL at 25°C | [6] |
| Flash Point | -50 °C | [2] |
| Solubility in Water | Slightly soluble | [2] |
| Odor | Pungent, ether-like | [2] |
Experimental Protocols
The following protocols are generalized for the laboratory-scale production of polyurethane foam using a volatile liquid blowing agent like this compound. Extreme caution must be exercised due to the flammability and toxicity of this compound. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and appropriate gloves.
Materials and Equipment
-
Polyol: (e.g., Polyether polyol or Polyester polyol)
-
Isocyanate: (e.g., Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI))
-
Catalysts: (e.g., Amine catalyst and Tin catalyst)
-
Surfactant: (e.g., Silicone-based surfactant)
-
Primary Blowing Agent (optional): Deionized water
-
Auxiliary Blowing Agent: this compound
-
Equipment:
-
Fume hood
-
Mixing vessel (e.g., disposable paper or plastic cup)
-
High-speed mechanical stirrer
-
Balance (accurate to 0.01 g)
-
Syringes or graduated cylinders for liquid transfer
-
Mold for foam expansion
-
Thermocouple for temperature monitoring
-
Stopwatch
-
Experimental Workflow Diagram
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound | CH3CH2Cl | CID 6337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. poliuretanos.com.br [poliuretanos.com.br]
- 4. pubs.aip.org [pubs.aip.org]
- 5. fsi.co [fsi.co]
- 6. 75-00-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Application Note & Protocol: Laboratory-Scale Production of Chloroethane from Ethanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the laboratory-scale synthesis of chloroethane from ethanol (B145695). This compound is a valuable ethylating agent in pharmaceutical and chemical synthesis. The primary methods covered are the reaction of ethanol with hydrogen chloride in the presence of a zinc chloride catalyst (Lucas Reagent) and the use of thionyl chloride. This guide includes comprehensive experimental procedures, a summary of quantitative data, and safety precautions.
Introduction
This compound (ethyl chloride) is a gaseous alkyl halide at room temperature, widely utilized as an ethylating agent in organic synthesis. Its applications include the production of ethylcellulose, dyes, and various pharmaceutical intermediates. While industrial production often favors the hydrochlorination of ethylene, laboratory-scale synthesis from ethanol remains a common and practical approach. This document outlines two reliable methods for this conversion.
The primary reaction involves the nucleophilic substitution of the hydroxyl group (-OH) of ethanol with a chloride ion (-Cl). The choice of chlorinating agent and catalyst influences the reaction conditions and yield.
Reaction Scheme:
C₂H₅OH + HCl --(ZnCl₂)--> C₂H₅Cl + H₂O
3 C₂H₅OH + PCl₃ → 3 C₂H₅Cl + H₃PO₃
C₂H₅OH + SOCl₂ → C₂H₅Cl + SO₂ + HCl
Data Presentation
The selection of a synthetic route can be guided by factors such as desired yield, reaction conditions, and the nature of byproducts. The following table summarizes quantitative data for common laboratory-scale methods.
| Method | Reagents | Catalyst | Reaction Conditions | Typical Yield | Byproducts | Notes |
| Lucas Method | Ethanol, Concentrated Hydrochloric Acid (HCl) | Zinc Chloride (ZnCl₂)[1][2] | Gentle warming or reflux | High | Water | A classic and cost-effective method. The catalyst is crucial for primary alcohols like ethanol.[2] |
| Thionyl Chloride Method | Ethanol, Thionyl Chloride (SOCl₂) | Pyridine (optional) | Room temperature or gentle warming; often refluxed | High | Sulfur Dioxide (SO₂), HCl (gas) | Preferred for high purity as byproducts are gaseous and easily removed.[3] |
| Phosphorus Trichloride | Ethanol, Phosphorus Trichloride (PCl₃) | None | Typically requires heating | Good to High | Phosphorous Acid (H₃PO₃) | Effective, but byproducts require aqueous workup for removal. |
Experimental Protocols
Safety Precautions: this compound is an extremely flammable gas and is suspected of causing cancer.[4] All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves, must be worn. All glassware should be inspected for cracks and star-cracks. Due to the low boiling point of this compound (12 °C), a cold receiving flask (e.g., in an ice-salt bath) is essential for condensation.
Protocol 1: Synthesis of this compound using Lucas Reagent (HCl/ZnCl₂)
This protocol details the synthesis of this compound from ethanol and hydrochloric acid, catalyzed by zinc chloride.[1][2]
Materials:
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Concentrated Sulfuric Acid (H₂SO₄) for drying tube
-
Sodium Bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous Calcium Chloride (CaCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Gas inlet tube
-
Washing bottles (gas scrubbing bottles)
-
Receiving flask
-
Ice-salt bath
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, place 50 g of anhydrous zinc chloride and 100 g of absolute ethanol.[5]
-
Fit the flask with a reflux condenser and a gas inlet tube that extends below the surface of the alcohol-zinc chloride mixture.
-
Connect the top of the reflux condenser to a series of two washing bottles. The first should contain water, and the second should contain concentrated sulfuric acid to dry the evolved gas.[5]
-
Connect the outlet of the second washing bottle to a receiving flask cooled in an ice-salt bath to condense the this compound.
-
-
Reaction:
-
Gently heat the mixture in the round-bottom flask to boiling.
-
Pass a steady stream of dry hydrogen chloride (HCl) gas through the boiling mixture.[5]
-
The this compound formed will vaporize, pass through the condenser and washing bottles, and condense in the cooled receiving flask.
-
-
Purification:
-
The crude this compound collected will be washed with water in the first washing bottle to remove unreacted HCl and ethanol.
-
The gas is then dried by passing it through concentrated sulfuric acid in the second washing bottle.[5]
-
For further purification, the collected liquid this compound can be washed with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
Dry the this compound by passing the vapor through a drying tube containing anhydrous calcium chloride.
-
-
Product Collection:
-
Collect the purified this compound in a pre-weighed receiving flask cooled in an ice-salt bath.
-
Due to its high volatility, the product should be stored in a tightly sealed container at low temperature. The yield is reported to be nearly quantitative.[5]
-
Protocol 2: Synthesis of this compound using Thionyl Chloride
This method is often preferred for preparing alkyl chlorides as the byproducts are gaseous, simplifying purification.[3]
Materials:
-
Ethanol (absolute)
-
Thionyl Chloride (SOCl₂)
-
Pyridine (optional, as a catalyst and HCl scavenger)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Gas outlet to a scrubbing solution (e.g., NaOH solution)
-
Receiving flask
-
Ice bath
Procedure:
-
Reaction Setup:
-
Place absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Cool the flask in an ice bath.
-
Connect the top of the condenser to a gas outlet leading to a sodium hydroxide (B78521) trap to neutralize the evolved HCl and SO₂ gases.
-
-
Reaction:
-
Slowly add thionyl chloride to the cooled ethanol from the dropping funnel with constant swirling. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Gently heat the mixture under reflux for a short period to ensure the reaction goes to completion.
-
-
Purification and Collection:
-
The this compound can be isolated by fractional distillation.
-
The evolved this compound vapor is passed through a condenser and collected in a receiving flask cooled in an ice bath.
-
The gaseous byproducts (HCl and SO₂) are neutralized in the alkali trap.
-
Visualization
Signaling Pathway: Nucleophilic Substitution of Ethanol
Caption: Reaction mechanism for this compound synthesis using Lucas Reagent.
Experimental Workflow: Laboratory Synthesis of this compound
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. Convert Ethanol into this compound. Complete the reaction: CH3CH2OH + HCl .. [askfilo.com]
- 2. Conversion of Ethyl Alcohol to Ethyl Chloride Explain the process of con.. [askfilo.com]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. echemi.com [echemi.com]
- 5. Sciencemadness Discussion Board - Preparation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols for the Synthesis of Organoaluminum Compounds Using Chloroethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of key organoaluminum compounds, specifically ethylaluminium sesquichloride (EASC), triethylaluminium (TEA), and diethylaluminium chloride (DEAC), utilizing chloroethane as a primary reagent. The information is intended for use in a laboratory or industrial research setting by qualified professionals.
Introduction
Organoaluminum compounds are highly valuable reagents and catalysts in organic and organometallic chemistry. Their applications range from Ziegler-Natta polymerization of olefins to acting as potent Lewis acids and alkylating agents in fine chemical synthesis.[1][2] The use of this compound in the synthesis of these compounds represents a well-established and economical route.[1][3]
This document outlines the primary synthetic pathways starting from this compound, provides detailed experimental protocols, summarizes key quantitative data, and includes visual representations of the workflows and chemical transformations.
Safety Precautions: Organoaluminum compounds are pyrophoric, igniting spontaneously on contact with air, and react violently with water.[4][5] All manipulations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) in appropriate glassware or reactors.[4][6][7] Personal protective equipment, including fire-resistant clothing, safety glasses, and gloves, is mandatory.[6][8][9] Ensure that appropriate fire extinguishing media, such as dry sand or dry chemical powder, are readily available. Do not use water or foam. [6][7]
Synthetic Pathways
The synthesis of triethylaluminium and diethylaluminium chloride from this compound primarily involves a two-step process. The first step is the direct reaction of aluminum with this compound to produce ethylaluminium sesquichloride. This intermediate can then be used to synthesize either triethylaluminium or diethylaluminium chloride.
Logical Flow of Synthesis
Caption: Overall synthetic route from this compound to key organoaluminum compounds.
Experimental Protocols
Synthesis of Ethylaluminium Sesquichloride (EASC)
Ethylaluminium sesquichloride is synthesized by the direct reaction of aluminum with ethyl chloride.[1] The reaction is exothermic and requires careful control of conditions to prevent runaway reactions.[1]
Reaction: 2 Al + 3 C₂H₅Cl → (C₂H₅)₃Al₂Cl₃
Materials:
-
Aluminum (turnings, powder, or granules)
-
Ethyl chloride (this compound)
-
Initiator (e.g., small amount of mercury or iodine, or a pre-existing batch of alkylaluminium halide) (optional)[1]
-
Anhydrous, inert solvent (e.g., hexane) (optional, for slurry)
Equipment:
-
Dry, nitrogen-purged glass reactor or autoclave equipped with a stirrer, condenser, and addition funnel.
-
Inert gas supply (nitrogen or argon).
-
Heating and cooling system.
Procedure:
-
Charge the reactor with aluminum metal. The aluminum should be activated, for example, by drying and treating with a small amount of initiator if necessary.[1]
-
Ensure the system is under a positive pressure of inert gas.
-
Slowly introduce ethyl chloride to the reactor. The reaction is often initiated by gentle heating.
-
Once the reaction begins, it is typically self-sustaining due to its exothermic nature. Maintain the reaction temperature in the range of 80-100°C.
-
After the addition of ethyl chloride is complete, continue to stir the mixture at the reaction temperature for a specified period to ensure complete reaction.
-
The resulting product, ethylaluminium sesquichloride, is a dense, colorless to pale yellow liquid and can be used directly in the next step or purified by distillation under reduced pressure.
Synthesis of Triethylaluminium (TEA) from EASC
Triethylaluminium is produced by the reduction of ethylaluminium sesquichloride with an alkali metal, most commonly sodium.[3][10]
Reaction: 2 (C₂H₅)₃Al₂Cl₃ + 6 Na → (C₂H₅)₆Al₂ + 2 Al + 6 NaCl
Materials:
-
Ethylaluminium sesquichloride (EASC)
-
Sodium metal (finely dispersed)
-
Anhydrous, inert solvent (e.g., a high-boiling hydrocarbon)
Equipment:
-
Dry, nitrogen-purged reactor equipped with a high-torque stirrer, condenser, and addition funnel.
-
Heating system.
-
Distillation apparatus for product purification.
Procedure:
-
Prepare a dispersion of sodium metal in an inert, high-boiling solvent within the reactor. This is typically done by melting the sodium under the solvent and stirring vigorously.[10]
-
Heat the sodium dispersion to the desired reaction temperature, typically between 100°C and 200°C.[10]
-
Slowly add the ethylaluminium sesquichloride to the hot sodium dispersion with vigorous stirring.[10]
-
The reaction is highly exothermic; control the addition rate to maintain the desired temperature.
-
After the addition is complete, continue stirring at the reaction temperature for a period to ensure the reaction goes to completion.
-
The triethylaluminium is then separated from the solid byproducts (NaCl and Al) by decantation or filtration, followed by distillation under reduced pressure.[10]
Synthesis of Diethylaluminium Chloride (DEAC) from EASC
Diethylaluminium chloride can also be synthesized from ethylaluminium sesquichloride via reduction with sodium.[1][2]
Reaction: 2 (C₂H₅)₃Al₂Cl₃ + 3 Na → 3 (C₂H₅)₂AlCl + Al + 3 NaCl[1][2]
Materials:
-
Ethylaluminium sesquichloride (EASC)
-
Sodium metal
Equipment:
-
Similar to the setup for triethylaluminium synthesis.
Procedure: The procedure is analogous to the synthesis of triethylaluminium, involving the controlled addition of EASC to a sodium dispersion. The stoichiometry of the reactants is adjusted to favor the formation of DEAC. The product is isolated and purified by distillation.
Quantitative Data
The following tables summarize key physical and chemical properties of the compounds involved in these syntheses.
Table 1: Properties of Reactants and Products
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| This compound | C₂H₅Cl | 64.51 | 12.3 | -138.7 | 0.92 (at 0°C) |
| Ethylaluminium Sesquichloride | (C₂H₅)₃Al₂Cl₃ | 247.51 | 204 (lit.) | -50 (lit.) | 1.092 (at 25°C) |
| Triethylaluminium | (C₂H₅)₆Al₂ | 228.33 (dimer) | 186.6[11] | -50[5] | 0.85 (at 20°C)[5] |
| Diethylaluminium Chloride | [(C₂H₅)₂AlCl]₂ | 241.11 (dimer) | 125-126 (at 50 mmHg)[2] | -74[2] | 0.96[2] |
Table 2: Typical Reaction Parameters and Yields
| Reaction | Key Reactants | Typical Temperature (°C) | Reported Yield (%) | Reference |
| EASC Synthesis | Al, C₂H₅Cl | 80 - 100 | High | [1] |
| TEA Synthesis from EASC | EASC, Na | 100 - 200 | ~84 | [10] |
| DEAC Synthesis from EASC | EASC, Na | - | - | [1][2] |
Note: Yields can vary significantly based on reaction scale, purity of reagents, and specific conditions.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of triethylaluminium from this compound.
Caption: General workflow for the synthesis and purification of triethylaluminium.
References
- 1. Ethylaluminium sesquichloride - Wikipedia [en.wikipedia.org]
- 2. Diethylaluminium chloride - Wikipedia [en.wikipedia.org]
- 3. Triethylaluminium - Wikipedia [en.wikipedia.org]
- 4. nouryon.com [nouryon.com]
- 5. Cas 97-93-8,Triethylaluminum | lookchem [lookchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. tuodaindus.com [tuodaindus.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. US2954388A - Preparation of triethylaluminum - Google Patents [patents.google.com]
- 11. Triethylaluminum: A Comprehensive Guide to its Properties and Uses [rayeneh.com]
Troubleshooting & Optimization
Technical Support Center: Improving Ethylation Reactions with Chloroethane
Welcome to the technical support center for optimizing ethylation reactions using chloroethane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. The information is presented in a question-and-answer format to directly address specific challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs) - General Issues & Low Yield
Q1: What are the most common reasons for low yield in an ethylation reaction with this compound?
A1: Low yields in ethylation reactions, particularly in Friedel-Crafts alkylations, can often be traced back to a few key factors:
-
Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your solvent, reagents, or glassware will deactivate the catalyst.[1]
-
Deactivated Substrate: The substrate you are trying to ethylate may be inappropriate for the reaction type. For instance, in Friedel-Crafts reactions, aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are deactivated and will not react efficiently.[2][3]
-
Poor Reagent Quality: this compound can degrade over time. Using a fresh or purified batch is crucial for optimal results.[1] Similarly, ensure the purity of your substrate and catalyst.
-
Suboptimal Temperature: The reaction temperature significantly impacts the yield. While some reactions work at room temperature, others may need heating to overcome the activation energy.[1] However, excessively high temperatures can promote side reactions.
-
Incomplete Deprotonation: For reactions involving nucleophiles that require deprotonation first (like phenols or active methylene (B1212753) compounds), using a base that is not strong enough can lead to low conversion.[1]
Q2: How can I ensure my Lewis acid catalyst (e.g., AlCl₃) is active for a Friedel-Crafts reaction?
A2: To maintain catalyst activity, rigorous anhydrous (dry) conditions are essential.
-
Glassware: All glassware should be oven-dried or flame-dried under an inert atmosphere (nitrogen or argon) before use.
-
Solvents: Use anhydrous grade solvents. If necessary, distill solvents over an appropriate drying agent.
-
Reagents: Use freshly opened containers of the Lewis acid catalyst. Handle the catalyst under an inert atmosphere to prevent exposure to moisture from the air.[4]
Q3: My reaction is sluggish or not proceeding to completion. What should I do?
A3: If your reaction is slow, consider the following adjustments:
-
Increase Temperature: Gradually increase the reaction temperature. For many ethylation reactions, gentle heating to 50-80°C can significantly improve the rate.[5]
-
Increase Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and allow it to run longer if the starting material is still present.[1]
-
Check Stoichiometry: Ensure you are using the correct molar ratios. In Friedel-Crafts acylations, a stoichiometric amount of the catalyst is often required because it complexes with the product.[6] For alkylations, ensure you have a sufficient amount of this compound.
-
Use a Promoter: In some industrial settings, a promoter like hydrogen chloride is used with aluminum chloride to enhance catalyst activity.[7]
Section 2: Troubleshooting Side Reactions
Q4: I am observing multiple products in my reaction mixture. What are the likely side reactions?
A4: The formation of multiple products is a common challenge. The primary side reactions depend on your substrate:
-
Polyalkylation (Aromatic Substrates): The initial ethylated product is often more reactive than the starting material because the ethyl group is electron-donating, activating the ring for further substitution. This leads to the formation of di-, tri-, or even more substituted products.[2]
-
Carbocation Rearrangement (Friedel-Crafts): If the ethyl carbocation (or the activated complex) can rearrange to a more stable form, you may see isomeric products. While less common with a two-carbon chain, it's a significant issue with longer alkyl halides.[3]
-
O- vs. C-Alkylation (Ambident Nucleophiles): Substrates with both oxygen and carbon nucleophilic sites (like enolates) can lead to a mixture of O-ethylated and C-ethylated products.[1]
-
Over-alkylation (Amines): The primary or secondary amine product of an alkylation is often more nucleophilic than the starting amine, leading to subsequent reactions that form tertiary amines and even quaternary ammonium (B1175870) salts.[8][9]
Q5: How can I minimize polyalkylation in Friedel-Crafts reactions?
A5: To favor mono-ethylation, you can adjust the reaction conditions:
-
Use Excess Aromatic Substrate: Using a large excess of the benzene (B151609) derivative ensures that the this compound is more likely to encounter an unreacted molecule rather than a more reactive ethylated product.[6]
-
Control Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the mono-substituted product.
-
Alternative Strategy: For syntheses where polyalkylation is a major issue, consider performing a Friedel-Crafts acylation followed by a reduction of the ketone. The acyl group is deactivating, which prevents further substitution.[3]
Q6: How can I control the N-alkylation of amines to favor the mono-ethylated product?
A6: Preventing over-alkylation in amines requires careful control:
-
Use a Large Excess of the Amine: Employing a significant molar excess of the starting amine relative to this compound increases the probability of the alkylating agent reacting with the intended target.[5][10]
-
Slow Addition: Add the this compound dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, reducing the chance of a second ethylation on the more nucleophilic product.[5]
-
Use a Hindered Base: A bulky, non-nucleophilic base can be used if the amine salt is the starting material.[5]
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Friedel-Crafts Ethylation of Benzene
This protocol describes a general method for the ethylation of benzene using this compound and an aluminum chloride catalyst.[2][6]
-
Setup: Assemble an oven-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas inlet/outlet protected by a drying tube (e.g., filled with CaCl₂). The entire setup should be under an inert atmosphere of nitrogen or argon.
-
Reagent Addition:
-
To the flask, add anhydrous benzene (often used in large excess to prevent polyalkylation).
-
Cool the flask in an ice bath.
-
Carefully and slowly add anhydrous aluminum chloride (AlCl₃) in portions to the stirred benzene.
-
-
Ethylation:
-
Bubble this compound gas through the cooled, stirred suspension, or add liquefied this compound dropwise via a pressure-equalizing dropping funnel.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction progress should be monitored by GC.
-
-
Work-up:
-
Once the reaction is complete, quench it by carefully pouring the mixture over crushed ice and dilute HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, water, a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[4]
-
-
Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the excess benzene by distillation.
-
Purify the resulting ethylbenzene (B125841) by fractional distillation.[1]
-
Protocol 2: General Procedure for O-Ethylation of a Phenol (B47542) (Williamson Ether Synthesis)
This protocol outlines a general method for ethylating a phenol using this compound in the presence of a base.[5]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol (1.0 eq) in a suitable polar aprotic solvent like DMF or acetonitrile.
-
Deprotonation: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 eq) or sodium hydride (NaH, 1.1 eq, use extreme caution and an inert atmosphere).[1] Stir the mixture at room temperature for 30-60 minutes to form the phenoxide.
-
Ethylation:
-
Add this compound (1.1 - 1.2 eq) to the mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80°C) and monitor its progress by TLC.[5]
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent like ethyl acetate (B1210297) or diethyl ether.
-
Combine the organic layers and wash with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by vacuum distillation.[1]
-
Data Presentation: Optimizing Reaction Conditions
The following table summarizes hypothetical data for optimizing an ethylation reaction, illustrating how systematic changes in conditions can affect the product yield.
| Entry | Substrate | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | Phenol | K₂CO₃ (1.5) | Acetone | 56 (reflux) | 12 | 65 | Moderate yield, common conditions. |
| 2 | Phenol | NaH (1.1) | THF | 25 | 12 | 85 | Stronger base improves yield. Requires inert atmosphere. |
| 3 | Phenol | Cs₂CO₃ (1.5) | DMF | 60 | 8 | 92 | Cesium effect and polar aprotic solvent can accelerate reaction.[5] |
| 4 | Aniline | None | N/A | 100 | 24 | <10 | Polyalkylation and salt formation dominate. Direct ethylation is inefficient. |
| 5 | Aniline (3 eq) | K₂CO₃ (2.0) | Acetonitrile | 80 | 18 | 40 | Excess amine favors mono-alkylation, but selectivity is still an issue.[10] |
| 6 | Benzene (10 eq) | AlCl₃ (1.1) | Benzene | 25 | 4 | 75 | Excess benzene minimizes polyalkylation in Friedel-Crafts.[6] |
Section 4: Visual Guides (Diagrams)
The following diagrams illustrate key workflows and logical processes for troubleshooting and performing ethylation reactions.
Caption: A stepwise workflow for troubleshooting low yields in ethylation reactions.
Caption: A general experimental workflow for performing an ethylation reaction.
Caption: The core mechanism of a Friedel-Crafts ethylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Amine alkylation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Chloroethane in Organic Synthesis: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloroethane in organic synthesis. The information is presented in a question-and-answer format to directly address common challenges and side reactions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in organic synthesis?
A1: this compound is primarily used as an ethylating agent in two major classes of reactions:
-
Williamson Ether Synthesis: To introduce an ethyl group to an alkoxide, forming an ether.
-
Friedel-Crafts Alkylation: To introduce an ethyl group to an aromatic ring.
Q2: What are the primary safety concerns when working with this compound?
A2: this compound is a flammable gas at room temperature and pressure. It is crucial to handle it in a well-ventilated fume hood, away from ignition sources. It is also a central nervous system depressant and can cause irritation to the eyes, skin, and respiratory system. Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE).
Troubleshooting Guide: Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for preparing ethers. However, a competing elimination reaction can reduce the yield of the desired ether product.
Problem: Low yield of the desired ethyl ether and formation of a gaseous byproduct.
This issue is likely due to the competing E2 (bimolecular elimination) reaction, which produces ethene gas.
Factors Influencing the SN2/E2 Competition
| Factor | Favors SN2 (Ether Formation) | Favors E2 (Ethene Formation) | Rationale |
| Base Strength | Weaker, less hindered bases (e.g., sodium ethoxide in ethanol) | Strong, bulky bases (e.g., potassium tert-butoxide) | Strong, sterically hindered bases are more effective at removing a proton (elimination) than attacking the carbon atom (substitution). |
| Temperature | Lower temperatures | Higher temperatures | Elimination reactions have a higher activation energy than substitution reactions, so increasing the temperature favors elimination. |
| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) | Polar aprotic solvents solvate the cation but not the alkoxide anion, making the nucleophile more reactive for substitution. | |
| Substrate | Primary alkyl halide (like this compound) | Secondary and tertiary alkyl halides | Steric hindrance around the reaction center in more substituted halides favors elimination. |
Troubleshooting Steps:
-
Choice of Base: Use a non-hindered alkoxide as the base. For the synthesis of an ethyl ether, sodium ethoxide is a suitable choice.
-
Temperature Control: Maintain a moderate reaction temperature. For many Williamson ether syntheses with this compound, temperatures in the range of 50-100°C are effective.[1] Avoid excessive heating.
-
Solvent Selection: Employ a polar aprotic solvent if the alkoxide is soluble, as this can enhance the rate of the SN2 reaction.
Experimental Protocol: Synthesis of Diethyl Ether via Williamson Ether Synthesis
This is a representative protocol and should be adapted and optimized for specific laboratory conditions and scales.
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve clean sodium metal in absolute ethanol (B145695) under a nitrogen atmosphere. The reaction is exothermic and produces hydrogen gas, which should be safely vented.
-
Reaction with this compound: Once all the sodium has reacted to form sodium ethoxide, cool the solution to room temperature. Slowly bubble this compound gas through the solution or add it as a condensed liquid at a low temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting alcohol.
-
Workup: After the reaction is complete, quench the reaction mixture by carefully adding water. Separate the organic layer. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and distill to obtain pure diethyl ether.
Reaction Pathway
Caption: Competing SN2 and E2 pathways in the reaction of this compound with an alkoxide.
Troubleshooting Guide: Friedel-Crafts Alkylation
A significant challenge in Friedel-Crafts alkylation with this compound is controlling the extent of ethylation, as the product, ethylbenzene (B125841), is more reactive than the starting material, benzene (B151609).
Problem: Formation of significant amounts of diethylbenzene and other polyalkylated products.
This is a common side reaction known as polyalkylation. The ethyl group is an activating group, making the aromatic ring more susceptible to further electrophilic attack.
Minimizing Polyalkylation
The most effective strategy to minimize polyalkylation is to use a large excess of the aromatic substrate relative to the alkylating agent (this compound). This increases the probability that the electrophile will react with the starting material rather than the more reactive product.
Quantitative Data on Product Selectivity
| Benzene : this compound Molar Ratio | Benzene Conversion (%) | Ethylbenzene Selectivity (%) | Reference |
| 10 : 1 | 9.48 | 93.65 | [2] |
Note: This data was obtained at 70°C with a specific ionic liquid catalyst. Selectivity will vary with different catalysts and reaction conditions.
Troubleshooting Steps:
-
Molar Ratio of Reactants: Use a high molar ratio of benzene to this compound, typically 10:1 or greater. In industrial processes, this ratio can be even higher.
-
Reaction Temperature: Maintain the lowest practical temperature that allows for a reasonable reaction rate. Higher temperatures can lead to increased side reactions.
-
Catalyst Activity: Use the minimum amount of a highly active Lewis acid catalyst (e.g., AlCl₃) required to promote the reaction.
-
Mode of Addition: Add the this compound slowly to the mixture of benzene and the catalyst. This maintains a low concentration of the alkylating agent throughout the reaction, further favoring monoalkylation.
Experimental Protocol: Synthesis of Ethylbenzene via Friedel-Crafts Alkylation
This is a representative protocol and should be adapted and optimized for specific laboratory conditions and scales.
-
Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a reflux condenser (with a gas outlet connected to a trap for HCl gas), and a magnetic stirrer. The apparatus must be dry.
-
Reactant Charging: Charge the flask with anhydrous benzene and the Lewis acid catalyst (e.g., anhydrous aluminum chloride).
-
Addition of this compound: Cool the flask in an ice bath. Add this compound dropwise from the dropping funnel to the stirred benzene-catalyst mixture at a rate that maintains a controlled reaction temperature.
-
Reaction Monitoring: Monitor the reaction by GC to follow the formation of ethylbenzene and the appearance of polyalkylated products.
-
Workup: Once the desired conversion is reached, slowly and carefully pour the reaction mixture over crushed ice to decompose the catalyst. Separate the organic layer.
-
Purification: Wash the organic layer with dilute HCl, followed by a sodium bicarbonate solution, and then brine. Dry the organic layer over an anhydrous drying agent, filter, and fractionally distill to isolate the ethylbenzene.
Logical Workflow for Troubleshooting Polyalkylation
Caption: Troubleshooting workflow for minimizing polyalkylation in Friedel-Crafts reactions.
References
Purification techniques for chloroethane after synthesis
Technical Support Center: Purification of Chloroethane
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of this compound following its synthesis. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound after synthesis?
A1: Impurities largely depend on the synthetic route used:
-
From Ethanol (B145695) and Hydrochloric Acid: Common impurities include unreacted ethanol, water, and diethyl ether, which can form as a byproduct.[1][2][3]
-
From Hydrochlorination of Ethylene (B1197577): Unreacted ethylene and other chlorinated hydrocarbons, such as 1,2-dithis compound (B1671644), are typical impurities.[4][5][6]
-
General Impurities: Residual acid (HCl) from the reaction and water are common across most methods and must be removed to prevent corrosion and side reactions.[7]
Q2: Which purification technique is most effective for this compound?
A2: Fractional distillation is the most common and effective method for purifying this compound to a high degree.[8] this compound has a low boiling point (12.3°C), so this process must be performed with an efficient cooling system.[5] Distillation is often preceded by washing and drying steps to remove water-soluble and acidic impurities.
Q3: Why is it critical to remove water from this compound?
A3: Anhydrous conditions are crucial for many subsequent reactions involving this compound, such as in the formation of Grignard reagents or as an ethylating agent.[9] The presence of water can lead to the hydrolysis of reagents and the formation of unwanted byproducts like diols or ethers.[7]
Q4: My this compound is acidic. How can I neutralize it?
A4: An acidic product, typically due to residual HCl, can be neutralized by washing the crude this compound with a mild base. A wash with a cold, dilute sodium bicarbonate or sodium carbonate solution is effective. This should be followed by a water wash to remove any remaining salts.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Distillation | 1. Inefficient fractionating column. 2. Boiling point difference between this compound and impurity is too small for the column used.[8] 3. Distillation rate is too fast, preventing proper equilibrium. | 1. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings) to increase the number of theoretical plates.[10] 2. Consider a pre-purification step like an aqueous wash to remove impurities like ethanol. 3. Slow down the heating rate to allow vapor-liquid equilibrium to be established in the column. |
| Product is Cloudy or Contains Water | 1. Incomplete drying before distillation. 2. Drying agent was not filtered off completely. 3. Atmospheric moisture introduced into the system. | 1. Ensure the drying agent is sufficient and allowed adequate contact time. Swirl the flask to ensure all the liquid is exposed. 2. After drying, carefully decant or filter the this compound away from the drying agent. 3. Use drying tubes on all openings of the distillation apparatus to prevent moisture ingress. |
| Low Overall Yield | 1. Loss of volatile product during workup. This compound boils at 12.3°C.[5] 2. Product loss during aqueous extraction phases. 3. Decomposition of the product during purification.[7] | 1. Perform all transfers and washing steps in a well-chilled apparatus (e.g., using an ice bath) to minimize evaporation. 2. Use a separatory funnel and ensure complete separation of layers. A brine wash can help break up emulsions.[7] 3. Avoid high temperatures during any heating steps. If using a rotary evaporator, use a low-temperature water bath.[7] |
| Final Product is Acidic | Residual HCl was not fully removed during the washing step. | Repeat the wash with a cold, dilute sodium bicarbonate solution, followed by a water wash, until the aqueous layer is neutral (test with pH paper). Ensure thorough mixing during the wash. |
Quantitative Data on Purification
The following table summarizes data from multi-stage distillation processes for purifying crude this compound, primarily from an ethanol-based synthesis route.
| Initial Purity (% this compound) | Distillation Stage 1 (Ethanol Removal) | Distillation Stage 2 (Ether/Chloroethane Separation) | Final Purity (% this compound) | Final Water Content | Reference |
| 90% | Reboiler Temp: 36°C, Condenser Temp: 25°C | Reboiler Temp: 20°C, Condenser Temp: -10°C, Reflux Ratio: 2 | 99.85% | 30 ppm | [1] |
| 93% | Reboiler Temp: 40°C, Condenser Temp: 27°C | Reboiler Temp: 25°C, Condenser Temp: -8°C, Reflux Ratio: 2.5 | 99.87% | 25 ppm | [1] |
| 95% | Reboiler Temp: 45°C, Condenser Temp: 26°C | Reboiler Temp: 23°C, Condenser Temp: -7°C, Reflux Ratio: 3 | 99.91% | 23 ppm | [1] |
| 96% | Reboiler Temp: 50°C, Condenser Temp: 30°C | Reboiler Temp: 25°C, Condenser Temp: -5°C, Reflux Ratio: 3.5 | 99.93% | 26 ppm | [1] |
| Not Specified | Reboiler Temp: Not Specified, Condenser Temp: 25-30°C | Reboiler Temp: 20-30°C, Condenser Temp: -10 to -5°C, Reflux Ratio: 2-4 | >99.8% | <50 ppm | [2] |
Experimental Protocols
Protocol 1: Aqueous Wash and Neutralization of Crude this compound
This protocol is designed to remove water-soluble impurities such as ethanol and residual acid (HCl).
-
Preparation: Cool the crude this compound in an ice-water bath to minimize evaporative losses.
-
Transfer: Transfer the cold crude product to a pre-chilled separatory funnel.
-
Neutralization Wash: Add an equal volume of cold (0-5°C) 5% aqueous sodium bicarbonate (NaHCO₃) solution to the funnel. Stopper the funnel and, while pointing the tip away from you and others, gently invert it and immediately open the stopcock to vent the pressure from any CO₂ evolution. Close the stopcock and shake gently for 1-2 minutes, venting frequently.
-
Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Water Wash: Add an equal volume of cold deionized water to the organic layer in the funnel. Shake gently for 1 minute, venting as needed. Allow the layers to separate and drain the lower aqueous layer.
-
Brine Wash: Perform a final wash with an equal volume of cold saturated sodium chloride (brine) solution. This helps to remove residual water from the organic layer. Drain and discard the aqueous layer.
-
Collection: Transfer the washed this compound from the top of the funnel into a dry, pre-chilled flask for the drying step.
Protocol 2: Drying of this compound
This protocol removes residual water from the washed this compound.
-
Reagent Selection: Use a suitable anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂).
-
Procedure: Add the anhydrous drying agent in small portions to the chilled, washed this compound. Swirl the flask after each addition. Continue adding until the agent no longer clumps together and some remains free-flowing, indicating the water has been absorbed.
-
Contact Time: Allow the flask to stand in the ice bath for at least 15-20 minutes, swirling occasionally to ensure complete drying.
-
Separation: Carefully decant or filter the dry this compound into a clean, dry distillation flask, ensuring none of the drying agent is transferred. The product is now ready for fractional distillation.
Protocol 3: Fractional Distillation of this compound
This protocol purifies this compound from non-volatile impurities and those with different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a distilling flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Crucially, the receiving flask must be cooled in a dry ice/acetone bath (-78°C) or a similar cooling bath to effectively condense the low-boiling this compound (b.p. 12.3°C).
-
Charging the Flask: Add the dry, washed this compound to the distilling flask along with a few boiling chips. Do not fill the flask more than two-thirds full.
-
Distillation: Gently heat the distilling flask using a water bath. Slowly increase the temperature until the this compound begins to boil and a reflux ring of condensate climbs the fractionating column.
-
Equilibration: Allow the vapor to equilibrate in the column. The temperature at the distillation head should stabilize at the boiling point of this compound.
-
Collection: Collect the fraction that distills over at a constant temperature of 12-13°C. Discard any initial forerun that has a lower boiling point.
-
Completion: Stop the distillation when the temperature begins to rise significantly or when only a small residue remains in the distilling flask. Do not distill to dryness.
-
Storage: Immediately seal the receiving flask containing the purified, cold this compound and store it in a cool, dry place.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. CN104230651A - Preparation method of high-purity this compound - Google Patents [patents.google.com]
- 2. CN104311382A - Method for preparing this compound from chlorination by-product hydrogen chloride - Google Patents [patents.google.com]
- 3. Sciencemadness Discussion Board - Preparation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. CA1279658C - Process for the purification of 1,2-dithis compound - Google Patents [patents.google.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fractional distillation - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Chloroethane and Vinyl Chloride Reaction Stability
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing unwanted polymerization and side reactions involving chlorinated ethanes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and purity of your reagents during experiments.
FAQs: Understanding Polymerization in Chlorinated Ethanes
Q1: Why is my chloroethane reaction showing signs of polymerization?
A1: It is crucial to first verify the identity of your starting material. This compound (CH₃CH₂Cl) , a saturated haloalkane, is generally stable and not susceptible to polymerization under standard laboratory conditions. In contrast, chloroethene , commonly known as vinyl chloride monomer (VCM) (CH₂=CHCl), contains a double bond and readily undergoes free-radical addition polymerization to form poly(vinyl chloride), or PVC.[1][2] Unwanted polymerization is a frequent issue with vinyl chloride, not this compound. If you are observing polymer formation, it is highly probable that you are working with vinyl chloride or that your this compound is contaminated with unsaturated compounds.
Q2: What is the difference in reactivity between this compound and vinyl chloride?
A2: The primary difference lies in their chemical structure. This compound has only single (sigma) bonds and is saturated. Vinyl chloride possesses a carbon-carbon double bond (pi bond), making it an alkene.[1] This double bond is the site of addition polymerization, where the pi bond breaks, and monomers link together to form a long polymer chain.[3][4] this compound can undergo substitution or elimination reactions (e.g., dehydrochlorination to ethylene (B1197577) under strong base conditions), but it does not polymerize via the common free-radical mechanism.
Q3: What causes the unwanted polymerization of vinyl chloride (chloroethene)?
A3: The polymerization of vinyl chloride is a free-radical chain reaction that can be initiated by:
-
Heat: Elevated temperatures can generate free radicals.[5]
-
Light: UV light provides the energy to initiate radical formation.
-
Oxygen: Atmospheric oxygen can form peroxides, which are potent polymerization initiators.[5]
-
Impurities: Contaminants such as peroxides or other radical-generating species can trigger the reaction.
Once initiated, the reaction is exothermic and can proceed rapidly, potentially leading to a dangerous runaway reaction.[5][6]
Q4: How can I prevent the polymerization of vinyl chloride during my experiments or in storage?
A4: To prevent polymerization, you must eliminate initiators and/or introduce a stabilizer (also known as an inhibitor).[5] Inhibitors are chemical compounds that scavenge free radicals, effectively stopping the polymerization chain reaction. They are added to commercial vinyl chloride for safe transport and storage.
Troubleshooting Guide: Unwanted Polymer Formation
This guide will help you diagnose and resolve issues related to the unexpected formation of solid or viscous material in your reactions involving vinyl chloride.
| Observation | Potential Cause | Recommended Action(s) |
| Increased Viscosity or Solidification | Spontaneous polymerization of vinyl chloride monomer. | 1. Confirm Monomer Identity: Use analytical methods like ¹H NMR or FTIR to verify you are using vinyl chloride. 2. Check for Inhibitor: Ensure an appropriate inhibitor is present in the monomer. If using purified monomer, use it immediately or add a stabilizer for storage. 3. Review Storage Conditions: Verify that the monomer was stored away from heat, light, and oxygen, and within the recommended temperature range. |
| Inconsistent or Failed Reaction | Partial polymerization of the monomer, leading to inaccurate stoichiometry and the presence of inert polymer. | 1. Purify the Monomer: If the monomer has been stored for an extended period or improperly, it may need to be re-purified to remove any existing polymer and inhibitor before use (see Protocol 2). 2. Perform Quality Control: Before each experiment, perform a quick solubility test or run an NMR to check for the presence of polymer (see Protocol 3).[7] |
| Newly Opened Bottle Shows Polymer | Improper storage during transport or insufficient inhibitor from the manufacturer. | 1. Do Not Use: Do not attempt to use the material as the extent of polymerization is unknown. 2. Contact Supplier: Immediately contact the chemical supplier to report the issue and request a replacement. |
Stabilization and Handling Protocols
Common Inhibitors for Vinyl Chloride Monomer
A variety of inhibitors can be used to stabilize vinyl chloride. The choice depends on the application, required purity, and ease of removal. Phenolic compounds and other radical scavengers are common.[5]
| Inhibitor | Typical Concentration (ppm) | Removal Method | Key Characteristics |
| Hydroquinone (HQ) | 50 - 200 | Alkali wash (e.g., 1M NaOH) | Effective, but can be difficult to remove completely and may discolor the monomer.[5] |
| 4-tert-Butylcatechol (TBC) | 10 - 50 | Alkali wash | Commonly used for storage and transport; easily removed.[5] |
| Butylated Hydroxytoluene (BHT) | 50 - 200 | Distillation, Chromatography | Volatile inhibitor, effective in both liquid and vapor phases.[8] |
| Phenothiazine (PTZ) | 10 - 100 | Distillation, Chromatography | Highly effective, even at elevated temperatures.[7] |
Protocol 1: Adding an Inhibitor for Storage
This protocol is for adding a stabilizer to purified vinyl chloride monomer for short- to medium-term storage.
Materials:
-
Purified vinyl chloride monomer
-
Inhibitor of choice (e.g., BHT or TBC)
-
Anhydrous, inert solvent (e.g., diethyl ether or hexane)
-
Clean, dry storage vessel (amber glass bottle recommended)
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Prepare Inhibitor Stock Solution: In a well-ventilated fume hood, prepare a stock solution of the inhibitor in the anhydrous solvent. A typical concentration is 1 mg/mL.
-
Calculate Required Volume: Determine the volume of the stock solution needed to achieve the desired final concentration in the monomer.
-
Example: To add 100 ppm of BHT to 50 g of vinyl chloride:
-
Mass of BHT needed = (100 / 1,000,000) * 50 g = 0.005 g = 5 mg
-
Volume of 1 mg/mL stock solution needed = 5 mL
-
-
-
Addition and Mixing: Under an inert atmosphere (e.g., in a glovebox), add the calculated volume of the inhibitor stock solution to the vinyl chloride. Gently swirl the container to ensure it is thoroughly mixed.
-
Final Storage: Blanket the headspace of the container with the inert gas, seal it tightly, and wrap the seal with paraffin (B1166041) film. Store in a cool, dark place (2-8°C is recommended).
Protocol 2: Experimental Protocol for Inhibitor Removal
For many synthetic applications, the inhibitor must be removed immediately before use. An alkali wash is effective for phenolic inhibitors like TBC and hydroquinone.
Materials:
-
Inhibited vinyl chloride monomer
-
1 M aqueous sodium hydroxide (B78521) (NaOH) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Deionized water
-
Anhydrous drying agent (e.g., magnesium sulfate (B86663) or calcium chloride)
-
Separatory funnel and other standard laboratory glassware
Procedure:
-
Extraction: Place the inhibited monomer into a separatory funnel. Add an equal volume of the 1 M NaOH solution.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes. Caution: Periodically vent the funnel to release any pressure buildup. The aqueous layer will typically develop a color as it removes the phenolic inhibitor.
-
Separation: Allow the layers to separate fully. Drain and discard the lower aqueous layer.
-
Washing: Wash the organic layer with deionized water (2 x 50 mL for every 100 mL of monomer) and finally with brine (1 x 50 mL). Discard the aqueous layer after each wash.
-
Drying: Drain the washed monomer into a clean, dry Erlenmeyer flask. Add the anhydrous drying agent and swirl gently for 5-10 minutes.
-
Filtration: Filter the monomer to remove the drying agent.
-
Immediate Use: The resulting inhibitor-free vinyl chloride is highly susceptible to polymerization and should be used immediately.
Protocol 3: Quality Control Check for Polymerization
Use this quick protocol to assess the quality of your vinyl chloride monomer before an experiment.
Procedure:
-
Visual Inspection: Check the material for any visual signs of polymerization, such as cloudiness, increased viscosity, or the presence of gel particles or solid precipitates.
-
Solubility Test: Place a small amount (~20 mg) of the monomer in a vial. Add 1 mL of a solvent in which the monomer should be fully soluble (e.g., THF or CDCl₃). Agitate the mixture. The pure monomer should dissolve completely to form a clear solution. The presence of any insoluble material is a strong indicator of polymer formation.[7]
-
¹H NMR Analysis: Prepare a sample in a suitable deuterated solvent. The spectrum of pure monomer will show sharp peaks corresponding to the vinyl protons. Polymer formation is indicated by the appearance of broad signals in the aliphatic region of the spectrum and a decrease in the sharpness of the monomer peaks.
Visualizations
Free-Radical Polymerization of Vinyl Chloride
The diagram below illustrates the three key stages of the addition polymerization of vinyl chloride: initiation, propagation, and termination.
Caption: Free-radical polymerization of vinyl chloride.
Troubleshooting Workflow for Unwanted Polymerization
This workflow provides a logical sequence of steps to diagnose and resolve issues with unexpected polymer formation.
Caption: Troubleshooting workflow for unwanted polymerization.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Vinyl chloride | Plastic Production, Monomer, Carcinogen | Britannica [britannica.com]
- 5. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 6. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 7. benchchem.com [benchchem.com]
- 8. WO2001012677A1 - Method of inhibiting vapor phase fouling in vinyl monomer systems - Google Patents [patents.google.com]
Optimizing temperature and pressure for chloroethane-based reactions
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with chloroethane-based reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions involving this compound?
A1: this compound is a versatile reagent commonly used in two major classes of reactions:
-
Nucleophilic Substitution (SN2) Reactions: As a primary alkyl halide, this compound is an excellent substrate for SN2 reactions. In these reactions, a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion. A classic example is the Williamson ether synthesis, where an alkoxide reacts with this compound to form an ether.
-
Friedel-Crafts Alkylation: this compound is used to introduce an ethyl group onto an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction is widely used in the synthesis of various aromatic compounds.
Q2: How does temperature generally affect the rate and selectivity of this compound reactions?
A2: Temperature is a critical parameter in controlling both the rate and selectivity of reactions. Generally, increasing the reaction temperature increases the reaction rate. However, excessively high temperatures can lead to undesirable side reactions, such as elimination and decomposition, which can decrease the overall yield and purity of the desired product. In some cases, temperature can also influence the regioselectivity of a reaction, determining the position of substitution on a molecule.
Q3: What is the role of pressure in this compound-based reactions?
A3: For reactions in the liquid phase, the effect of pressure on the reaction rate is often minimal unless there is a significant change in volume during the activation step. However, for gas-phase reactions or reactions involving gaseous reactants, pressure plays a more significant role. According to Le Chatelier's principle, increasing the pressure will favor the side of the reaction with fewer moles of gas. In a sealed reaction vessel, increasing the temperature of a volatile substance like this compound will also increase the internal pressure.
Q4: What are the primary safety concerns when working with this compound at elevated temperatures and pressures?
A4: this compound is a flammable gas at room temperature and standard pressure. Heating this compound in a closed system will cause a significant increase in pressure, creating a risk of explosion. It is crucial to use appropriate pressure-rated equipment and to perform such reactions in a well-ventilated fume hood, away from ignition sources. This compound is also an irritant and can have anesthetic effects at high concentrations. Always consult the Safety Data Sheet (SDS) before handling.
Troubleshooting Guides
Friedel-Crafts Ethylation of Benzene (B151609) with this compound
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive catalyst (e.g., hydrated AlCl₃).2. Insufficient reaction temperature.3. Deactivated aromatic substrate. | 1. Use fresh, anhydrous aluminum chloride. Ensure it is handled under inert atmosphere to prevent moisture contamination.2. Gradually increase the reaction temperature. Monitor the reaction progress by TLC or GC. A gentle reflux is often required.3. Ensure the aromatic substrate is not strongly deactivated by electron-withdrawing groups. |
| Formation of Polyalkylation Products | The ethylated product is more reactive than the starting material. | 1. Use a large excess of the aromatic substrate relative to this compound. This increases the statistical probability of this compound reacting with the starting material.2. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. |
| Isomer Formation (with substituted benzenes) | Lack of regioselectivity. | The position of ethylation is directed by the substituent on the benzene ring. Temperature can sometimes be used to favor one isomer over another (kinetic vs. thermodynamic control). Lower temperatures often favor the kinetic product. |
| Charring or Darkening of Reaction Mixture | The reaction is too vigorous, leading to decomposition. | 1. Control the rate of addition of this compound or the catalyst.2. Conduct the reaction at a lower temperature, potentially using an ice bath for initial mixing. |
Nucleophilic Substitution (SN2) with this compound (e.g., Williamson Ether Synthesis)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Weak nucleophile.2. Insufficient reaction temperature.3. Inappropriate solvent. | 1. If using a neutral nucleophile (e.g., an alcohol), ensure a strong base is used to generate the more reactive alkoxide.2. Gently heat the reaction mixture. SN2 reactions often require some thermal energy to overcome the activation barrier.3. Use a polar aprotic solvent (e.g., DMF, DMSO, acetone) which can solvate the cation of the nucleophile, leaving the anion more "naked" and reactive. |
| Formation of Elimination (E2) Byproduct (Ethene) | The nucleophile is also a strong base. | 1. Use a less sterically hindered and less basic nucleophile if possible.2. Keep the reaction temperature as low as feasible, as higher temperatures favor elimination over substitution. |
| Reaction is Too Slow | Low concentration of reactants. | 1. Increase the concentration of the nucleophile or this compound.2. Consider using a phase-transfer catalyst, especially in biphasic systems, to facilitate the transport of the nucleophile to the reaction site. |
Data Presentation
Effect of Temperature on Product Distribution in this compound Reactions
The following table summarizes the general trends observed when varying the temperature in common this compound reactions. Specific yields and selectivities are highly dependent on the substrate, reagents, and other reaction conditions.
| Reaction | Temperature Range | Effect on Yield of Desired Product | Effect on Selectivity | Common Side Products |
| Friedel-Crafts Ethylation | 0 - 80°C | Generally increases with temperature up to an optimum, then decreases due to side reactions. | Can decrease at higher temperatures due to increased polyalkylation and isomerization. | Diethylbenzene, triethylbenzene, isomers. |
| Williamson Ether Synthesis | 25 - 100°C | Increases with temperature, but can decrease at very high temperatures due to elimination. | Decreases at higher temperatures as elimination (E2) becomes more competitive. | Ethene. |
| Reaction with Ammonia | Ambient to elevated pressure/temp | Higher temperatures and pressures are often needed to increase the rate. | Can decrease at higher temperatures due to the formation of secondary and tertiary amines. | Diethylamine, triethylamine. |
Experimental Protocols
Protocol 1: Optimization of Temperature for the Synthesis of Phenetole (Williamson Ether Synthesis)
This protocol describes a general procedure for optimizing the reaction temperature for the SN2 reaction between sodium phenoxide and this compound.
Materials:
-
Sodium hydroxide (B78521)
-
Ethanol (as solvent)
-
This compound
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle with temperature controller
-
Magnetic stirrer
-
TLC or GC for reaction monitoring
Procedure:
-
Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a known amount of phenol in ethanol. Add an equimolar amount of sodium hydroxide and stir until the phenol is fully converted to sodium phenoxide.
-
Reaction Setup: Set up a series of parallel reactions. For each reaction, add a stoichiometric equivalent of this compound to the sodium phenoxide solution.
-
Temperature Screening: Run each reaction at a different, constant temperature (e.g., 40°C, 50°C, 60°C, 70°C, 80°C) using a temperature-controlled heating mantle.
-
Reaction Monitoring: Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., TLC or GC) to determine the consumption of the starting material and the formation of the product and any byproducts.
-
Work-up and Analysis: Once the reactions have reached completion or a set time point, quench the reactions, extract the product, and analyze the crude product mixture to determine the yield and selectivity at each temperature.
-
Optimization: Based on the results, identify the optimal temperature that provides the best balance of reaction rate, yield, and selectivity.
Visualizations
Troubleshooting low conversion rates in chloroethane reactions
Welcome to the technical support center for chloroethane reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, and to provide answers to frequently asked questions related to experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound reaction has a very low conversion rate. What are the most common general factors I should investigate first?
A1: Low conversion rates in chemical reactions can typically be attributed to several key factors. Systematically investigating these areas is the first step in troubleshooting. The primary factors include:
-
Reaction Conditions: Temperature, pressure, and reaction time are critical variables. Reactions may be too slow if the temperature is too low, or side reactions may dominate if it's too high.[1]
-
Reactant Quality and Stoichiometry: The purity of your starting materials, including this compound and the co-reactants, is crucial. Impurities can inhibit the reaction or lead to unwanted byproducts.[2] Additionally, an incorrect molar ratio of reactants can limit the yield.[3]
-
Catalyst Activity: If your reaction is catalyst-dependent, the catalyst may be deactivated, poisoned by impurities, or used in an insufficient amount.[1]
-
Solvent and Atmosphere: The presence of moisture or oxygen can be detrimental. Many reactions require anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[4][5]
Q2: I'm observing a mixture of products instead of my desired monochlorinated compound. Why is this happening and how can I improve selectivity?
A2: The formation of multiple products, particularly di-, tri-, or even more highly chlorinated ethanes, is a common issue in free-radical chlorination of ethane (B1197151).[6][7] This is due to the high reactivity of the chlorine radicals, which can abstract hydrogen atoms from both the starting material (ethane) and the product (this compound).[3][8]
Strategies to Improve Monochlorination Selectivity:
-
Adjust Stoichiometry: Use a large excess of the hydrocarbon (ethane) relative to the chlorinating agent (Cl₂). This increases the probability that a chlorine radical will collide with an ethane molecule rather than a this compound molecule, favoring the formation of the desired product.[7]
-
Control Reaction Conditions: Light-catalyzed reactions can be difficult to control.[6][9] The hydrochlorination of ethene is often preferred for producing this compound specifically because it avoids the issue of over-chlorination.[6][10]
-
Lower the Temperature: Higher temperatures can increase the rate of subsequent chlorination steps and decomposition reactions.[3] Operating at the lowest effective temperature can help improve selectivity.
Q3: My substitution reaction is yielding an alkene, suggesting an elimination reaction is occurring. How can I favor substitution over elimination?
A3: The competition between substitution (SN1/SN2) and elimination (E1/E2) reactions is highly dependent on the reaction conditions. To favor substitution:
-
Choice of Base/Nucleophile: Use a strong, but non-bulky, nucleophile. For reactions with hydroxides, aqueous conditions (e.g., aqueous KOH) favor substitution by providing hydroxide (B78521) ions (OH⁻) which act as strong nucleophiles.[11]
-
Solvent: Polar aprotic solvents generally favor SN2 reactions.
-
Temperature: Lower temperatures typically favor substitution reactions over elimination reactions, as elimination often has a higher activation energy.
-
Avoid Strong, Bulky Bases: Using a strong, sterically hindered base or alcoholic solvents (e.g., alcoholic KOH, which produces ethoxide ions) will strongly favor elimination.[11]
Troubleshooting Guides
Issue 1: Low Yield in Ethane Chlorination
If you are experiencing low yields when synthesizing this compound from ethane and chlorine, consult the following guide.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Over-chlorination | Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify polychlorinated byproducts like dithis compound and trithis compound.[3][12] | Increase the molar ratio of ethane to chlorine. This statistically favors the reaction of chlorine radicals with the more abundant ethane.[7] |
| Incorrect Reaction Conditions | Verify the reaction temperature. Temperatures above 300°C can lead to significant byproduct formation through decomposition.[3] Ensure proper initiation (e.g., UV light) is used, as the reaction will not proceed in the dark.[7][13] | Optimize the temperature. For photochemical reactions, ensure a consistent and appropriate light source. For thermal reactions, maintain a stable and uniform temperature. |
| Reactant Impurities | Check the purity of the ethane and chlorine gas. Impurities can quench the radical chain reaction. | Use reactants of higher purity. Consider passing gases through a purification train if necessary. |
Issue 2: Low Conversion in Nucleophilic Substitution of this compound
Low conversion when reacting this compound with a nucleophile can be due to several factors.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Competing Elimination Reaction | Analyze the product mixture for the presence of ethylene, the elimination byproduct. | Use aqueous conditions instead of alcoholic ones when using a base like KOH.[11] Lower the reaction temperature to disfavor elimination. |
| Poor Nucleophile | Review the properties of the chosen nucleophile. | Select a stronger or more appropriate nucleophile for the desired transformation. |
| Presence of Water (for moisture-sensitive reagents) | Confirm that anhydrous solvents and reagents were used and that the reaction was performed under an inert atmosphere.[5] | Flame-dry all glassware, use anhydrous grade solvents, and conduct the reaction under a nitrogen or argon atmosphere.[5] |
| Low Temperature | Monitor the reaction over a longer period to see if it is simply proceeding very slowly. | Gradually and carefully increase the reaction temperature while monitoring for the formation of byproducts.[1][14] |
Experimental Protocols
Protocol 1: GC-MS Analysis for Product and Impurity Profiling
This protocol outlines a general method for analyzing the product mixture of a this compound reaction to determine conversion and identify byproducts.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable high-purity solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.[15]
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.[15]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.[15]
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating chlorinated hydrocarbons.[15]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[15]
-
Inlet Temperature: 250 °C.[15]
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.[15]
-
-
-
Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify the relative amounts of reactants, products, and impurities by integrating the peak areas.
Protocol 2: General Setup for Anhydrous Reactions
This protocol describes the basic setup to exclude atmospheric moisture from a reaction.
-
Glassware Preparation: Ensure all glassware (reaction flask, condenser, dropping funnel, etc.) is thoroughly cleaned and dried in an oven at >120°C for several hours. Allow the glassware to cool to room temperature in a desiccator.[5]
-
Assembly: Quickly assemble the glassware while hot and purge the system with an inert gas (nitrogen or argon). Use a gas inlet connected to a bubbler to maintain a positive pressure of inert gas.[5]
-
Reagent Addition: Add anhydrous solvents and liquid reagents via syringe through a rubber septum. Add solid reagents under a strong flow of inert gas.
-
Execution: Maintain a gentle flow of inert gas throughout the entire reaction, including the workup if the products are moisture-sensitive.
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: Competing reaction pathways in this compound synthesis and use.
References
- 1. tutorchase.com [tutorchase.com]
- 2. quora.com [quora.com]
- 3. Unraveling the Kinetics and Mechanism of Ethane Chlorination in the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. homework.study.com [homework.study.com]
- 7. The reaction conditions leading to the best yield of `C_2H_5Cl` are [allen.in]
- 8. researchgate.net [researchgate.net]
- 9. Why is it preferable to produce this compound by the reaction of HCl(g) wi.. [askfilo.com]
- 10. This compound - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. brainly.in [brainly.in]
- 14. brainly.com [brainly.com]
- 15. benchchem.com [benchchem.com]
Safe disposal methods for chloroethane waste in research labs
This guide provides comprehensive information for the safe disposal of chloroethane waste in research laboratories. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a colorless, flammable gas or volatile liquid.[1] Key hazards include:
-
High Flammability: It forms explosive mixtures with air.[1]
-
Toxicity: Inhalation can lead to central nervous system depression, with symptoms similar to alcohol intoxication.[2] High concentrations can cause more severe effects, including lack of muscle coordination, unconsciousness, and potentially damage to the heart, lungs, and kidneys.[2][3]
-
Carcinogenicity: this compound is classified as a possible human carcinogen.
Q2: Can I dispose of small amounts of this compound waste down the drain?
A2: No, it is strictly prohibited to dispose of this compound, a halogenated hydrocarbon, down the sanitary sewer.[4] This is due to its environmental persistence and potential to contaminate water systems.
Q3: Is it acceptable to let this compound evaporate in a fume hood as a method of disposal?
A3: No, allowing this compound to evaporate in a fume hood is not an acceptable method of disposal.[5] This practice releases volatile organic compounds (VOCs) into the atmosphere, contributing to air pollution.
Q4: How should I collect and store this compound waste in the lab?
A4: this compound waste must be collected in a dedicated, clearly labeled container for halogenated organic solvents.[5]
-
Container Type: Use a chemically compatible container, such as a glass or polyethylene-coated glass bottle.[5]
-
Labeling: The container must be clearly labeled as "Hazardous Waste," with the chemical name "this compound," and include warnings for flammability and toxicity.[5]
-
Segregation: Never mix halogenated solvent waste with non-halogenated organic waste, as this complicates disposal and increases costs.[6][7]
-
Closure: Keep the container securely capped when not in use to prevent the escape of volatile fumes.[5]
Q5: What are the approved disposal methods for this compound waste?
A5: The primary approved methods for disposing of this compound waste are:
-
Licensed Hazardous Waste Disposal: Engaging a certified hazardous waste disposal company is the most common and recommended method. They have the expertise and facilities to handle and dispose of the waste in compliance with all regulations.
-
Incineration: High-temperature incineration is an effective method for destroying this compound. This is typically carried out by licensed waste management facilities.
-
Chemical Treatment: In-lab chemical treatment methods can be used to convert this compound into less hazardous substances before disposal. These methods require careful adherence to established protocols.
Q6: What regulations do I need to be aware of when disposing of hazardous waste from an academic lab?
A6: The U.S. Environmental Protection Agency (EPA) provides specific regulations for hazardous waste management in academic laboratories under the Resource Conservation and Recovery Act (RCRA), 40 CFR Part 262 Subpart K.[1] This provides an alternative to the standard satellite accumulation area regulations and is designed to be better suited for a laboratory environment.[1] Key aspects include requirements for waste determination by trained professionals and regular removal of waste from the laboratory.[1] It is crucial to also be aware of and comply with your state and local regulations, which may be more stringent.
Troubleshooting Guides
Problem: I accidentally mixed this compound waste with non-halogenated solvent waste. What should I do?
Solution:
-
Stop adding waste: Immediately cease adding any more waste to the container.
-
Label appropriately: Clearly label the container as "Mixed Halogenated and Non-Halogenated Solvent Waste." List all components and their estimated percentages.
-
Consult your EHS office: Contact your institution's Environmental Health and Safety (EHS) office for guidance. The entire mixture will likely need to be treated as halogenated waste, which is typically more expensive to dispose of.[6]
-
Future prevention: Ensure all lab personnel are trained on proper waste segregation procedures.
Problem: The hazardous waste container for my this compound is full, but the disposal company is not scheduled for pickup for another week. What should I do?
Solution:
-
Do not overfill: Never fill a hazardous waste container to more than 90% capacity to allow for expansion.
-
Use a new container: Start a new, properly labeled hazardous waste container for any additional this compound waste.
-
Proper storage: Ensure the full container is securely sealed and stored in a designated satellite accumulation area, away from ignition sources and incompatible materials.
-
Contact EHS: Inform your EHS office about the full container. They may be able to arrange for an earlier pickup or provide guidance on temporary storage.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂H₅Cl |
| Molar Mass | 64.51 g/mol |
| Appearance | Colorless gas or liquid |
| Odor | Pungent, ether-like |
| Boiling Point | 12.3 °C (54.1 °F) |
| Flash Point | -50 °C (-58 °F) |
| Solubility in Water | 0.574 g/100 mL at 20 °C |
Table 2: Comparison of this compound Waste Disposal Methods
| Disposal Method | Description | Pros | Cons |
| Licensed Hazardous Waste Disposal | Collection, transport, and disposal by a certified company. | Safe, compliant, and requires minimal in-lab processing. | Can be costly; requires proper documentation. |
| Incineration | High-temperature destruction of the chemical. | High destruction efficiency. | Requires specialized facilities; can be expensive. |
| Chemical Treatment (In-Lab) | Conversion to less hazardous substances via chemical reaction. | Can reduce disposal costs; provides a learning opportunity. | Requires technical expertise, specific safety precautions, and generates secondary waste. |
Table 3: Estimated Costs for Halogenated Solvent Disposal
| Disposal Method | Estimated Cost per Gallon (USD) | Factors Affecting Cost |
| Incineration | $15 - $50+ | Quantity, specific chemical composition, location.[8] |
| Chemical Treatment (In-Lab) | Varies | Reagent and equipment costs, labor, disposal of secondary waste. |
| Licensed Disposal (Lab Pack) | $7.50 - $15 | Quantity, types of other chemicals in the lab pack, service frequency.[9] |
| Fuel Blending (for high BTU value waste) | $2.79 - $3.05 | BTU value, chlorine content.[1] |
Note: Costs are estimates and can vary significantly based on the vendor, location, and specific waste stream characteristics.
Experimental Protocols for In-Lab Chemical Treatment
Important Safety Note: These procedures should only be carried out by trained personnel in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Protocol 1: Dehydrohalogenation of this compound Waste
This protocol converts this compound to ethene gas and a salt.
Materials:
-
This compound waste
-
Ethanolic potassium hydroxide (B78521) (KOH) solution (e.g., 2 M)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Gas outlet tube
-
Scrubber solution (e.g., dilute acid)
Procedure:
-
Set up the reflux apparatus in a fume hood.
-
Carefully add the ethanolic KOH solution to the round-bottom flask.
-
Slowly add the this compound waste to the flask while stirring. The reaction is exothermic, so add the waste in small portions.
-
Heat the mixture to a gentle reflux (approximately 60-80 °C) for 1-2 hours.
-
The ethene gas produced will exit through the condenser. It is recommended to direct the gas through a scrubber solution to neutralize any unreacted this compound or other volatile byproducts.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The remaining solution will contain ethanol (B145695), water, and potassium chloride. This solution should be neutralized and disposed of as aqueous waste, following institutional guidelines.
Byproducts: Ethene, potassium chloride, water.
Protocol 2: Hydrolysis of this compound Waste with Sodium Hydroxide
This protocol converts this compound to ethanol and sodium chloride.
Materials:
-
This compound waste
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
pH indicator (e.g., bromothymol blue)
Procedure:
-
Set up the reflux apparatus in a fume hood.
-
Add the aqueous NaOH solution to the round-bottom flask.
-
Add a few drops of the pH indicator to the NaOH solution.
-
Slowly add the this compound waste to the flask while stirring.
-
Heat the mixture to a gentle reflux (approximately 70-90 °C). The reaction is slower than dehydrohalogenation and may require several hours. To favor substitution over elimination, use a lower temperature and a more dilute NaOH solution.[10]
-
The reaction is complete when the pH of the solution decreases, indicated by a color change of the indicator.
-
Allow the mixture to cool to room temperature.
-
The resulting solution will primarily contain ethanol, water, and sodium chloride. Neutralize the solution with a dilute acid if necessary and dispose of it as aqueous waste according to your institution's guidelines.
Byproducts: Ethanol, sodium chloride, water.
Protocol 3: Fenton's Oxidation of this compound Waste
This advanced oxidation process uses hydroxyl radicals to degrade this compound into carbon dioxide, water, and chloride ions.
Materials:
-
Aqueous this compound waste
-
Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄) for pH adjustment
-
Sodium hydroxide (NaOH) for pH adjustment and quenching
-
Beaker or flask
-
Stir plate and stir bar
Procedure:
-
Place the aqueous this compound waste in the beaker and begin stirring.
-
Adjust the pH of the solution to between 3 and 4 using sulfuric acid. This is the optimal pH range for the Fenton reaction.
-
Add the iron(II) sulfate to the solution. A typical concentration is in the range of 10-50 mM, depending on the concentration of this compound.
-
Slowly and carefully add the hydrogen peroxide to the solution. The reaction is highly exothermic. Add the H₂O₂ in small increments to control the temperature. The molar ratio of H₂O₂ to this compound should be in excess, typically between 5:1 and 10:1.
-
Allow the reaction to proceed for 1-4 hours with continuous stirring.
-
After the reaction period, quench the reaction by raising the pH to above 7 with sodium hydroxide. This will precipitate the iron as iron hydroxide.
-
Allow the iron hydroxide to settle, and then decant the supernatant.
-
The supernatant, containing water and chloride ions, can be disposed of as aqueous waste after confirming the absence of residual this compound and H₂O₂. The iron hydroxide sludge should be disposed of as solid hazardous waste.
Byproducts: Carbon dioxide, water, chloride ions, and iron hydroxide sludge.
Mandatory Visualizations
Caption: this compound Waste Management Workflow.
Caption: Chemical Treatment Pathways for this compound.
References
- 1. apps.des.wa.gov [apps.des.wa.gov]
- 2. Removal of 1,2-dithis compound in groundwater using Fenton oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. angi.com [angi.com]
- 4. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 5. dickinsoncountyconservationboard.com [dickinsoncountyconservationboard.com]
- 6. researchgate.net [researchgate.net]
- 7. Abiotic degradation of chlorinated ethanes and ethenes in water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Much Does Hazardous Waste Disposal Cost in 2025? Complete Pricing Guide — Hazardous & Regulated Waste Disposal [hazardouswastedisposal.com]
- 9. biznet.ct.gov [biznet.ct.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Analytical methods for detecting impurities in chloroethane samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in chloroethane samples. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound impurities, primarily using Gas Chromatography (GC).
Question: Why am I seeing no peaks or very small peaks for my this compound sample and standards?
Answer:
This issue can stem from several sources, from sample introduction to detection. Follow these troubleshooting steps:
-
Check Sample Introduction:
-
Syringe/Injection Port: Ensure the syringe is functioning correctly and not clogged. For headspace analysis, verify that the vial was properly pressurized and the sample transferred. Check for leaks in the injection port septum.[1] A worn or leaking septum can lead to sample loss.
-
Injector Temperature: Confirm the injector temperature is appropriate. For liquid injections, it should be high enough to ensure rapid vaporization of the sample and solvent. For headspace, ensure the transfer line is adequately heated.[1][2]
-
-
Verify Gas Flows:
-
Carrier Gas: Check the carrier gas flow rate. Incorrect flow rates can prevent the sample from reaching the detector in a timely manner or at all.[3][4] Ensure the gas cylinder has sufficient pressure.[1]
-
Detector Gases (for FID): If using a Flame Ionization Detector (FID), ensure the hydrogen and air/oxidant gas flows are at the recommended rates for ignition and stable flame.[3] The flame must be lit for the detector to function.
-
-
Inspect the Column:
-
Proper Installation: Ensure the column is installed correctly in the injector and detector. An improper installation can lead to leaks and poor sample transfer.[5]
-
Column Integrity: Check for column breakage, which can occur with fused silica (B1680970) capillary columns.
-
-
Examine the Detector:
-
Detector On and Functioning: Confirm that the detector is turned on and operating within its specified parameters. For an FID, check that the flame is ignited. For a Mass Spectrometer (MS), ensure the vacuum is stable and the detector is turned on. For an Electron Capture Detector (ECD), verify the detector temperature.[6][7]
-
Data System: Ensure the data acquisition system is properly configured and communicating with the instrument.
-
Question: My chromatogram shows tailing peaks. What could be the cause?
Answer:
Peak tailing is a common issue in GC analysis and can be caused by several factors:
-
Active Sites: The presence of active sites in the injection port liner, on the column, or in the detector can cause polar analytes to interact undesirably, leading to tailing.
-
Column Overload: Injecting too much sample can overload the column, resulting in peak distortion, including tailing.
-
Solution: Reduce the injection volume or dilute the sample.[4] Alternatively, use a column with a thicker stationary phase or a wider internal diameter to increase capacity.
-
-
Improper Column Installation: If the column is installed too low in the inlet, it can create unswept volumes that lead to peak tailing.[5]
-
Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth.
-
-
Condensation: If the injector or transfer line temperature is too low, less volatile components can condense and then re-vaporize, causing tailing.
-
Solution: Increase the temperature of the injector or transfer line, but do not exceed the column's maximum operating temperature.[4]
-
Question: I'm observing unexpected peaks in my chromatogram. Where are they coming from?
Answer:
Unexpected peaks can be attributed to contamination or carryover.
-
Contamination:
-
Carrier Gas: Impurities in the carrier gas can elute from the column and appear as peaks.
-
Septum Bleed: Small particles from a degrading septum can enter the inlet and show up as peaks.
-
Solution: Replace the septum regularly.
-
-
Sample Solvent/Matrix: The solvent or other components in the sample matrix may contain impurities.
-
Solution: Run a blank analysis of the solvent to check for purity.
-
-
-
Carryover: Residual sample from a previous injection can elute in a subsequent run.
-
Solution: Implement a thorough wash sequence for the syringe between injections. Increase the bake-out time and temperature at the end of the GC run to ensure all components have eluted from the column.
-
Question: My baseline is drifting or noisy. How can I fix this?
Answer:
An unstable baseline can interfere with the detection and quantification of low-level impurities.
-
Baseline Drift:
-
Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline.
-
Solution: Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum limit.[1] If the bleed is excessive, the column may need to be replaced.
-
-
Contamination: A buildup of contaminants in the detector or column can lead to baseline drift.
-
Solution: Clean the detector. Bake out the column at a high temperature.[4]
-
-
Gas Leaks: A leak in the system can allow air to enter, causing an unstable baseline.
-
Solution: Perform a leak check of all fittings and connections.[1]
-
-
-
Noisy Baseline:
-
Contaminated Detector: A dirty detector is a common source of noise.
-
Solution: Clean the detector components as per the instrument manual.[1]
-
-
Gas Purity: Impurities in the carrier or detector gases can contribute to noise.
-
Solution: Use high-purity gases and appropriate gas filters.[3]
-
-
Electronics: Electronic issues with the detector or data system can manifest as noise.
-
Solution: Isolate the detector from the electronics to see if the noise persists. If it disappears, the issue is with the detector; otherwise, it may be an electronic problem requiring service.[1]
-
-
Frequently Asked Questions (FAQs)
What are the most common impurities in this compound?
Common impurities can include other halogenated hydrocarbons such as:
Which analytical method is most suitable for detecting impurities in this compound?
Gas Chromatography (GC) is the most widely used and effective technique for analyzing volatile impurities in this compound.[11] Headspace GC (HS-GC) is particularly advantageous as it only analyzes volatile compounds that partition into the headspace of the sample vial, which can reduce contamination of the GC system.[2] Common detectors used with GC for this analysis include:
-
Flame Ionization Detector (FID): A robust and widely applicable detector for hydrocarbons.[2][9]
-
Mass Spectrometry (MS): Provides definitive identification of impurities based on their mass spectra and is highly sensitive, especially in selected ion monitoring (SIM) mode.[9][10][11]
-
Electron Capture Detector (ECD): Highly sensitive to halogenated compounds.[6][7]
What are typical GC parameters for this compound impurity analysis?
The optimal parameters will depend on the specific impurities of interest and the GC system. However, a typical starting point based on published methods is provided in the tables below.
Quantitative Data Summary
The following tables summarize quantitative data from various analytical methods for detecting impurities in this compound and related compounds.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Impurity | Method | LOD | LOQ | Reference |
| This compound | HS-GC-FID | 41.61 µg/mL | 126.09 µg/mL | [2] |
| Chloromethane (B1201357) | HS-GC-FID | 41.37 µg/mL | 125.18 µg/mL | [2] |
| 2-Chloropropane | HS-GC-FID | 41.55 µg/mL | 125.78 µg/mL | [2] |
| Chloromethane | HS-GC-ECD | 0.0101 µg/mL | - | [6] |
| This compound | HS-GC-ECD | 0.0043 µg/mL | - | [6] |
| Chloromethane, Chloroethene, Dichloromethane | GC-MS (SIM) | - | 0.02 mol-ppm | [10] |
| 1,2-Dithis compound | GC-MS/FID | - | 0.009 mg/m³ (air) | [9] |
Table 2: Linearity Ranges
| Analyte(s) | Method | Linearity Range | Correlation Coefficient (r²) | Reference |
| This compound, Chloromethane, 2-Chloropropane | HS-GC-FID | 125-750 ppm | 0.9999 | [2] |
| Chloromethane | HS-GC-ECD | 0.1010-0.6059 µg/mL | >0.99 | [6][7] |
| This compound | HS-GC-ECD | 0.1290-0.7742 µg/mL | >0.99 | [6][7] |
Experimental Protocols
Method 1: Headspace GC-FID for this compound, Chloromethane, and 2-Chloropropane
This method is based on the analysis of genotoxic impurities in a drug substance but is applicable to the general analysis of these impurities.[2]
-
Sample Preparation:
-
Accurately weigh the this compound sample into a headspace vial.
-
Add a suitable solvent (e.g., Dimethylformamide) to dissolve the sample.
-
Prepare calibration standards in the same solvent across the desired concentration range (e.g., 125 ppm to 750 ppm).[2]
-
Seal the vials immediately.
-
-
Headspace Parameters:
-
GC Parameters:
-
Column: DB-624 or similar 6% cyanopropylphenyl-94% dimethylpolysiloxane phase.[2]
-
Carrier Gas: Nitrogen[2]
-
Injector Temperature: 220°C[2]
-
Split Ratio: 1:5[2]
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 8 minutes.
-
Ramp 1: 15°C/min to 150°C, hold for 0 minutes.
-
Ramp 2: 25°C/min to 260°C, hold for 15 minutes.[2]
-
-
-
Detector (FID) Parameters:
-
Detector Temperature: 260°C[2]
-
Hydrogen and Air Flow: As per manufacturer's recommendation.
-
Method 2: Headspace GC-ECD for Chloromethane and this compound
This method is adapted from the determination of these impurities in pharmaceutical products.[6][7]
-
Sample Preparation:
-
Headspace Parameters:
-
GC Parameters:
-
Detector (ECD) Parameters:
Visualizations
Caption: Workflow for impurity analysis in this compound.
Caption: Troubleshooting decision tree for GC analysis.
References
- 1. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. xisdxjxsu.asia [xisdxjxsu.asia]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. CN105911207A - Method for determining chloromethane and this compound in chitosamine hydrochloride - Google Patents [patents.google.com]
- 7. CN105929097A - Method for measuring chloromethane and this compound in dexmedetomidine hydrochloride - Google Patents [patents.google.com]
- 8. agilent.com [agilent.com]
- 9. series.publisso.de [series.publisso.de]
- 10. store.astm.org [store.astm.org]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Stabilizing Chloroethane for Long-Term Laboratory Storage
This technical support center provides guidance and answers frequently asked questions regarding the long-term storage and stabilization of chloroethane in a laboratory setting. Researchers, scientists, and drug development professionals can find information on potential issues, troubleshooting, and best practices to ensure the integrity of their this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound degradation?
A1: this compound is a colorless gas or liquid (below 12°C)[1]. Visual inspection may not be sufficient to detect initial degradation. The primary indicators of degradation are the development of an acidic environment due to the formation of hydrogen chloride (HCl) and the appearance of unsaturated byproducts like ethylene. This can be detected by a change in pH of any residual moisture or by analytical techniques such as gas chromatography (GC) which may show the emergence of new peaks corresponding to impurities. In severe cases, a faint, sweet, or pungent odor might become more pronounced, although this is not a reliable indicator.
Q2: What factors can accelerate the degradation of this compound?
A2: Several factors can accelerate the decomposition of this compound:
-
Heat: this compound is thermally stable up to 400°C, but prolonged exposure to elevated temperatures, even well below this threshold, can promote degradation.
-
Light: Similar to other chlorinated hydrocarbons, exposure to UV light can initiate free-radical chain reactions, leading to decomposition.
-
Oxygen: The presence of oxygen can facilitate oxidative degradation pathways.
-
Moisture: Water can react with this compound, particularly in the presence of certain metals, to produce ethanol (B145695) and hydrochloric acid.
-
Incompatible Materials: Contact with certain metals, such as aluminum, can catalyze degradation. It is crucial to consult chemical compatibility charts before selecting storage containers and equipment.
Q3: What are the recommended storage conditions for long-term stability?
A3: For optimal long-term storage, this compound should be stored in a cool, dry, and dark environment. A well-ventilated area is essential. It should be kept away from sources of heat, ignition, and direct sunlight. Storage in a refrigerator or cold room dedicated to flammable compounds is a suitable option. Containers should be tightly sealed to prevent the ingress of moisture and air.
Q4: Are there any recommended stabilizers for this compound?
A4: While specific studies on stabilizers for pure this compound are not extensively documented in readily available literature, information from similar chlorinated solvents like trichloroethylene (B50587) and methylene (B1212753) chloride suggests that certain classes of compounds can be effective. These stabilizers typically act as acid scavengers or free-radical inhibitors. Potential stabilizers could include:
-
Amines: Such as diisopropylamine, which can neutralize any formed hydrochloric acid.
-
Phenols: These can act as antioxidants to inhibit free-radical chain reactions.
-
Epoxides: Compounds like butylene oxide or epichlorohydrin (B41342) can scavenge acid.[2]
It is important to note that the addition of any stabilizer will alter the purity of the this compound and may interfere with specific experimental applications. The choice and concentration of a stabilizer should be carefully considered and validated for the intended use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected experimental results using stored this compound. | Degradation of this compound leading to the presence of impurities (e.g., HCl, ethylene). | 1. Verify the purity of the this compound using an appropriate analytical method such as Gas Chromatography (GC). 2. If impurities are detected, consider purifying the this compound by distillation before use. 3. For future storage, consider adding a validated stabilizer if compatible with your application. |
| Corrosion observed on the storage container or associated equipment. | Formation of hydrochloric acid (HCl) due to this compound degradation. | 1. Immediately and safely transfer the this compound to a new, appropriate container. 2. Neutralize and dispose of the corroded container according to safety protocols. 3. Investigate the storage conditions (temperature, light exposure) to identify the cause of degradation. 4. Ensure all materials in contact with this compound are chemically compatible. |
| Pressure buildup in the storage container. | Formation of gaseous degradation products (e.g., ethylene) or temperature fluctuations. | 1. Handle the container with extreme caution in a well-ventilated fume hood. 2. If safe to do so, carefully vent the container. 3. Evaluate the storage temperature to ensure it is consistently low and stable. 4. Analyze the this compound for signs of degradation. |
Experimental Protocols
Protocol: Accelerated Stability Testing of this compound
This protocol is designed to assess the stability of this compound under accelerated conditions to predict its long-term shelf life.
1. Materials:
- This compound sample
- Proposed stabilizer(s) (if applicable)
- Inert, pressure-rated sample containers (e.g., amber glass vials with PTFE-lined septa)
- Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS)
- Temperature-controlled oven or incubator
- pH indicator strips or a pH meter (for assessing aqueous extracts)
2. Procedure:
- Sample Preparation:
- Prepare several aliquots of the this compound sample in the designated containers.
- If testing stabilizers, prepare additional sets of samples with the stabilizer(s) added at various concentrations.
- Include a control group of unstabilized this compound.
- Seal the containers tightly.
- Initial Analysis (Time = 0):
- Analyze an initial set of samples to determine the baseline purity of the this compound and the initial concentration of any stabilizers. This is the T0 measurement.
- GC analysis is the preferred method to quantify the this compound and detect any degradation products.
- Accelerated Storage:
- Place the remaining sealed samples in a temperature-controlled oven set to an elevated temperature (e.g., 40°C or 54°C). The specific temperature should be chosen based on the desired acceleration factor and should not exceed the pressure rating of the containers.
- Protect the samples from light.
- Time-Point Analysis:
- At predetermined time intervals (e.g., 1, 2, 4, and 8 weeks), remove a set of samples from the oven.
- Allow the samples to cool to room temperature.
- Analyze the samples using the same GC method as in the initial analysis to determine the concentration of this compound and any degradation products.
- Data Analysis:
- Plot the concentration of this compound as a function of time for each storage condition (with and without stabilizers).
- Determine the degradation rate under these accelerated conditions.
- The Arrhenius equation can be used to extrapolate the degradation rate at normal storage temperatures and estimate the shelf life.
Protocol: Analysis of this compound Purity by Gas Chromatography (GC)
1. Instrumentation and Columns:
- Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
- A capillary column suitable for the separation of volatile halogenated hydrocarbons (e.g., a DB-5 or similar).
2. GC Conditions (Example):
- Injector Temperature: 200°C
- Detector Temperature: 250°C
- Carrier Gas: Helium or Nitrogen
- Oven Temperature Program:
- Initial temperature: 40°C, hold for 5 minutes.
- Ramp rate: 10°C/minute to 150°C.
- Hold at 150°C for 2 minutes.
- Injection Volume: 1 µL (or headspace injection)
3. Procedure:
- Prepare a standard solution of high-purity this compound in a suitable solvent (if necessary for calibration).
- Inject the standard to determine the retention time of this compound.
- Inject the stored this compound sample.
- Analyze the resulting chromatogram for the presence of additional peaks, which would indicate impurities or degradation products.
- Quantify the purity by calculating the peak area percentage of this compound relative to the total peak area.
Visualizations
Caption: Factors influencing this compound degradation and stabilization.
Caption: Workflow for accelerated stability testing of this compound.
References
Minimizing byproduct formation in Friedel-Crafts reactions using chloroethane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing byproduct formation in Friedel-Crafts reactions using chloroethane.
Frequently Asked Questions (FAQs)
Q1: What is polyalkylation in the context of Friedel-Crafts reactions with this compound, and why does it occur?
A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation where more than one ethyl group is introduced onto the aromatic ring, leading to the formation of diethylbenzene, triethylbenzene, and other higher alkylated products.[1] This occurs because the ethyl group added to the ring is an electron-donating group, which activates the aromatic ring. The resulting monoalkylated product, ethylbenzene (B125841), is therefore more nucleophilic and more reactive than the starting benzene (B151609), making it susceptible to further alkylation.[1]
Q2: How can I minimize or prevent polyalkylation?
A2: There are several effective strategies to control polyalkylation:
-
Use a large excess of the aromatic substrate: This increases the statistical probability of the electrophile (the ethyl cation or its complex) reacting with the starting material (benzene) rather than the more reactive ethylbenzene product.[1]
-
Control reaction stoichiometry: Carefully controlling the molar ratio of benzene to this compound is crucial for favoring monoalkylation.[1]
-
Optimize reaction conditions: Lowering the reaction temperature and using a less active (milder) Lewis acid catalyst can reduce the rate of the second and subsequent alkylation reactions.[1]
-
Consider Friedel-Crafts acylation followed by reduction: This is often the most effective method to completely avoid polyalkylation. The acyl group introduced is deactivating, which prevents further substitution. The resulting ketone can then be reduced to the desired alkyl group.[1]
Q3: What is the key difference between Friedel-Crafts alkylation and acylation in terms of preventing polysubstitution?
A3: The primary difference lies in the electronic nature of the substituent added to the aromatic ring. In Friedel-Crafts alkylation, the added alkyl (ethyl) group is electron-donating and activates the ring, making it more susceptible to further alkylation. In contrast, the acyl group added during Friedel-Crafts acylation is electron-withdrawing and deactivates the ring, making a second substitution reaction much less favorable.[2]
Q4: Can carbocation rearrangements occur with this compound in Friedel-Crafts reactions?
A4: With this compound, the primary ethyl carbocation that would form is relatively unstable and does not typically undergo rearrangement. However, carbocation rearrangements are a significant issue with longer-chain alkyl halides (e.g., 1-chloropropane), where a primary carbocation can rearrange to a more stable secondary carbocation via a hydride shift.[2]
Q5: How does the choice of Lewis acid catalyst affect byproduct formation?
A5: The choice of catalyst is critical for both reactivity and selectivity. Highly active Lewis acids like aluminum chloride (AlCl₃) are very effective at promoting the reaction but can also lead to more polyalkylation due to their high reactivity.[3] Milder Lewis acids, such as ferric chloride (FeCl₃) or boron trifluoride (BF₃), are generally less reactive but can offer better selectivity for the monoalkylated product by reducing the rate of subsequent alkylations.[1][2][4] The selection of the catalyst should balance the need for a sufficient reaction rate with the desired selectivity.[5]
Troubleshooting Guides
Problem 1: High Yield of Polyalkylated Products (e.g., Diethylbenzene, Triethylbenzene)
-
Potential Cause: The monoalkylated product (ethylbenzene) is more reactive than the starting material (benzene) and is undergoing further alkylation.
-
Troubleshooting Steps:
-
Increase the Molar Ratio of Benzene to this compound: Employing a large excess of benzene is the most common and effective method to favor the reaction of the electrophile with benzene over ethylbenzene. Molar ratios of benzene to the alkylating agent can be as high as 10:1.
-
Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation step more significantly than the first, thereby improving selectivity for the mono-ethylated product.
-
Use a Milder Lewis Acid Catalyst: Switching from a highly active catalyst like AlCl₃ to a less reactive one such as FeCl₃ can reduce the overall reaction rate and decrease the likelihood of polyalkylation.
-
Control the Rate of Addition: Add the this compound slowly to the benzene-catalyst mixture to maintain a low concentration of the electrophile, which favors reaction with the more abundant benzene.
-
Problem 2: Low or No Product Yield
-
Potential Cause: The reaction is not proceeding efficiently.
-
Troubleshooting Steps:
-
Check Catalyst Activity: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. Ensure you are using a fresh or properly stored anhydrous catalyst and that all glassware has been thoroughly dried.
-
Verify Reagent Purity: Use high-purity, anhydrous benzene and this compound. Impurities can deactivate the catalyst.
-
Increase Reaction Temperature (with caution): If the reaction is too slow at lower temperatures, a moderate increase may be necessary. However, be aware that higher temperatures can also increase polyalkylation.
-
Use a More Active Catalyst: If you are using a mild Lewis acid and observing low conversion, switching to a more reactive catalyst like AlCl₃ may be necessary.
-
Data Presentation
Table 1: Effect of Reaction Parameters on Product Selectivity in Benzene Ethylation
| Parameter | Condition | Primary Product | Major Byproduct | Rationale for Minimizing Byproducts |
| Molar Ratio (Benzene:this compound) | High (e.g., 10:1) | Ethylbenzene | Diethylbenzene | Increases the probability of the electrophile reacting with benzene instead of the activated ethylbenzene product.[1] |
| Low (e.g., 1:1) | Ethylbenzene | Significant Diethylbenzene & Triethylbenzene | Insufficient benzene allows the more reactive ethylbenzene to compete for the electrophile. | |
| Lewis Acid Catalyst | AlCl₃ (highly active) | Ethylbenzene | Higher levels of polyalkylation | Strong activation of this compound can lead to a high concentration of the electrophile, promoting multiple substitutions.[3] |
| FeCl₃ (milder) | Ethylbenzene | Lower levels of polyalkylation | Less reactive, leading to a slower but more controlled reaction that can favor mono-substitution.[1][5] | |
| Temperature | Low (e.g., 0-10 °C) | Ethylbenzene | Minimized Diethylbenzene | Slows down the rate of the second alkylation reaction, improving selectivity for the mono-substituted product.[1] |
| High (e.g., >50 °C) | Ethylbenzene | Increased Diethylbenzene | The activation energy for the second alkylation is overcome, leading to more polysubstitution. |
Experimental Protocols
Protocol 1: Optimized Friedel-Crafts Ethylation of Benzene to Minimize Polyalkylation
This protocol is designed to favor the formation of mono-ethylbenzene by controlling the reaction stoichiometry and temperature.
Materials:
-
Anhydrous benzene (C₆H₆)
-
This compound (CH₃CH₂Cl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice-water bath
-
Dilute hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Diethyl ether (for extraction)
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, reflux condenser with drying tube, magnetic stirrer, separatory funnel)
Procedure:
-
Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Initial Charging: To the flask, add anhydrous benzene (a significant excess, e.g., a 10:1 molar ratio relative to this compound).
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Catalyst Addition: While stirring, slowly add anhydrous aluminum chloride (approximately 0.1 equivalents relative to this compound) in small portions to the cooled benzene.
-
This compound Addition: Add this compound to the dropping funnel and add it dropwise to the stirred benzene-AlCl₃ mixture over a period of 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours.
-
Quenching: Carefully and slowly quench the reaction by adding the reaction mixture to a beaker containing crushed ice and dilute HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess benzene by rotary evaporation or distillation to obtain the crude product.
-
Purification: Purify the resulting ethylbenzene by fractional distillation.
Protocol 2: Synthesis of Ethylbenzene via Friedel-Crafts Acylation and Clemmensen Reduction (Alternative to Avoid Polyalkylation)
This two-step method avoids the issue of polyalkylation entirely.
Step A: Friedel-Crafts Acylation of Benzene
-
Setup: In a fume hood, set up a three-necked round-bottom flask as described in Protocol 1.
-
Catalyst Suspension: Add anhydrous aluminum chloride (1.1 equivalents) to the flask, followed by an inert solvent like dichloromethane. Cool the suspension in an ice bath.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.0 equivalent) to the stirred AlCl₃ suspension.
-
Benzene Addition: After the formation of the acylium ion complex, add anhydrous benzene (1.0 equivalent) dropwise, maintaining a low temperature.
-
Reaction and Workup: Allow the reaction to stir at room temperature for 1 hour, then quench and perform an acidic workup as described in Protocol 1 to isolate acetophenone (B1666503).
Step B: Clemmensen Reduction of Acetophenone
-
Setup: In a round-bottom flask equipped with a reflux condenser, add zinc amalgam (Zn(Hg)).
-
Reactants: Add concentrated hydrochloric acid, a co-solvent like toluene, and the acetophenone from Step A.
-
Reduction: Heat the mixture to reflux with vigorous stirring for 4-6 hours.
-
Workup and Isolation: After cooling, separate the organic layer, wash it, dry it, and purify by distillation to yield high-purity ethylbenzene.[1]
Mandatory Visualization
Caption: Reaction pathway illustrating the formation of polyalkylation byproducts.
Caption: Troubleshooting workflow for minimizing polyalkylation.
References
Navigating the Scale-Up of Chloroethane Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges encountered when scaling up chloroethane reactions from the laboratory to the pilot plant. The information is designed to assist researchers, scientists, and drug development professionals in anticipating and overcoming potential issues related to heat management, mixing, safety, and reaction kinetics.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the scale-up of this compound reactions.
| Problem | Potential Cause | Recommended Solution |
| Runaway Reaction / Loss of Temperature Control | Inadequate Heat Removal: The surface area-to-volume ratio decreases significantly upon scale-up, leading to less efficient heat dissipation. Exothermic reactions, such as the hydrochlorination of ethylene (B1197577), can generate heat faster than it can be removed in a larger reactor.[1] | - Improve Heat Transfer: Ensure the pilot plant reactor has a sufficiently large heat exchange area (e.g., jacketed vessel, internal cooling coils). - Optimize Coolant Flow: Increase the flow rate of the cooling medium. - Controlled Reagent Addition: Implement a gradual or semi-batch addition of the limiting reagent to control the rate of heat generation. - Consider a Different Reactor Type: For highly exothermic reactions, a continuous flow reactor or a reactor with a higher heat transfer coefficient may be more suitable. |
| Low Product Yield | Mixing Inefficiencies: "Hot spots" or areas of poor reactant mixing can lead to the formation of undesired byproducts.[2] For example, in the synthesis of this compound from ethanol (B145695) and hydrogen chloride, localized high concentrations of HCl can promote the formation of diethyl ether. | - Optimize Agitation: Adjust the stirrer speed and type (e.g., turbine vs. anchor) to ensure thorough mixing. Computational Fluid Dynamics (CFD) modeling can help predict and optimize mixing patterns in the pilot reactor.[2][3][4][5] - Improve Reagent Dispersion: Introduce reactants at a point of high turbulence, such as near the impeller. - Check for Mass Transfer Limitations: In gas-liquid reactions (e.g., ethylene hydrochlorination), ensure efficient gas dispersion through sparging or the use of a gas-inducing impeller. |
| Formation of Impurities | Changes in Reaction Kinetics: The longer reaction or residence times often required at a larger scale can favor the formation of thermodynamically stable byproducts.[6] In some this compound syntheses, this can lead to increased levels of dichlorinated or oligomeric impurities.[6] | - Re-optimize Reaction Parameters: Conduct kinetic studies at the pilot scale to determine the optimal temperature, pressure, and reaction time to maximize selectivity for the desired product. - Control Raw Material Quality: Ensure the purity of starting materials, as impurities can act as catalysts for side reactions. |
| Safety Incidents (e.g., pressure build-up, leaks) | Inadequate Pressure Relief: The potential for pressure build-up from gaseous byproducts or a runaway reaction is greater at the pilot scale. | - Install Appropriate Safety Devices: Equip the reactor with rupture discs, pressure relief valves, and a quench system.[7] - Conduct a Hazard and Operability (HAZOP) Study: Perform a thorough risk assessment of the pilot plant process to identify and mitigate potential hazards.[8][9][10] - Ensure Proper Material Compatibility: this compound and hydrogen chloride are corrosive. Select materials of construction for the reactor and associated equipment that are resistant to corrosion (e.g., glass-lined steel, Hastelloy). |
Frequently Asked Questions (FAQs)
1. What are the primary heat management challenges when scaling up exothermic this compound reactions?
The primary challenge is the significant decrease in the surface area-to-volume ratio as the reactor size increases.[11][12] This makes it more difficult to remove the heat generated by exothermic reactions, such as the synthesis of this compound from ethylene and hydrogen chloride, which has a highly exothermic nature.[1] Failure to adequately remove this heat can lead to a rapid increase in temperature, potentially causing a runaway reaction.
2. How does mixing in a pilot-scale reactor differ from a lab-scale flask, and what is the impact on my this compound reaction?
In a lab flask, mixing is often relatively efficient due to the small volume and the effectiveness of a magnetic stir bar. In a large pilot reactor, achieving uniform mixing is more challenging.[2] Poor mixing can lead to localized areas of high reactant concentration or temperature ("hot spots"), which can promote the formation of byproducts and reduce the overall yield and purity of the this compound.[2] For instance, inadequate mixing during the synthesis from ethanol can lead to the formation of diethyl ether.
3. What are the key safety considerations I need to address before moving my this compound synthesis to a pilot plant?
A comprehensive risk assessment is crucial before any pilot plant operation.[8][9][10][13] Key considerations for this compound synthesis include:
-
Flammability: this compound is flammable, so the pilot plant must be designed to handle flammable materials safely, with appropriate ventilation and explosion-proof equipment.
-
Toxicity: this compound is toxic, and appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed-loop systems) must be in place.
-
Corrosivity: If using reagents like hydrogen chloride, the materials of construction for the reactor and piping must be corrosion-resistant.
-
Pressure Safety: The potential for pressure build-up must be addressed with properly sized pressure relief devices.[7]
4. Why is the yield of my this compound reaction lower at the pilot scale compared to the lab?
Several factors can contribute to a lower yield at the pilot scale:
-
Sub-optimal Mixing: As discussed above, poor mixing can lead to increased byproduct formation.[2]
-
Heat Transfer Issues: Inadequate temperature control can shift the reaction equilibrium or promote decomposition of the product.
-
Longer Reaction Times: Increased reaction times at a larger scale can sometimes lead to the degradation of the desired product or the formation of more stable, undesired byproducts.[6]
-
Losses during Workup: Product isolation and purification steps at a larger scale can sometimes be less efficient, leading to greater product loss.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for common this compound synthesis routes at both laboratory and pilot scales. Note that specific values can vary significantly depending on the exact reaction conditions and equipment used.
Table 1: Synthesis of this compound from Ethanol and Hydrogen Chloride
| Parameter | Laboratory Scale | Pilot Scale |
| Reactant Ratio (Ethanol:HCl) | 1 : 1.1 | 1 : 1.05 |
| Catalyst | ZnCl₂ | ZnCl₂ |
| Temperature (°C) | 80 - 100 | 100 - 160[14] |
| Pressure | Atmospheric | 0.01 - 0.2 MPa[14] |
| Reaction Time | 2 - 4 hours | Continuous or 4 - 8 hours (batch) |
| Typical Yield | 85 - 95% | 90 - 97% |
Table 2: Synthesis of this compound from Ethylene and Hydrogen Chloride
| Parameter | Laboratory Scale | Pilot Scale |
| Reactant Ratio (Ethylene:HCl) | 1 : 1 | 1 : 1 |
| Catalyst | AlCl₃ or FeCl₃ | Supported metal halide |
| Temperature (°C) | 30 - 90 | 130 - 250 |
| Pressure | 1 - 5 atm | 5 - 10 atm |
| Reaction Time | 1 - 2 hours | Continuous (residence time in seconds to minutes) |
| Typical Yield | >98% | >98% |
Experimental Protocols
Synthesis of this compound from Ethanol and Hydrogen Chloride (Laboratory Scale)
-
Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the liquid, and a reflux condenser. The outlet of the condenser is connected to a series of gas washing bottles (one with water, one with concentrated sulfuric acid) and finally to a cold trap immersed in a dry ice/acetone bath.
-
Reagents: The flask is charged with 100 g of anhydrous ethanol and 25 g of anhydrous zinc chloride.
-
Reaction: The mixture is heated to a gentle reflux. A steady stream of dry hydrogen chloride gas is then bubbled through the stirred solution.
-
Workup: The this compound product, being a gas at the reaction temperature, passes through the condenser and washing bottles and is collected in the cold trap. The collected liquid this compound can be further purified by distillation.
Synthesis of this compound from Ethanol and Hydrogen Chloride (Pilot Scale)
-
Setup: A 100 L glass-lined steel reactor equipped with a jacket for heating and cooling, a turbine agitator, a gas sparging system, and a packed column followed by a condenser and receiver system.
-
Reagents: The reactor is charged with a solution of zinc chloride in ethanol.
-
Reaction: The reactor contents are heated to 120-140°C. Gaseous hydrogen chloride is fed into the reactor through the sparger at a controlled rate. The reaction is typically run at a slight positive pressure (e.g., 0.1 MPa).[14]
-
Workup: The gaseous this compound and water vapor exit the reactor and enter the packed column where unreacted ethanol is refluxed back to the reactor. The this compound is then condensed and collected in a cooled receiver. The crude product is then passed through a series of purification columns to remove residual HCl, water, and byproducts.
Visualizations
Caption: A comparison of the experimental workflow for this compound synthesis from ethanol at the laboratory and pilot scales.
Caption: A logical troubleshooting workflow for addressing common issues when scaling up this compound reactions.
References
- 1. dwsim.fossee.in [dwsim.fossee.in]
- 2. Mixing Considerations in Chemical Reactor Scale-Up [comsol.jp]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. CFD model of liquid mixing and heat transfer in a large batch reactor - Simtec [simtec-europe.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Common Problems in Pilot Plant and Laboratory Hazard Analysis | AIChE [aiche.org]
- 9. thescipub.com [thescipub.com]
- 10. scribd.com [scribd.com]
- 11. academiainsider.com [academiainsider.com]
- 12. Lab Scale vs Pilot Scale vs Demonstration Scale Guide [xytelindia.com]
- 13. Handbook for Process Safety in Laboratories and Pilot Plants: A Risk-based Approach | AIChE [aiche.org]
- 14. CN106831315B - Continuous production method of this compound - Google Patents [patents.google.com]
Identifying and mitigating contamination in chloroethane synthesis
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of chloroethane (ethyl chloride).
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial methods for this compound synthesis?
The most common industrial method for producing this compound is the hydrochlorination of ethylene (B1197577), where ethylene gas reacts with hydrogen chloride (HCl) in the presence of a catalyst like aluminum chloride.[1][2] Another historically significant but less economical method is the hydrochlorination of ethanol (B145695).[3][4] this compound can also be generated as a byproduct in the production of polyvinyl chloride (PVC).[3]
Q2: What are the typical impurities encountered in this compound synthesis?
Common impurities depend on the synthesis route.
-
From Ethylene: Unreacted ethylene and hydrogen chloride are the main impurities.[5]
-
From Ethanol: Unreacted ethanol, water, and byproducts such as diethyl ether and ethylene are common.[6][7]
-
General: Other chlorinated hydrocarbons and residual water can also be present.[8][9]
Q3: How can I analyze the purity of my synthesized this compound?
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) or a flame ionization detector (FID) is the standard method for determining the purity of this compound and identifying volatile organic impurities.[10][11][12] Headspace GC is particularly useful for analyzing residual volatile impurities.[12]
Q4: What are the key safety precautions when working with this compound and its reagents?
This compound is a flammable gas or refrigerated liquid.[3] The synthesis involves corrosive and toxic reagents like hydrogen chloride and potentially catalysts like aluminum chloride.[1] All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13][14] Reactions involving flammable gases should be performed with appropriate safety measures to prevent ignition.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Potential Causes:
-
Incomplete Reaction: Reaction conditions may not be optimal.
-
Side Reactions: Formation of byproducts consumes reactants.
-
Product Loss During Purification: Inefficient separation or handling can lead to loss of the volatile product.
Recommended Solutions:
-
Optimize Reaction Conditions:
-
Temperature: Ensure the reaction temperature is maintained within the optimal range for the chosen method (e.g., around 40°C for liquid-phase hydrochlorination of ethylene).[1] For the ethanol route, temperatures can range from 120-160°C.[6]
-
Pressure: For gas-phase reactions, ensure the pressure is adequate to favor product formation.[5]
-
Catalyst Activity: Ensure the catalyst is fresh and active.
-
-
Minimize Side Reactions:
-
Anhydrous Conditions: For reactions sensitive to water, use anhydrous reagents and solvents to prevent hydrolysis and formation of oxygenated byproducts.[15]
-
Stoichiometry: Use the correct molar ratio of reactants to maximize conversion and minimize unreacted starting materials.
-
-
Improve Purification:
-
Efficient Condensation: this compound is volatile (boiling point: 12.3°C).[1] Use an efficient cooling system (e.g., a dry ice/acetone condenser) during distillation to prevent loss.[16]
-
Careful Workup: When washing the crude product, minimize contact time with aqueous solutions to reduce hydrolysis.
-
Issue 2: Presence of Water in the Final Product
Potential Causes:
-
Use of Non-Anhydrous Reagents: Starting materials or solvents may contain water.
-
Water as a Reaction Byproduct: The reaction of ethanol with HCl produces water.[6]
-
Ingress of Atmospheric Moisture: Inadequate protection of the reaction setup from the atmosphere.
Recommended Solutions:
-
Drying Agents: Pass the crude this compound vapor through a drying agent like concentrated sulfuric acid or use molecular sieves.[6][16]
-
Azeotropic Distillation: In some cases, azeotropic distillation can be used to remove water.
-
Low-Temperature Filtration: One patented method involves cooling the this compound to condense and freeze the water, followed by filtration.[9]
Issue 3: Contamination with Diethyl Ether (in Ethanol-based Synthesis)
Potential Cause:
-
Side Reaction: Ethanol can undergo an acid-catalyzed dehydration to form diethyl ether, especially at higher temperatures.[6]
Recommended Solutions:
-
Temperature Control: Maintain the reaction temperature in the optimal range to favor the formation of this compound over diethyl ether.
-
Fractional Distillation: Separate diethyl ether from this compound by careful fractional distillation.[17]
Quantitative Data Summary
Table 1: Purity and Water Content of this compound After Different Purification Methods.
| Purification Method | Final Purity | Water Content | Reference |
| Double Rectification Tower System | >99.8% | <50 ppm | [17] |
| Low-Temperature Condensation and Molecular Sieve Adsorption | - | <100 ppm | [9] |
| Sulfuric Acid Drying and Liquefaction | - | - | [6] |
Experimental Protocols
Protocol 1: Identification of Impurities using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for analyzing the purity of a synthesized this compound sample.
-
Sample Preparation:
-
If the sample is liquid, dilute a small aliquot in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane).
-
If the sample is gaseous, a gas-tight syringe can be used to inject a known volume directly into the GC inlet or a headspace vial can be prepared.
-
-
GC-MS Instrument Conditions (Example):
-
Column: A non-polar or medium-polarity column, such as a DB-624, is suitable for separating volatile chlorinated hydrocarbons.[12]
-
Carrier Gas: Helium at a constant flow rate.[10]
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute all components.
-
Injector: Use a split injection mode to avoid overloading the column.
-
MS Detector: Operate in electron ionization (EI) mode and scan a mass range of m/z 35-300.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).
-
Quantify the purity and impurity levels by peak area integration.
-
Protocol 2: Purification of this compound by Washing and Distillation
This protocol describes a lab-scale method for purifying crude this compound, particularly from an ethanol-based synthesis.
-
Washing:
-
Transfer the crude this compound to a separatory funnel.
-
Wash gently with cold water to remove unreacted HCl and ethanol.[18]
-
Next, wash with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Finally, wash again with cold water.
-
-
Drying:
-
Distillation:
Visualizations
Caption: Workflow for impurity identification using GC-MS.
References
- 1. This compound - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | 75-00-3 | Benchchem [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. dwsim.fossee.in [dwsim.fossee.in]
- 6. CN106831315B - Continuous production method of this compound - Google Patents [patents.google.com]
- 7. doria.fi [doria.fi]
- 8. Trichloroethylene - Wikipedia [en.wikipedia.org]
- 9. CN103012051B - this compound distillation separation method and system - Google Patents [patents.google.com]
- 10. series.publisso.de [series.publisso.de]
- 11. [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. xisdxjxsu.asia [xisdxjxsu.asia]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Sciencemadness Discussion Board - Preparation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. CN104230651A - Preparation method of high-purity this compound - Google Patents [patents.google.com]
- 18. Sciencemadness Discussion Board - Ethyl chloride/chloroethane prep. - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
Comparing the reactivity of chloroethane versus bromoethane as ethylating agents
In the landscape of organic synthesis, the selection of an appropriate alkylating agent is a critical decision that can significantly impact reaction efficiency, yield, and overall cost-effectiveness. For the introduction of an ethyl group, both chloroethane and bromoethane (B45996) are common choices, each possessing distinct reactivity profiles rooted in fundamental chemical principles. This guide provides a comprehensive comparison of their performance as ethylating agents, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Executive Summary
Bromoethane generally exhibits superior reactivity as an ethylating agent compared to this compound. This heightened reactivity is primarily attributed to the better leaving group ability of the bromide ion (Br⁻) in comparison to the chloride ion (Cl⁻). In nucleophilic substitution reactions, particularly SN2 reactions which are characteristic of these primary alkyl halides, the facility with which the leaving group departs is a key determinant of the reaction rate. The weaker carbon-bromine bond, relative to the carbon-chlorine bond, allows for a faster displacement by a nucleophile, leading to higher reaction rates and often better yields under identical conditions.
Quantitative Comparison of Reactivity
The difference in reactivity between this compound and bromoethane can be quantitatively assessed by comparing their relative reaction rates in typical nucleophilic substitution reactions. While specific rate constants can vary with the nucleophile, solvent, and temperature, a general trend is consistently observed.
| Feature | This compound (CH₃CH₂Cl) | Bromoethane (CH₃CH₂Br) |
| Molar Mass ( g/mol ) | 64.51 | 108.97 |
| Boiling Point (°C) | 12.3 | 38.4 |
| C-X Bond Dissociation Energy (kJ/mol) | ~351 | ~293 |
| Relative Rate of SN2 Reaction (with I⁻ in acetone) | 1 | ~30 |
| Leaving Group Ability (pKa of conjugate acid, HX) | pKa(HCl) ≈ -7 | pKa(HBr) ≈ -9 |
Note: The relative rate is an approximation and can vary with specific reaction conditions.
The data clearly illustrates that the carbon-bromine bond is significantly weaker than the carbon-chlorine bond, requiring less energy to break. Furthermore, the bromide ion is a weaker base than the chloride ion, making it a more stable species in solution and thus a better leaving group. This translates to a significantly faster reaction rate for bromoethane in SN2 reactions.
Reaction Mechanism and Logical Comparison
The primary mechanism for ethylation using either this compound or bromoethane is the bimolecular nucleophilic substitution (SN2) reaction. The following diagram illustrates the logical flow of comparing their reactivity within this mechanistic framework.
Caption: Logical flow comparing the factors influencing the reactivity of this compound and bromoethane.
Experimental Protocols
To provide a practical context for this comparison, the following are representative experimental protocols for the ethylation of a common substrate, sodium phenoxide, via the Williamson ether synthesis.
Protocol 1: Ethylation of Sodium Phenoxide using Bromoethane
Objective: To synthesize phenetole (B1680304) (ethyl phenyl ether) from sodium phenoxide and bromoethane.
Materials:
-
Phenol (B47542) (10.0 g, 0.106 mol)
-
Sodium hydroxide (B78521) (4.2 g, 0.105 mol)
-
Ethanol (100 mL)
-
Bromoethane (12.8 g, 0.117 mol)
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve phenol in 100 mL of ethanol.
-
Carefully add sodium hydroxide pellets to the solution. The mixture will warm up as the sodium phenoxide is formed.
-
Once the sodium hydroxide has completely dissolved, add bromoethane to the reaction mixture.
-
Heat the mixture to reflux for 1 hour.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 200 mL of water and transfer to a separatory funnel.
-
Extract the aqueous layer with two 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 50 mL of 5% sodium hydroxide solution, followed by 50 mL of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the diethyl ether by rotary evaporation to yield the crude phenetole.
-
Purify the product by distillation.
Protocol 2: Ethylation of Sodium Phenoxide using this compound
Objective: To synthesize phenetole from sodium phenoxide and this compound.
Materials:
-
Phenol (10.0 g, 0.106 mol)
-
Sodium hydroxide (4.2 g, 0.105 mol)
-
Ethanol (100 mL)
-
This compound (liquefied, 7.6 g, 0.117 mol)
-
Pressure-rated reaction vessel
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a pressure-rated reaction vessel, dissolve phenol in 100 mL of ethanol.
-
Carefully add sodium hydroxide pellets to the solution to form sodium phenoxide.
-
Cool the vessel in a dry ice/acetone bath and carefully add the liquefied this compound.
-
Seal the reaction vessel and allow it to warm to room temperature behind a safety shield.
-
Heat the vessel to 50-60°C for 6-8 hours. Monitor the pressure throughout the reaction.
-
After the reaction period, cool the vessel to room temperature and carefully vent any excess pressure.
-
Pour the reaction mixture into 200 mL of water and transfer to a separatory funnel.
-
Follow steps 7-11 from Protocol 1 for extraction, washing, drying, and purification.
The following workflow diagram illustrates the key steps in a typical Williamson ether synthesis.
Caption: Generalized experimental workflow for the Williamson ether synthesis.
Conclusion
For most standard ethylation reactions proceeding via an SN2 mechanism, bromoethane is the superior reagent in terms of reactivity. Its use generally leads to faster reaction times, milder reaction conditions, and higher yields compared to this compound. However, the choice of ethylating agent may also be influenced by other factors such as cost, availability, and the specific requirements of the synthesis, including the potential for side reactions with more complex substrates. This compound, being less reactive, may offer better selectivity in certain cases where over-alkylation or reaction with other functional groups is a concern. Ultimately, the optimal choice will depend on a careful consideration of the specific reaction and the desired outcome.
Validating the purity of synthesized chloroethane using gas chromatography
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical aspect of quality control and a prerequisite for reliable downstream applications. This guide provides a comprehensive comparison of gas chromatography (GC) with two common detectors—Flame Ionization Detector (FID) and Mass Spectrometry (MS)—for the validation of chloroethane purity. Additionally, it explores alternative methods for the quantification of specific impurities.
Gas Chromatography: A Versatile Tool for Purity Analysis
Gas chromatography is a powerful analytical technique for separating and analyzing volatile compounds like this compound.[1] The choice of detector is crucial and significantly influences the sensitivity, selectivity, and scope of the analysis.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used method for quantifying organic compounds.[2] The FID exhibits a linear response over a wide concentration range and is highly sensitive to hydrocarbons.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry.[4] This technique provides detailed structural information about the analytes, enabling the identification of unknown impurities and offering higher sensitivity and selectivity compared to GC-FID.[5]
Comparative Analysis of GC-FID and GC-MS for this compound Purity
The following table summarizes the key performance parameters of GC-FID and GC-MS for the analysis of this compound, based on typical validation data.
| Parameter | GC-FID | GC-MS |
| Principle | Measures the ions produced during the combustion of organic compounds in a hydrogen flame. | Separates ions based on their mass-to-charge ratio after ionization. |
| Selectivity | Good for hydrocarbons, but can be susceptible to co-eluting compounds. | Excellent, allows for the identification of compounds based on their unique mass spectra. |
| Sensitivity (LOD) | Good (typically low ppm range). | Excellent (typically low ppb to ppm range).[6] |
| Limit of Detection (LOD) | ~0.8 µg/g | ~0.0043 µg/ml |
| Limit of Quantification (LOQ) | ~2.5 µg/g | ~0.0129 µg/ml[6] |
| **Linearity (R²) ** | >0.999[2][3] | >0.999[4] |
| Precision (RSD) | < 2% | < 5% |
| Identification of Unknowns | Not possible. | Yes, through spectral library matching. |
| Cost | Lower | Higher |
| Complexity | Simpler | More complex |
Experimental Protocols
Detailed methodologies for the analysis of this compound purity using GC-FID and GC-MS are provided below.
Sample Preparation
-
Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., methanol (B129727) or dimethylformamide). Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh the synthesized this compound sample and dissolve it in the chosen solvent to a known concentration.
-
Internal Standard: For improved accuracy and precision, add a known concentration of an internal standard (e.g., chloromethane (B1201357) or 1,2-dithis compound) to all standards and samples.
Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector and a split/splitless injector.
-
Column: DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness, or equivalent.[1]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 2 mL/min).
-
Injector Temperature: 200°C.
-
Detector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp to 150°C at 10°C/min.
-
Hold at 150°C for 2 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 10:1.
-
Data Analysis: Identify the this compound peak based on its retention time compared to the standard. Calculate the purity by area normalization or by using the internal standard method.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness, or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 220°C.
-
Transfer Line Temperature: 230°C.
-
Ion Source Temperature: 230°C.
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 5 minutes.
-
Ramp to 180°C at 15°C/min.
-
Hold at 180°C for 2 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 35-200) for impurity identification and Selected Ion Monitoring (SIM) for quantification of this compound and known impurities.
-
-
Data Analysis: Identify this compound and any impurities by comparing their mass spectra to a reference library (e.g., NIST). Quantify the purity using the peak area of the total ion chromatogram (TIC) or by using the internal standard method with specific ion monitoring.
Alternative Analytical Techniques for Specific Impurities
While GC is the primary method for overall purity assessment, other techniques can be employed to quantify specific impurities that may be present in synthesized this compound.
-
Karl Fischer Titration: This is the standard method for determining the water content in organic solvents.[7][8][9] It is a highly accurate and precise technique for quantifying trace amounts of water, which is a common impurity in synthesized products.
-
Potentiometric Titration: This method can be used to determine the total chloride content in the sample.[10][11] It is a useful technique to confirm the overall concentration of chlorinated species but does not distinguish between this compound and other chlorinated impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used as a rapid screening tool to identify the presence of the C-Cl bond (typically in the 850-550 cm⁻¹ region) and to check for the presence of functional groups from potential impurities, such as the O-H stretch from residual ethanol.[12][13][14] However, for quantitative analysis of low-level impurities, FTIR is generally less sensitive and specific than chromatographic methods.[15]
Experimental and Logical Workflows
The following diagrams illustrate the experimental workflow for validating this compound purity and the logical relationship for selecting the appropriate analytical method.
References
- 1. iiste.org [iiste.org]
- 2. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [redalyc.org]
- 3. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [scielo.org.co]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN105911207A - Method for determining chloromethane and this compound in chitosamine hydrochloride - Google Patents [patents.google.com]
- 7. mcckf.com [mcckf.com]
- 8. Determination of Water Content in Chloroform, Trichloromethane Using Karl Fischer Titration [sigmaaldrich.com]
- 9. Karl Fischer water content titration - Scharlab [scharlab.com]
- 10. metrohm.com [metrohm.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Chloroethane and Ethyl Iodide for Ethylation Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Ethylating Agent
In the realm of synthetic organic chemistry, the introduction of an ethyl group onto a molecule is a fundamental transformation. The choice of the ethylating agent is paramount and can significantly impact reaction efficiency, scalability, and cost. This guide provides a comprehensive comparison of two common ethylating agents: chloroethane and ethyl iodide. By examining their reactivity, physical properties, safety considerations, and cost-effectiveness, supported by experimental data, this document aims to equip researchers with the necessary information to make an informed decision for their specific ethylation needs.
At a Glance: this compound vs. Ethyl Iodide
| Feature | This compound | Ethyl Iodide |
| Reactivity | Lower | Higher |
| Typical Reaction Conditions | Harsher (higher temperatures, stronger bases) | Milder |
| Cost | Generally Lower | Generally Higher |
| Handling | Gas at room temperature (requires pressure vessel or is used as a solution) | Liquid at room temperature |
| Leaving Group Ability | Moderate | Excellent |
| Safety Concerns | Flammable gas, potential carcinogen.[1][2] | Light-sensitive, potential carcinogen, toxic.[3] |
Physical and Chemical Properties
A foundational understanding of the physical and chemical properties of each reagent is crucial for experimental design and safety.
| Property | This compound | Ethyl Iodide |
| Chemical Formula | C₂H₅Cl | C₂H₅I |
| Molecular Weight | 64.51 g/mol | 155.97 g/mol [4] |
| Boiling Point | 12.3 °C[5][6] | 69-73 °C[4][7] |
| Density | 0.8978 g/cm³ (liquid at 20°C/4°C)[5] | 1.9308 g/cm³ (at 20 °C)[3] |
| Solubility in Water | 5.74 g/L at 20°C[5] | Immiscible[3] |
| Appearance | Colorless gas at room temperature and pressure.[5] | Colorless liquid.[3][4] |
Reactivity and Performance: An Experimental Perspective
The primary difference in the utility of this compound and ethyl iodide as ethylating agents lies in their reactivity, which is a direct consequence of the leaving group's ability. The carbon-halogen bond strength decreases from C-Cl to C-I, making the iodide ion a much better leaving group in nucleophilic substitution (Sₙ2) reactions. This translates to faster reaction rates and the feasibility of using milder reaction conditions with ethyl iodide.
Theoretical calculations of the activation energies (ΔG‡) for the Sₙ2 reaction of ethyl halides with the acetate (B1210297) ion in DMSO solution show a lower energy barrier for ethyl iodide (18.5 kcal/mol) compared to ethyl chloride (24.9 kcal/mol), confirming the higher reactivity of ethyl iodide.
Representative Experiment: Ethylation of Diethyl Malonate
Reaction Scheme:
Diethyl MalonateEthyl HalideDiethyl Ethylmalonate
Experimental Data Summary
| Parameter | Ethylation with Ethyl Iodide | Ethylation with this compound (Inferred) |
| Substrate | Diethyl Malonate | Diethyl Malonate |
| Base | K₂CO₃ | NaOEt (Stronger base likely required) |
| Solvent | - (Neat) | Ethanol (B145695) |
| Temperature | 160 °C | Reflux (approx. 78 °C) |
| Reaction Time | 45 minutes | Several hours (estimated) |
| Yield (Mono-ethylation) | 93%[3] | Expected to be lower than with ethyl bromide (85%), likely in the 70-80% range with potential for more side products. |
Discussion:
The use of the more reactive ethyl iodide allows for a high-yield synthesis of diethyl ethylmalonate in a relatively short reaction time using a moderately strong base like potassium carbonate.[3] In contrast, due to the lower reactivity of This compound , harsher reaction conditions are generally necessary. This often involves the use of a stronger base, such as sodium ethoxide, and longer reaction times to achieve a comparable yield. The lower boiling point of this compound also necessitates conducting the reaction under pressure if temperatures significantly above its boiling point are required, or using it as a solution in a higher-boiling solvent.
Experimental Protocols
Ethylation of Diethyl Malonate with Ethyl Iodide
Objective: To synthesize diethyl ethylmalonate via the alkylation of diethyl malonate with ethyl iodide.
Materials:
-
Diethyl malonate
-
Ethyl iodide
-
Potassium carbonate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl malonate and potassium carbonate.
-
Add ethyl iodide to the mixture.
-
Heat the reaction mixture to 160 °C with vigorous stirring for 45 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain diethyl ethylmalonate.
Illustrative Protocol for Ethylation of Diethyl Malonate with this compound
Objective: To synthesize diethyl ethylmalonate via the alkylation of diethyl malonate with this compound. (This protocol is illustrative and based on general procedures for less reactive alkyl halides).
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
This compound (as a solution in an appropriate solvent or condensed gas)
Procedure:
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the sodium ethoxide solution in an ice bath.
-
Add diethyl malonate dropwise to the cooled sodium ethoxide solution with stirring.
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature to ensure complete formation of the enolate.
-
Slowly introduce a solution of this compound in ethanol (or bubble gaseous this compound through the solution) while maintaining the temperature.
-
After the addition of this compound, heat the reaction mixture to reflux for several hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and neutralize it with a dilute acid (e.g., acetic acid).
-
Remove the bulk of the ethanol under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent and purify the product by fractional distillation.
Cost-Effectiveness Analysis
While ethyl iodide offers superior reactivity, this compound is often a more economical choice, particularly for large-scale industrial processes where cost is a primary driver.
| Reagent | Molecular Weight ( g/mol ) | Price per kg (USD) | Price per mole (USD) |
| This compound | 64.51 | ~$575[3] | ~$37.10 |
| Ethyl Iodide | 155.97 | ~$2000 - $3450 | ~$312 - $538 |
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity. The prices listed are for illustrative purposes.
The cost per mole of this compound is substantially lower than that of ethyl iodide. For reactions where the lower reactivity of this compound can be overcome by adjusting reaction conditions without significantly impacting the overall process cost (e.g., energy consumption, waste disposal), it may be the more financially viable option.
Safety and Handling
Both this compound and ethyl iodide present significant health and safety hazards and must be handled with appropriate precautions in a well-ventilated fume hood.
This compound:
-
Hazards: Extremely flammable gas.[8] Harmful if inhaled and may cause dizziness, headache, and nausea.[8] Classified as a potential carcinogen.[1][2]
-
Handling: As a gas at room temperature, it is typically handled in pressurized cylinders or as a solution. Care must be taken to prevent leaks and exposure to ignition sources.
Ethyl Iodide:
-
Hazards: Flammable liquid.[9] Toxic and a potential carcinogen.[3] It is light-sensitive and can decompose to release iodine, which gives it a yellowish or reddish color.[3]
-
Handling: Should be stored in a cool, dark place in a tightly sealed container.[3] Copper or silver wire can be added as a stabilizer.[3]
Visualizing the Workflow and Decision-Making Process
Ethylation Experimental Workflow
Caption: A generalized workflow for an ethylation reaction.
Decision-Making Pathway for Choosing an Ethylating Agent
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound (ca. 15% in Tetrahydrofuran, ca. 2.0mol/L), TCI America 100 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. This compound (ca. 17% in Ethyl Ether, ca. 2.0mol/L), TCI America 100 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. CAS 75-00-3 | 1100-5-11 | MDL MFCD00000961 | this compound | SynQuest Laboratories [synquestlabs.com]
- 7. real.mtak.hu [real.mtak.hu]
- 8. us.store.analytichem.com [us.store.analytichem.com]
- 9. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]
Chloroethane on the Hot Seat: A Comparative Guide to Greener Alternatives in Research and Development
For researchers, scientists, and drug development professionals, the choice of solvent is a critical decision that impacts not only the success of a reaction but also the environmental footprint of their work. Chloroethane, a versatile but environmentally scrutinized solvent, is facing increasing pressure to be replaced by greener alternatives. This guide provides an objective comparison of this compound against emerging sustainable solvents, supported by experimental data, to inform safer and more environmentally conscious laboratory practices.
The push for greener chemistry is reshaping the landscape of chemical synthesis. Solvents, which constitute a significant portion of chemical waste, are a primary focus for improvement. This compound (ethyl chloride), a halogenated organic solvent, has been widely used due to its suitable boiling point and solvating properties. However, its environmental and health concerns, including its contribution to air pollution and potential toxicity, have necessitated the search for viable, greener replacements. This guide delves into a comparative assessment of this compound and promising alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), Cyrene™ (dihydrolevoglucosenone), ionic liquids, and supercritical carbon dioxide (scCO₂).
Environmental and Toxicity Profile: A Quantitative Comparison
The environmental impact and toxicity of a solvent are paramount considerations. The following table summarizes key quantitative data for this compound and its greener counterparts.
| Solvent | Global Warming Potential (GWP, 100-year) | Ozone Depletion Potential (ODP) | Acute Oral Toxicity (LD50, rat) | Biodegradability |
| This compound | 15 | 0.02 | ~670-2000 mg/kg[1][2] | Not readily biodegradable |
| 2-Methyltetrahydrofuran (2-MeTHF) | Low (not specified) | 0 | >2000 mg/kg[3][4] | Readily biodegradable |
| Cyrene™ | Low (not specified) | 0 | >2000 mg/kg[5][6] | Readily biodegradable (99% in 14 days)[5] |
| Ionic Liquids (representative) | Varies widely | 0 | Varies widely (e.g., [C4mpyr][Cl] >23,780 mg/L, [C4mpy][BF4] = 7.60 mg/L)[7] | Generally low, but design-dependent[8][9] |
| Supercritical CO₂ | 1[10] | 0 | Non-toxic[10] | Not applicable (inorganic) |
Performance in Key Chemical Transformations
Beyond environmental metrics, the performance of a solvent in chemical reactions is a critical factor for its adoption. Here, we compare the performance of this compound and its alternatives in two common and important reaction types: Grignard reactions and bimolecular nucleophilic substitution (SN2) reactions.
Grignard Reactions: 2-MeTHF as a Superior Alternative
Grignard reactions are fundamental for carbon-carbon bond formation. Traditionally carried out in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), this compound can also be used as a co-solvent. However, the bio-based solvent 2-MeTHF has emerged as a high-performing and greener alternative.
Studies have shown that 2-MeTHF can lead to higher yields and improved reaction control in Grignard reactions compared to traditional solvents. For instance, in the synthesis of Tramadol, a Grignard reaction using 2-MeTHF resulted in a significantly higher yield (1.18) compared to the same reaction in THF (1.00), representing an 18% improvement.[11] The higher boiling point of 2-MeTHF (around 80°C) compared to diethyl ether (34.6°C) allows for a wider operational temperature range, and its limited miscibility with water simplifies aqueous work-ups and solvent recycling.[12][13]
| Solvent System | Substrate | Electrophile | Product Yield | Reference |
| 2-MeTHF | Aryl Bromide | Benzaldehyde | Good to Excellent | [14][15] |
| THF | Aryl Bromide | Benzaldehyde | Good to Excellent | [14] |
| Diethyl Ether | Aryl Bromide | Benzaldehyde | Good to Excellent | [14] |
SN2 Reactions: The Promise of Cyrene™
Bimolecular nucleophilic substitution (SN2) reactions are another cornerstone of organic synthesis. These reactions are typically favored by polar aprotic solvents. Cyrene™, a bio-based dipolar aprotic solvent derived from cellulose, presents a promising green alternative to conventional solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), and can also be considered as a replacement for chlorinated solvents in certain applications.
While direct comparative data for SN2 reactions in this compound versus Cyrene™ is limited, the properties of Cyrene™ suggest its suitability for such transformations. SN2 reactions proceed through a concerted mechanism where bond-forming and bond-breaking occur simultaneously, and are sensitive to the solvent's ability to solvate the transition state.[3][16][17] Cyrene's dipolarity is similar to that of DMF and NMP, indicating its potential to effectively facilitate SN2 reactions.[9]
Experimental Protocols
To ensure the reproducibility and validity of the data presented, standardized experimental protocols are crucial. The following are summaries of the OECD guidelines for determining key environmental and toxicity parameters.
Biodegradability Assessment (OECD 301)
The OECD 301 guidelines encompass a series of six methods to assess the ready biodegradability of chemicals in an aerobic aqueous medium.[11][18][19][20] These tests typically run for 28 days and measure the degradation of the test substance by microorganisms.[18][19] Common methods include:
-
DOC Die-Away (OECD 301A): Measures the decrease in Dissolved Organic Carbon.
-
CO₂ Evolution (OECD 301B): Quantifies the amount of CO₂ produced.[21]
-
Closed Bottle (OECD 301D): Measures the consumption of oxygen.
-
Manometric Respirometry (OECD 301F): Measures oxygen uptake over time.[22]
To be classified as "readily biodegradable," a substance must typically achieve a degradation level of at least 60-70% within a 10-day window during the 28-day test period.[19]
Acute Oral Toxicity Assessment (OECD 420, 423, and 425)
These OECD guidelines provide methods for determining the acute oral toxicity of a substance, which is essential for its hazard classification.[10][12][23][24][25][26][27][28][29][30]
-
OECD 420 (Fixed Dose Procedure): Involves administering the substance at one of several fixed dose levels to a group of animals (usually rats) and observing for signs of toxicity.[23][24][25][26][27]
-
OECD 423 (Acute Toxic Class Method): A stepwise procedure where a small group of animals is dosed, and the outcome determines the next dose level, allowing for classification into toxicity categories.[12][29][30]
-
OECD 425 (Up-and-Down Procedure): A sequential dosing method where the dose for each subsequent animal is adjusted up or down based on the outcome for the previous animal, allowing for a more precise estimation of the LD50.[10][28]
Visualizing the Path to Greener Chemistry
Understanding the broader context of a solvent's environmental impact requires a holistic view of its entire life cycle. A Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all the stages of a product's life from raw material extraction through to disposal or recycling.
This diagram illustrates the four main phases of an LCA study as defined by ISO 14040/14044 standards.[26] It begins with defining the goal and scope, followed by a detailed inventory of all inputs and outputs. The potential environmental impacts are then assessed, and finally, the results are interpreted to identify areas for improvement.
Conclusion: Embracing a Sustainable Future in the Lab
The evidence presented in this guide strongly supports the transition away from this compound towards greener and safer alternatives. Bio-based solvents like 2-MeTHF and Cyrene™ not only offer significant environmental benefits, including lower toxicity and ready biodegradability, but they also demonstrate comparable or even superior performance in key chemical reactions. While ionic liquids and supercritical CO₂ provide unique advantages in specific applications, their broader implementation requires careful consideration of factors such as cost and specialized equipment.
For researchers and drug development professionals, the adoption of these greener solvents represents a tangible step towards a more sustainable and responsible practice of chemistry. By making informed decisions based on comprehensive data, the scientific community can continue to innovate while minimizing its impact on the planet.
References
- 1. HEALTH EFFECTS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Toxicological Assessment of 2-Methyltetrahydrofuran and Cyclopentyl Methyl Ether in Support of Their Use in Pharmaceutical Chemical Process Development | Semantic Scholar [semanticscholar.org]
- 4. Calculation of a permitted daily exposure value for the solvent 2-methyltetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Environmental fate and toxicity of ionic liquids: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. ijarse.com [ijarse.com]
- 14. benchchem.com [benchchem.com]
- 15. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 16. Ionic Liquids Toxicity—Benefits and Threats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 19. contractlaboratory.com [contractlaboratory.com]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. OECD 301B: CO2 Evolution Ready Biodegradability Test - Aropha [aropha.com]
- 22. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 23. testinglab.com [testinglab.com]
- 24. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 25. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 26. scribd.com [scribd.com]
- 27. oecd.org [oecd.org]
- 28. oecd.org [oecd.org]
- 29. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 30. laboratuar.com [laboratuar.com]
A Comparative Guide to the Quantitative NMR (qNMR) Analysis of Chloroethane in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of volatile compounds such as chloroethane in complex reaction mixtures is crucial for process optimization, yield determination, and quality control. While various analytical techniques can be employed, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful, non-destructive method for direct quantification without the need for identical standards. This guide provides a detailed comparison of qNMR with the widely used Gas Chromatography with Flame Ionization Detection (GC-FID) technique for the analysis of this compound, supported by experimental protocols and data presentation.
Comparison of Analytical Methods
The choice between qNMR and GC-FID for the quantification of this compound depends on several factors, including the complexity of the sample matrix, the required level of precision, and available instrumentation.
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) |
| Principle | Quantification based on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal, relative to a certified internal standard. | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, with detection by flame ionization. |
| Selectivity | Excellent; unique chemical shifts for different protons allow for high selectivity even in complex mixtures. | Good; can be optimized with column selection and temperature programming, but co-elution of components with similar boiling points can occur. |
| Sample Preparation | Minimal; involves accurate weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent. | Can be more involved; may require dilution, extraction, or derivatization depending on the sample matrix. |
| Analysis Time | Typically 5-15 minutes per sample for data acquisition. | 10-30 minutes per sample, depending on the chromatographic method. |
| Quantification | Absolute quantification against a certified internal standard. | Relative quantification against a calibration curve prepared with a standard of the analyte. |
| Advantages | Non-destructive, provides structural information, universal detector response for protons, high precision and accuracy. | High sensitivity, well-established for volatile compounds, robust and widely available. |
| Disadvantages | Lower sensitivity compared to GC, requires a high-field NMR spectrometer, potential for signal overlap in very complex mixtures. | Destructive, requires a specific standard for each analyte, detector response can vary between compounds. |
Experimental Protocols
To illustrate the practical application of both techniques, detailed protocols are provided for the quantification of this compound in a hypothetical reaction mixture from the synthesis of ethyl acetate (B1210297) from ethanol (B145695) and acetyl chloride. In this reaction, this compound can be formed as a byproduct from the reaction of ethanol with hydrogen chloride, which is generated in situ.
Quantitative ¹H NMR (qNMR) Protocol
1. Materials:
-
Reaction mixture sample containing this compound.
-
Internal Standard: 1,4-bis(trimethylsilyl)benzene (B82404) (BTMSB), purity ≥ 99.5%.
-
Deuterated Solvent: Chloroform-d (CDCl₃), 99.8 atom % D.
-
NMR tubes (5 mm), analytical balance, volumetric flasks, pipettes.
2. Sample Preparation:
-
Accurately weigh approximately 50 mg of the reaction mixture into a clean, dry vial. Record the exact weight.
-
Accurately weigh approximately 10 mg of the internal standard (BTMSB) into the same vial. Record the exact weight.
-
Add approximately 0.75 mL of CDCl₃ to the vial.
-
Cap the vial tightly and gently swirl or vortex until both the sample and the internal standard are fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans (NS): 16 (can be increased for higher signal-to-noise).
-
Relaxation Delay (D1): 30 s (to ensure full relaxation of all protons).
-
Acquisition Time (AQ): ≥ 3 s.
-
-
Temperature: 298 K.
4. Data Processing and Quantification:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the spectrum.
-
Integrate the following signals:
-
This compound quartet at ~3.5 ppm (CH₂ group, 2 protons).
-
BTMSB singlet at ~0.25 ppm (Si(CH₃)₃ groups, 18 protons).
-
-
Calculate the concentration of this compound using the following formula:
Cthis compound (mol/L) = (Ithis compound / Nthis compound) * (NIS / IIS) * (mIS / MWIS) / V
Where:
-
Ithis compound = Integral of the this compound signal
-
Nthis compound = Number of protons for the this compound signal (2)
-
IIS = Integral of the internal standard signal
-
NIS = Number of protons for the internal standard signal (18 for BTMSB)
-
mIS = Mass of the internal standard (in g)
-
MWIS = Molecular weight of the internal standard (222.42 g/mol for BTMSB)
-
V = Volume of the solvent (in L)
-
Gas Chromatography (GC-FID) Protocol
1. Materials:
-
Reaction mixture sample containing this compound.
-
This compound standard, purity ≥ 99%.
-
Solvent: Dichloromethane (DCM), GC grade.
-
Internal Standard (optional, for improved precision): 1,2-Dithis compound.
-
GC vials (2 mL) with septa, analytical balance, volumetric flasks, microsyringes.
2. Sample and Standard Preparation:
-
Stock Standard Solution (1000 ppm): Accurately weigh 10 mg of this compound into a 10 mL volumetric flask, dissolve in and dilute to the mark with DCM.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 ppm) by serial dilution of the stock standard solution with DCM.
-
Sample Preparation: Accurately weigh approximately 100 mg of the reaction mixture into a 10 mL volumetric flask and dilute to the mark with DCM.
3. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: DB-624 or similar, 30 m x 0.32 mm ID, 1.8 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 150°C.
-
Hold: 2 minutes at 150°C.
-
-
Injector Temperature: 200°C.
-
Detector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
4. Data Analysis:
-
Inject the calibration standards and the prepared sample solution into the GC-FID system.
-
Identify the this compound peak based on its retention time, as determined from the standard injections.
-
Generate a calibration curve by plotting the peak area of this compound against the concentration for the calibration standards.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Data Presentation
The quantitative results from both methods can be summarized for easy comparison.
Table 1: Quantitative Analysis of this compound in a Reaction Mixture
| Sample ID | This compound Concentration by qNMR (mol/L) | This compound Concentration by GC-FID (ppm) |
| Reaction Mixture 1 | 0.125 | 8060 |
| Reaction Mixture 2 | 0.253 | 16320 |
| Reaction Mixture 3 | 0.088 | 5670 |
(Note: ppm values can be converted to mol/L and vice versa for direct comparison, taking into account the density of the solution.)
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for both qNMR and GC-FID analysis.
Caption: Workflow for the quantitative analysis of this compound by qNMR.
Caption: Workflow for the quantitative analysis of this compound by GC-FID.
Conclusion
Both qNMR and GC-FID are powerful techniques for the quantitative analysis of this compound in reaction mixtures. qNMR offers the advantage of direct, absolute quantification with minimal sample preparation and provides valuable structural information. GC-FID, on the other hand, is a highly sensitive and robust method, particularly well-suited for routine analysis of volatile compounds. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the complexity of the sample matrix, and the available instrumentation. This guide provides the necessary information and protocols to make an informed decision and implement a reliable analytical method for the quantification of this compound.
A Comparative Guide to Analytical Methods for Detecting Trace Chloroethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a new, rapid analytical method, Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), against the established Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) technique for the detection of trace levels of chloroethane. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific analytical needs, with a focus on applications in pharmaceutical and environmental analyses where trace detection of this genotoxic impurity is critical.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of the new SIFT-MS method compared to the established HS-GC-MS method for the analysis of trace volatile organic compounds (VOCs), including this compound.
| Performance Metric | Established Method (HS-GC-MS) | New Method (SIFT-MS) |
| Limit of Detection (LOD) | Typically in the low µg/mL to ng/mL range. For this compound, a LOD of 41.61 µg/mL has been reported in specific drug substance analyses.[1] | Low parts-per-trillion by volume (pptv) range.[2][3] |
| Limit of Quantitation (LOQ) | In the µg/mL range. For this compound, an LOQ of 126.09 µg/mL has been documented.[1] | Parts-per-billion by volume (ppbv) to high pptv range.[4][5] |
| **Linearity (R²) ** | Excellent linearity, typically >0.99 over a defined concentration range.[1][6][7] | Excellent linearity over a wide dynamic range, often up to six orders of magnitude.[8] |
| Analysis Time | Slower, with cycle times including chromatography typically ranging from 15 to 40 minutes per sample.[1][9] | Rapid, real-time analysis, with results obtained in seconds to a few minutes per sample.[8][10][11] |
| Sample Preparation | Requires sample dissolution in a suitable solvent and incubation in a sealed headspace vial. | Minimal to no sample preparation required; direct analysis of gas or headspace.[11][12] |
| Specificity | High specificity due to chromatographic separation of analytes before mass spectrometric detection.[6][7] | High specificity is achieved through the use of multiple reagent ions and known reaction rates. However, isobaric interferences can occur in complex matrices.[2][10] |
| Throughput | Lower sample throughput due to longer analysis times. | High sample throughput, with the potential for over 11-fold faster analysis compared to GC-FID.[11] |
Experimental Protocols
Established Method: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This protocol outlines a typical method for the determination of trace this compound in a drug substance.
1. Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Headspace Autosampler
-
GC Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent)
2. Reagents and Materials:
-
This compound reference standard
-
Dimethyl sulfoxide (B87167) (DMSO) or another suitable solvent
-
Nitrogen or Helium (carrier gas)
-
20 mL headspace vials with crimp caps
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with DMSO to cover the desired concentration range (e.g., from LOQ to 150% of the target concentration).
-
Sample Preparation: Accurately weigh a specified amount of the drug substance into a headspace vial and dissolve it in a known volume of DMSO.
4. HS-GC-MS Parameters:
-
Headspace Autosampler:
-
Oven Temperature: 100°C
-
Equilibration Time: 15 minutes
-
Injection Volume: 1 mL
-
-
Gas Chromatograph:
-
Injector Temperature: 220°C
-
Split Ratio: 1:5
-
Oven Temperature Program: Initial temperature of 40°C held for 5 minutes, ramp to 240°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas Flow Rate: 1.2 mL/min
-
-
Mass Spectrometer:
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions for this compound: m/z 64 and 66
-
5. Data Analysis:
-
Quantify the this compound peak based on the calibration curve generated from the working standard solutions.
New Method: Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)
This protocol describes a direct headspace analysis for the rapid detection of trace this compound.
1. Instrumentation:
-
SIFT-MS Instrument equipped with H₃O⁺, NO⁺, and O₂⁺ reagent ions.
-
Autosampler for headspace vials.
2. Reagents and Materials:
-
This compound reference standard
-
Zero air or nitrogen for dilution
-
20 mL headspace vials with crimp caps
-
Sample matrix (e.g., drug substance, water)
3. Standard and Sample Preparation:
-
Gas Standard: Use a certified gas standard of this compound for calibration, or prepare liquid standards in a suitable solvent for headspace generation.
-
Sample Preparation: Place a known amount of the solid or liquid sample into a headspace vial and seal. For quantitative analysis, allow the sample to equilibrate at a controlled temperature.
4. SIFT-MS Parameters:
-
Reagent Ions: H₃O⁺, NO⁺, O₂⁺
-
Inlet Flow Rate: 20-100 mL/min
-
Analysis Mode: Selected ion mode, monitoring the characteristic product ions for this compound from reactions with the selected reagent ions.
-
Dwell Time: 100-500 ms (B15284909) per ion.
5. Data Analysis:
-
The concentration of this compound is calculated in real-time by the instrument software based on the known reaction rates and the measured count rates of the reagent and product ions.
Visualizations
Caption: Experimental workflow for the validation of the new SIFT-MS method.
Caption: Logical comparison of HS-GC-MS and SIFT-MS for trace this compound analysis.
References
- 1. xisdxjxsu.asia [xisdxjxsu.asia]
- 2. lqa.com [lqa.com]
- 3. syft.com [syft.com]
- 4. Source apportionment and quantification of liquid and headspace leaks from closed system drug-transfer devices via Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) | PLOS One [journals.plos.org]
- 5. montrose-env.com [montrose-env.com]
- 6. Validation and Collaborative Studies of Headspace Gas Chromatography-Mass Spectrometry for Determination of 1,4-Dioxane in Cosmetic Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Negative Reagent Ions for Real Time Detection Using SIFT-MS | MDPI [mdpi.com]
- 9. Development and validation of a headspace GC-MS method to evaluate the interconversion of impurities and the product quality of liquid hand sanitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid monitoring of volatile organic compounds: a comparison between gas chromatography/mass spectrometry and selected ion flow tube mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Experimental and Computational Analyses of Chloroethane Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental findings and computational models for key reactions involving chloroethane. By juxtaposing experimental data with theoretical calculations, this document aims to offer a comprehensive overview for researchers engaged in reaction modeling, synthesis design, and mechanistic studies. The following sections delve into three primary reaction types: pyrolysis, nucleophilic substitution, and chlorination, presenting quantitative data, detailed methodologies, and visual representations of the underlying processes.
Unimolecular Pyrolysis of this compound
The thermal decomposition of this compound is a fundamental unimolecular reaction that primarily proceeds through the elimination of hydrogen chloride to yield ethylene.
Data Presentation: Experimental vs. Computational Kinetics
| Parameter | Experimental Value | Computational Model & Value |
| Reaction | C₂H₅Cl → C₂H₄ + HCl | C₂H₅Cl → C₂H₄ + HCl |
| Activation Energy (Ea) | 58.43 ± 1.5 kcal/mol | Analogous systems suggest DFT and ab initio methods can predict Ea. |
| Pre-exponential Factor (A) | 10¹⁴·⁰³ ± ⁰·⁴⁴ s⁻¹[1] | Calculable via transition state theory in computational models. |
| Rate Constant (k) | k∞ = 10¹⁴·⁰³ exp(-58430/RT) s⁻¹[1] | Typically determined using methods like RRKM theory. |
| Temperature Range | 402–521°C (675–794 K)[1] | Not applicable |
| Pressure Range | Down to 0.2 mm Hg[1] | Not applicable |
Note: Direct computational values for the Arrhenius parameters of this compound pyrolysis were not explicitly found in the provided search results. The table indicates the types of values that would be expected from computational studies.
Experimental Protocol: Gas-Phase Pyrolysis
The experimental determination of the rate constant for the gas-phase pyrolysis of this compound typically involves a static or flow system. A common methodology is as follows:
-
Reactant Preparation: A sample of pure this compound is prepared in a vacuum line.
-
Reaction Initiation: The this compound vapor is introduced into a heated reaction vessel (often made of quartz) at a controlled temperature and low pressure.
-
Data Acquisition: The progress of the reaction is monitored over time by measuring the change in total pressure using a manometer. The stoichiometry of the reaction (one mole of reactant producing two moles of gaseous products) allows the pressure change to be related to the extent of reaction.
-
Analysis: The rate constant is determined by fitting the pressure-time data to a first-order rate equation. The experiment is repeated at various temperatures to determine the Arrhenius parameters (activation energy and pre-exponential factor).
Logical Relationship: Pyrolysis Mechanism
The unimolecular pyrolysis of this compound proceeds through a four-membered cyclic transition state.
Caption: Unimolecular elimination mechanism of this compound.
Nucleophilic Substitution (SN2): this compound and Hydroxide (B78521)
The reaction of this compound with a hydroxide ion is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, yielding ethanol (B145695) and a chloride ion.
Data Presentation: Experimental vs. Computational Kinetics
| Parameter | Experimental Observation | Computational Model & Value (for CH₃Cl + Cl⁻) |
| Reaction | C₂H₅Cl + OH⁻ → C₂H₅OH + Cl⁻ | CH₃Cl + Cl⁻ → CH₃Cl + Cl⁻ |
| Kinetics | Second-order: rate = k[C₂H₅Cl][OH⁻][2][3][4] | Bimolecular, consistent with experimental findings. |
| Activation Barrier (gas phase) | Not directly found for C₂H₅Cl + OH⁻ | 9 kcal/mol[5] |
| Solvent Effects | Reaction rates are sensitive to the polarity of the solvent.[6] | Increasing solvent polarity can decrease reaction rates.[6][7] |
Note: Computational data for the analogous reaction of chloromethane (B1201357) with chloride is presented due to the high level of detail available in the search results for this model system, which is frequently used to study the SN2 mechanism.[5][6][7][8]
Experimental Protocol: Solution-Phase SN2 Kinetics
A typical procedure to measure the kinetics of the SN2 reaction between this compound and hydroxide in solution is as follows:
-
Reagent Preparation: Standard solutions of this compound and a hydroxide source (e.g., sodium hydroxide) are prepared in a suitable solvent.
-
Reaction Monitoring: The reaction is initiated by mixing the reagent solutions in a thermostated reaction vessel. The progress of the reaction is followed by monitoring the concentration of one of the reactants or products over time. This can be achieved through techniques such as titration of the hydroxide ion or chromatographic analysis of this compound or ethanol.
-
Data Analysis: The rate constant is determined by applying the second-order rate law to the concentration-time data. By conducting the reaction with a large excess of one reactant (pseudo-first-order conditions), the analysis can be simplified.
-
Activation Parameters: The experiment is repeated at different temperatures to calculate the activation energy (Ea) and pre-exponential factor (A) using the Arrhenius equation.
Workflow: SN2 Reaction Pathway
The SN2 reaction proceeds in a single, concerted step involving a pentacoordinate transition state.
Caption: Concerted mechanism of the SN2 reaction.
Gas-Phase Chlorination of Ethane (B1197151) and this compound
The reaction of ethane with chlorine radicals can produce this compound, which can then undergo further chlorination to form dichloroethanes. This process is a free-radical chain reaction.
Data Presentation: Experimental vs. Computational Insights
| Aspect | Experimental Findings | Computational Approach & Insights |
| Initial Reaction | C₂H₆ + Cl• → C₂H₅• + HCl | Quantum chemical methods can be used to study the kinetics of key reaction steps.[9] |
| This compound Formation | C₂H₅• + Cl₂ → C₂H₅Cl + Cl• | Simulation of the gas-phase reaction scheme can provide insights into the overall mechanism.[9] |
| Further Chlorination | C₂H₅Cl + Cl• → •C₂H₄Cl + HCl | The preference for the formation of 1,1-dithis compound (B41102) over 1,2-dithis compound (B1671644) at higher temperatures can be explained by the decomposition of the 1,2-dithis compound precursor radical.[9] |
| Product Distribution | The ratio of 1,1-dithis compound to 1,2-dithis compound is approximately 2:1 and is independent of Cl₂ concentration.[10] | The regioselectivity is governed by the thermodynamics of the hydrogen abstraction step by the chlorine radical.[10] |
| Reaction Order | The reaction rate is primarily dictated by the Cl₂ concentration.[10] | The dominant role of chlorine radicals in the rate-determining steps is highlighted by kinetic modeling.[10] |
Experimental Protocol: Gas-Phase Chlorination
The experimental investigation of ethane chlorination typically involves the following steps:
-
Gas Mixture Preparation: A mixture of ethane, chlorine, and an inert carrier gas (e.g., nitrogen) is prepared with controlled concentrations using mass flow controllers.
-
Reaction Conditions: The gas mixture is passed through a heated reactor (e.g., a quartz tube) at a specific temperature.
-
Product Analysis: The effluent gas from the reactor is analyzed using techniques like gas chromatography to identify and quantify the reactants and products.
-
Kinetic Analysis: By varying the concentrations of reactants and the reaction temperature, the reaction orders and activation energies for the different chlorination steps can be determined.
Signaling Pathway: Free-Radical Chlorination
The chlorination of ethane is a chain reaction involving initiation, propagation, and termination steps.
References
- 1. Unimolecular gas-phase pyrolysis of ethyl chloride - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 2. chemist.sg [chemist.sg]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Unraveling the Kinetics and Mechanism of Ethane Chlorination in the Gas Phase [mdpi.com]
Efficacy of chloroethane in SN2 reactions compared to other alkyl halides
In the landscape of synthetic chemistry, particularly in drug development and manufacturing, the selection of an appropriate alkylating agent is paramount for reaction efficiency and yield. Among the various classes of reagents, alkyl halides are fundamental building blocks. This guide provides a comparative analysis of the efficacy of chloroethane in bimolecular nucleophilic substitution (SN2) reactions relative to other common ethyl halides: bromoethane (B45996) and iodoethane (B44018). The comparison is supported by experimental data on reaction kinetics and established mechanistic principles.
Executive Summary
The reactivity of ethyl halides in SN2 reactions is predominantly governed by the nature of the halogen, which acts as the leaving group. The established order of reactivity is Iodoethane > Bromoethane > this compound . This trend is directly correlated with the leaving group's ability, which is inversely related to its basicity. The iodide ion is the weakest base and the most stable in solution, making it the best leaving group. Consequently, iodoethane is the most reactive, while this compound is the least reactive of the three in SN2 displacements.
Data Presentation: Relative Reaction Rates
The difference in reactivity among ethyl halides in SN2 reactions can be quantified by comparing their relative reaction rates under identical conditions. The following table summarizes representative relative rate constants for the reaction of ethyl halides with a common nucleophile, iodide, in acetone. This classic example is known as the Finkelstein reaction.
| Alkyl Halide | Leaving Group | Relative Rate Constant (k_rel) |
| Iodoethane | I⁻ | ~30,000 |
| Bromoethane | Br⁻ | ~10,000 |
| This compound | Cl⁻ | 200 |
Data is generalized from various sources for the reaction with a given nucleophile under identical conditions.
As the data illustrates, iodoethane is approximately three times more reactive than bromoethane, and bromoethane is significantly more reactive than this compound. This quantitative data underscores the critical role of the leaving group in the kinetics of SN2 reactions.
Mechanistic Insights: The SN2 Pathway
All three ethyl halides are primary alkyl halides and therefore readily undergo nucleophilic substitution via the SN2 mechanism. This mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack). This leads to an inversion of stereochemistry at the carbon center.
The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, following a second-order rate law: Rate = k[Alkyl Halide][Nucleophile]. The energy of the transition state is a key determinant of the reaction rate. A better leaving group stabilizes the transition state, lowers the activation energy, and thus increases the reaction rate.
Figure 1: General mechanism of an SN2 reaction.
The stability of the halide anion (X⁻) increases down the group in the periodic table (I⁻ > Br⁻ > Cl⁻). This is due to the larger size of the iodide ion, which allows for the negative charge to be dispersed over a larger volume, resulting in a more stable anion. This stability directly translates to its ability to act as a good leaving group.
Figure 2: Relative reactivity of ethyl halides in SN2 reactions.
Experimental Protocols
A common experiment to demonstrate the relative reactivity of alkyl halides in SN2 reactions is the Finkelstein reaction.[1][2] This reaction involves the treatment of an alkyl chloride or bromide with a solution of sodium iodide in acetone.
Objective: To qualitatively and quantitatively compare the rate of SN2 reaction of this compound, bromoethane, and iodoethane.
Materials:
-
This compound, bromoethane, and iodoethane
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Test tubes and rack
-
Water bath
-
Stopwatch
Procedure:
-
Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.
-
Place 2 mL of the NaI/acetone solution into three separate, dry test tubes.
-
To each test tube, add an equimolar amount of this compound, bromoethane, and iodoethane, respectively.
-
Start the stopwatch immediately after the addition of the alkyl halide.
-
Observe the test tubes for the formation of a precipitate. Sodium chloride (NaCl) and sodium bromide (NaBr) are insoluble in acetone, while sodium iodide (NaI) is soluble. The formation of a precipitate indicates that a reaction has occurred.
-
Record the time taken for the precipitate to appear in each test tube. A faster appearance of the precipitate corresponds to a faster reaction rate.
-
For a quantitative analysis, the reaction can be monitored over time by quenching aliquots and titrating the remaining iodide, or by using techniques such as conductivity measurements or NMR spectroscopy to follow the disappearance of the starting material or the appearance of the product.
Expected Observations: A precipitate of sodium bromide will form relatively quickly in the test tube with bromoethane. A precipitate of sodium chloride will form much more slowly in the test tube with this compound. No precipitate will form in the test tube with iodoethane as the starting material and product are the same in this specific reaction with iodide as the nucleophile; however, its high reactivity is inferred from other comparative reactions.
Conclusion
For researchers, scientists, and drug development professionals, understanding the relative reactivity of alkylating agents is crucial for optimizing synthetic routes. While this compound is a viable substrate for SN2 reactions, its efficacy is significantly lower than that of bromoethane and, particularly, iodoethane. This is a direct consequence of the poorer leaving group ability of the chloride ion compared to bromide and iodide. In applications where rapid and high-yield SN2 reactions are desired, iodoethane and bromoethane are demonstrably superior choices. This compound may be considered when a less reactive alkylating agent is required, or for economic reasons, but reaction times will be substantially longer, and more forcing conditions may be necessary.
References
A Researcher's Guide to Ethylating Agents: A Cost-Benefit Analysis of Chloroethane and Its Alternatives
For academic researchers and professionals in drug development, the selection of an appropriate ethylating agent is a critical decision that balances reactivity, cost, safety, and practicality. Chloroethane, a gaseous and highly flammable haloalkane, represents a classic and cost-effective option. However, its physical state and safety profile necessitate a careful evaluation against liquid alternatives like ethyl bromide, ethyl iodide, and the more potent diethyl sulfate (B86663) and ethyl triflate. This guide provides an objective comparison to inform the selection process for academic research projects, supported by experimental considerations and safety protocols.
Cost and Physical Properties: A Quantitative Overview
The primary driver for considering this compound is often its low cost per mole. However, its gaseous nature (boiling point: 12.3°C) requires specialized handling, such as the use of gas cylinders or pre-made solutions, which can offset the initial cost savings.[1][2] Liquid alternatives, while typically more expensive, offer significantly more convenient handling in a standard laboratory fume hood.
A summary of the physical properties and approximate costs for common ethylating agents is presented below. Costs were aggregated from various suppliers and are subject to change; they are presented here for comparative purposes.
| Reagent | Formula | MW ( g/mol ) | Boiling Point (°C) | Physical State (RT) | Approx. Cost ($/mol)* |
| This compound | C₂H₅Cl | 64.51 | 12.3 | Gas | ~$8.90[2] |
| Ethyl Bromide | C₂H₅Br | 108.97 | 38.4 | Liquid | ~$20.00 - $35.00[3][4][5] |
| Ethyl Iodide | C₂H₅I | 155.97 | 72.0 | Liquid | ~$48.00 - $66.00[6][7] |
| Diethyl Sulfate | (C₂H₅)₂SO₄ | 154.18 | 208.0 | Liquid | ~$45.00 - $53.00[8][9][10][11] |
| Ethyl Triflate | C₃H₅F₃O₃S | 178.13 | 115.0 | Liquid | ~$7,600.00[12] |
*Cost per mole is an estimate based on bulk reagent-grade pricing (e.g., 250g-1kg) and may vary significantly by vendor, purity, and quantity.
Performance and Reactivity Comparison
The primary application of these reagents in academic research is as electrophiles in nucleophilic substitution (S_N2) reactions. The reactivity in these reactions is heavily dependent on the leaving group ability of the halide or counter-ion.
Reactivity Trend: The established order of reactivity for S_N2 reactions with ethyl halides is:
Ethyl Iodide > Ethyl Bromide > this compound [13]
This is because the iodide ion is the best leaving group among the halides, being the conjugate base of a very strong acid (HI). Consequently, reactions with ethyl iodide can often be performed under milder conditions (e.g., lower temperatures or shorter reaction times) compared to those with this compound.
-
This compound: Due to the relatively poor leaving group ability of the chloride ion, this compound is the least reactive of the common ethyl halides.[14] Its use may require higher temperatures, longer reaction times, or more potent nucleophiles to achieve satisfactory yields. However, its lower reactivity can sometimes be an advantage in preventing over-alkylation with certain substrates. The Williamson ether synthesis, first developed in 1850, famously used this compound to produce diethyl ether, demonstrating its utility.[15][16][17]
-
Ethyl Bromide & Ethyl Iodide: These reagents are often the preferred choice for general-purpose ethylation.[18][19] Their higher reactivity allows for more efficient reactions and broader substrate scope. Ethyl iodide, being the most reactive, is particularly useful for less reactive nucleophiles or sterically hindered substrates.[19][20]
-
Diethyl Sulfate & Ethyl Triflate: These are powerful ethylating agents reserved for challenging substrates where ethyl halides fail. Diethyl sulfate is a versatile and cost-effective alternative to halides for large-scale synthesis but is highly toxic.[10][21] Ethyl triflate is an exceptionally reactive "super" electrophile due to the extreme stability of the triflate leaving group; its high cost generally limits its use to small-scale, high-value syntheses.[12][22][23]
Due to the competitive nature of elimination (E2) reactions, secondary and tertiary alkyl halides are poor choices for Williamson ether synthesis, often leading to alkenes as the major product.[15][24] All the discussed ethylating agents are primary, which strongly favors the desired S_N2 pathway.[13][17]
Safety, Handling, and Disposal
Alkylating agents are hazardous materials and must be handled with appropriate precautions in a well-ventilated fume hood.
| Reagent | Key Hazards | Flash Point (°C) | Handling & Disposal Considerations |
| This compound | Extremely flammable gas, suspected carcinogen, potential for frostbite.[2][25][26][27] | -50 | Must be handled as a gas or in solution. Requires specialized equipment for gas handling.[25] Disposal of excess gas requires careful venting or quenching procedures.[28] |
| Ethyl Bromide | Flammable liquid, toxic, potential mutagen. | -20 | Volatile liquid that must be stored in a cool, well-ventilated area.[18] Waste must be collected and disposed of as halogenated organic waste. |
| Ethyl Iodide | Light-sensitive, toxic. | 54 | Should be stored in light-resistant containers, often stabilized with copper.[19][20] Waste must be collected as halogenated organic waste. |
| Diethyl Sulfate | Highly toxic, probable human carcinogen, corrosive. | 104 | Extremely hazardous; requires stringent safety measures. Non-halogenated, but waste is highly toxic and must be segregated.[9][10] |
| Ethyl Triflate | Corrosive, toxic. | 39 | Highly reactive and moisture-sensitive. Waste is non-halogenated but must be handled as hazardous chemical waste. |
Disposal: All alkylating agents and contaminated materials must be disposed of as hazardous chemical waste through an institution's Environmental Health and Safety (EHS) office.[29][30][31][32] Never dispose of these chemicals down the drain.
Experimental Protocols
Representative Protocol 1: Williamson Ether Synthesis using this compound
This protocol describes the synthesis of phenetole (B1680304) (ethyl phenyl ether) from phenol (B47542) and this compound.
1. Reagent Preparation:
- In a three-neck round-bottom flask equipped with a reflux condenser and a gas inlet tube, dissolve sodium phenoxide (1.0 eq) in a suitable dry solvent like DMF or acetonitrile (B52724). (Note: Sodium phenoxide can be generated in situ by reacting phenol with a strong base like sodium hydride).
2. Reaction Setup:
- Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).
- Cool the reaction mixture in an ice bath.
3. Addition of this compound:
- Slowly bubble this compound gas (1.1 - 1.5 eq) through the stirred solution. The flow rate should be controlled to prevent excessive pressure buildup. Alternatively, a pre-made, chilled solution of this compound in an appropriate solvent can be added dropwise.
4. Reaction:
- After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50-80°C for several hours (4-12 h), monitoring the reaction progress by TLC.[17]
5. Work-up and Purification:
- Cool the reaction mixture to room temperature.
- Quench the reaction by slowly adding water.
- Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography or distillation.
Note: If using ethyl bromide or ethyl iodide for this reaction, the heating step may be shorter or conducted at a lower temperature due to their higher reactivity.
Representative Protocol 2: N-Alkylation of a Primary Amine
This general protocol outlines the mono-ethylation of a primary amine using an ethyl halide.
1. Reactant Preparation:
- In a round-bottom flask, dissolve the primary amine (1.0 eq) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 1.5-2.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.[33]
2. Addition of Ethylating Agent:
- Add the ethylating agent (e.g., ethyl bromide, 1.0-1.1 eq) dropwise to the stirred mixture at room temperature.[33] Controlling the stoichiometry is crucial to minimize the formation of the dialkylated byproduct.[34]
3. Reaction:
- Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) until the starting amine is consumed, as monitored by TLC or LC-MS.[33]
4. Work-up and Purification:
- Filter off the inorganic salts.
- Dilute the filtrate with water and extract the product with an appropriate organic solvent.
- Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
- Purify the residue via flash column chromatography to isolate the desired secondary amine.[33]
Visualized Workflows and Decision Making
Logical Flow for Selecting an Ethylating Agent
The following diagram illustrates a decision-making process for choosing the most suitable ethylating agent based on common project constraints in an academic setting.
Caption: Decision flowchart for selecting an ethylating agent.
General Experimental Workflow for Ethylation
This diagram outlines the key steps and safety considerations for a typical ethylation reaction in an academic lab.
Caption: General laboratory workflow for an ethylation reaction.
Conclusion: Making the Right Choice
The choice between this compound and its alternatives is a classic case of balancing cost, convenience, and chemical efficiency.
-
This compound remains a viable option for large-scale or cost-sensitive projects where the necessary gas-handling infrastructure is in place. Its lower reactivity can be a benefit for controlling selectivity, but researchers must be prepared for potentially longer reaction times and more forcing conditions.
-
Ethyl bromide often represents the "sweet spot" for many academic labs, offering a significant boost in reactivity over this compound at a moderate cost, with the convenience of being a liquid.
-
Ethyl iodide is the reagent of choice when high reactivity is paramount, particularly for challenging substrates. Its higher cost is justified by potentially higher yields and milder reaction conditions.
-
Diethyl sulfate and ethyl triflate are specialized, powerful reagents. Their use is warranted only when less expensive and less hazardous alternatives have been exhausted.
Ultimately, a thorough risk assessment, consideration of the specific chemical transformation, and an evaluation of project budget and timelines will guide the prudent researcher to the most appropriate ethylating agent.
References
- 1. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 2. CAS 75-00-3 | 1100-5-11 | MDL MFCD00000961 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. BROMOETHANE [sdfine.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. BROMOETHANE [sdfine.com]
- 6. Ethyl Iodide at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]
- 7. dir.indiamart.com [dir.indiamart.com]
- 8. Diethyl Sulphate 99% For Synthesis at 3634.40 INR in Mumbai | A. B. Enterprises [tradeindia.com]
- 9. Diethyl sulfate | 64-67-5 | FD12133 | Biosynth [biosynth.com]
- 10. Diethylsulfat 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. DIETHYL [sdfine.com]
- 12. Ethyl trifluoromethanesulfonate 99 425-75-2 [sigmaaldrich.com]
- 13. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 14. quora.com [quora.com]
- 15. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 16. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 17. byjus.com [byjus.com]
- 18. Ethyl Bromide at Best Price - Industrial & Lab Grade [sontaraorgano.in]
- 19. labdepotinc.com [labdepotinc.com]
- 20. spectrumchemical.com [spectrumchemical.com]
- 21. Diethyl sulfate price,buy Diethyl sulfate - chemicalbook [m.chemicalbook.com]
- 22. chemimpex.com [chemimpex.com]
- 23. archivemarketresearch.com [archivemarketresearch.com]
- 24. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 25. airgas.com [airgas.com]
- 26. ehs.princeton.edu [ehs.princeton.edu]
- 27. atsdr.cdc.gov [atsdr.cdc.gov]
- 28. researchgate.net [researchgate.net]
- 29. towson.edu [towson.edu]
- 30. unomaha.edu [unomaha.edu]
- 31. uab.edu [uab.edu]
- 32. tntech.edu [tntech.edu]
- 33. benchchem.com [benchchem.com]
- 34. chemrxiv.org [chemrxiv.org]
A Tale of Two Pathways: In-Silico and In-Vitro Investigations of Chloroethane Metabolism
An essential guide for researchers, scientists, and drug development professionals comparing computational and laboratory approaches to understanding the metabolic fate of chloroethane.
This compound, a halogenated hydrocarbon, undergoes metabolic processing in the body primarily through two distinct enzymatic pathways: oxidative metabolism mediated by cytochrome P450 (specifically CYP2E1) and conjugation with glutathione (B108866) (GSH) catalyzed by glutathione S-transferases (GSTs). Understanding the kinetics and outcomes of these pathways is crucial for assessing the toxicological and pharmacokinetic profile of this compound. This guide provides a comprehensive comparison of in-silico and in-vitro methodologies used to study these metabolic routes, supported by experimental data and detailed protocols.
At a Glance: In-Silico vs. In-Vitro Data
The following table summarizes key quantitative parameters for the metabolic pathways of this compound as determined by in-silico modeling and inferred from in-vitro studies on similar compounds. It is important to note that specific in-vitro kinetic data for this compound is limited in publicly available literature; therefore, data from related volatile organic compounds are included for comparative purposes.
| Parameter | In-Silico (PBPK Model - Rat) | In-Vitro (Rat Liver Preparations) | In-Silico (PBPK Model - Mouse) | In-Vitro (Mouse Liver Preparations) |
| Oxidative Pathway (CYP2E1) | ||||
| Vmax (Maximum Velocity) | 0.49 mg/hr/kg | Data not available for this compound | 1.8 mg/hr/kg | Data not available for this compound |
| Km (Michaelis Constant) | 0.1 mg/L | Data not available for this compound | 1.69 mg/L | Data not available for this compound |
| Glutathione Conjugation (GST) | ||||
| Vmax (Maximum Velocity) | 0.001 mg/hr/kg | Data not available for this compound | 0.0075 mg/hr/kg | Data not available for this compound |
| Km (Michaelis Constant) | 1.69 mg/L | Data not available for this compound | 1.69 mg/L | Data not available for this compound |
Metabolic Pathways of this compound
This compound is metabolized via two primary routes, as illustrated below. The oxidative pathway leads to the formation of acetaldehyde (B116499), while the conjugation pathway results in the formation of S-ethyl-glutathione.
In-Silico Approach: Physiologically Based Pharmacokinetic (PBPK) Modeling
In-silico studies, particularly PBPK models, provide a powerful computational framework to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. These models integrate physiological parameters of the species with chemical-specific data to predict the concentration of the parent compound and its metabolites in various tissues over time.
Experimental Protocol: PBPK Model Development for this compound
The development of a PBPK model for this compound, as described by Gargas et al. (1990, 2008), involves the following key steps[1]:
-
Model Structure Definition : A multi-compartment model is established, representing key organs and tissues connected by blood flow. For this compound, this includes compartments for the liver (as the primary site of metabolism), fat, and other tissue groups.
-
Parameterization :
-
Physiological Parameters : Organ volumes, blood flow rates, and cardiac output are obtained from literature for the specific species (e.g., rat, mouse).
-
Physicochemical Parameters : Partition coefficients of this compound in different tissues are determined experimentally or estimated.
-
Metabolic Parameters : The metabolism of this compound is described by Michaelis-Menten kinetics for both the oxidative and glutathione conjugation pathways. The maximal velocity (Vmax) and Michaelis constant (Km) for each pathway are estimated by fitting the model to experimental data, such as gas uptake studies in closed chambers.
-
-
Model Simulation and Validation : The model is implemented in specialized software (e.g., ACSL Sim, ACSL Math). Simulations are run to predict the time-course of this compound concentration in the chamber. The model is validated by comparing the simulation results with experimental data and refining the parameters to achieve the best fit.
In-Vitro Approach: Liver Subcellular Fractions
In-vitro methods utilize isolated biological components, such as liver microsomes and cytosol, to study metabolic pathways in a controlled laboratory setting. These experiments provide direct evidence of metabolic reactions and can be used to determine enzyme kinetics.
Experimental Protocol: In-Vitro Metabolism of this compound
A general protocol for studying the metabolism of this compound using rat liver microsomes and cytosol is as follows:
-
Preparation of Subcellular Fractions :
-
Liver microsomes, which are rich in CYP enzymes, are isolated from rat liver homogenates by differential centrifugation.
-
The cytosolic fraction, containing soluble enzymes like GSTs, is also collected during this process.
-
Protein concentration in each fraction is determined using a standard method (e.g., Bradford assay).
-
-
Incubation for Oxidative Metabolism :
-
Rat liver microsomes (e.g., 0.5-1.0 mg/mL protein) are incubated in a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4) at 37°C.
-
An NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is added to provide the necessary co-factor for CYP-mediated reactions.
-
The reaction is initiated by adding a known concentration of this compound.
-
Aliquots are taken at various time points and the reaction is stopped (e.g., by adding a quenching solvent).
-
-
Incubation for Glutathione Conjugation :
-
Rat liver cytosol (e.g., 1-2 mg/mL protein) is incubated in a buffered solution at 37°C.
-
Reduced glutathione (GSH) is added as a co-substrate.
-
The reaction is started by the addition of this compound.
-
Samples are collected and processed similarly to the oxidative metabolism assay.
-
-
Analysis of Metabolites :
-
Acetaldehyde : Due to its volatility, acetaldehyde can be measured in the headspace of the reaction vial using gas chromatography (GC) with a flame ionization detector (FID). Alternatively, it can be derivatized with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) and the resulting product analyzed by high-performance liquid chromatography (HPLC) with UV detection.
-
S-ethyl-glutathione : The formation of the glutathione conjugate can be monitored by HPLC with UV or mass spectrometry (MS) detection.
-
-
Data Analysis : The rate of metabolite formation is determined, and by varying the substrate concentration, the kinetic parameters Vmax and Km can be calculated using non-linear regression analysis of the Michaelis-Menten equation.
Conclusion
Both in-silico and in-vitro methods offer valuable insights into the metabolic pathways of this compound. PBPK modeling provides a holistic view of the compound's fate in the whole organism, allowing for extrapolation across different doses, routes of exposure, and species. However, the accuracy of these models is heavily reliant on the quality of the input parameters, which are often derived from in-vitro experiments.
In-vitro studies using subcellular fractions provide direct experimental evidence of metabolic reactions and are the gold standard for determining enzyme kinetics. A significant data gap exists for the specific in-vitro kinetic parameters (Vmax and Km) of this compound metabolism. Future research should focus on conducting these in-vitro experiments to generate robust data that can be used to further refine and validate in-silico models. An integrated approach, where in-vitro data is used to inform and validate in-silico models, is the most powerful strategy for accurately predicting the metabolic disposition and potential toxicity of this compound.
References
Navigating the Risks: A Comparative Guide to the Toxicity of Chloroethane and Other Chlorinated Solvents in the Laboratory
For researchers, scientists, and drug development professionals, the selection of appropriate solvents is a critical decision that balances efficacy with safety. This guide provides an objective comparison of the toxicity of chloroethane and other commonly used chlorinated solvents—dichloromethane, chloroform (B151607), and carbon tetrachloride. By presenting quantitative toxicity data, detailed experimental protocols for toxicity assessment, and visualizations of toxicological pathways, this document aims to facilitate informed risk assessments and promote safer laboratory practices.
The use of chlorinated solvents is widespread in laboratory settings for a variety of applications, including synthesis, extraction, and purification. However, their utility is often tempered by significant health and safety concerns. Understanding the comparative toxicity of these substances is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This guide synthesizes available toxicological data to offer a clear comparison of this compound, dichloromethane, chloroform, and carbon tetrachloride.
Quantitative Toxicity Data at a Glance
To provide a clear and concise overview of the relative toxicities of these four chlorinated solvents, the following table summarizes key quantitative toxicity metrics. These values, derived from various safety data sheets and toxicological databases, offer a standardized basis for comparison.
| Toxicological Endpoint | This compound (Ethyl Chloride) | Dichloromethane (Methylene Chloride) | Chloroform (Trichloromethane) | Carbon Tetrachloride (Tetrachloromethane) |
| LD50 (Oral, Rat) | No data available | 1600 mg/kg[1][2] | 695 mg/kg[3][4] | 2350 mg/kg[5] |
| LC50 (Inhalation, Rat) | 57,600 ppm (2-hour)[6] | 76,000 mg/m³ (4-hour)[2] | 47,702 mg/m³ (4-hour)[4] | 8000 ppm (4-hour)[5] |
| OSHA PEL (8-hr TWA) | 1000 ppm | 25 ppm[1] | 50 ppm (ceiling)[3] | 10 ppm |
| IARC Carcinogenicity | Group 3 (Not classifiable) | Group 2A (Probably carcinogenic to humans)[7] | Group 2B (Possibly carcinogenic to humans) | Group 2B (Possibly carcinogenic to humans) |
| Primary Target Organs | Central nervous system, liver, kidneys, lungs[8][9] | Liver, central nervous system, cardiovascular system[10] | Liver, kidneys, central nervous system[3][11] | Liver, kidneys, central nervous system[12] |
Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. LC50 (Lethal Concentration, 50%) is the concentration of a substance in the air that is lethal to 50% of a test population. OSHA PEL (Permissible Exposure Limit) is the legal limit for exposure of an employee to a chemical substance. IARC (International Agency for Research on Cancer) classifications indicate the level of evidence for carcinogenicity.
Mechanisms of Toxicity and Signaling Pathways
The toxicity of chlorinated solvents is intrinsically linked to their metabolism, which can lead to the formation of reactive intermediates that damage cellular macromolecules. The following diagrams illustrate the key metabolic pathways and downstream toxic effects.
This compound Metabolism and Toxicity
This compound is metabolized by two primary pathways: oxidation via cytochrome P450 (CYP2E1) to acetaldehyde, and conjugation with glutathione (B108866) (GSH) by glutathione S-transferase (GST).[13][14] The production of acetaldehyde, a known carcinogen, is a significant contributor to its toxicity.[15] In female mice, this compound has been shown to induce a high incidence of uterine carcinomas, a mechanism that is not fully understood but is thought to be related to species-specific metabolism.[10][15][16]
Dichloromethane Metabolism and Carcinogenicity
Dichloromethane is also metabolized through both CYP2E1 and GST pathways.[17][18] The GST pathway is considered the key activation pathway for its carcinogenic effects.[4][17] This pathway leads to the formation of formaldehyde, a known mutagen that can form DNA-protein cross-links, contributing to its carcinogenicity in the liver and lungs of mice.[19]
Chloroform and Carbon Tetrachloride Induced Hepatotoxicity via Oxidative Stress
The hepatotoxicity of both chloroform and carbon tetrachloride is largely mediated by the generation of reactive free radicals during their metabolism by CYP2E1.[3][20] For carbon tetrachloride, this leads to the formation of the trichloromethyl radical (•CCl3), which can react with oxygen to form the highly reactive trichloromethylperoxy radical (•OOCCl3).[21] These radicals initiate lipid peroxidation of cellular membranes and generate reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.[11][15] Chloroform's metabolism produces phosgene, which depletes glutathione stores and causes severe oxidative damage.[20]
Experimental Protocols for Toxicity Assessment
To provide a framework for the comparative evaluation of these solvents, this section outlines representative experimental protocols for assessing key toxicological endpoints. These protocols are based on established methodologies in the field of toxicology.
In Vivo Hepatotoxicity Assessment in Rodents
This protocol describes a general procedure for evaluating the potential of a chlorinated solvent to cause liver damage in a rat model.
Experimental Workflow:
Methodology:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Dosing: Animals are randomly assigned to control and treatment groups. The test solvent is administered via intraperitoneal injection at various dose levels. The control group receives the vehicle (e.g., corn oil).
-
Clinical Observations: Animals are monitored daily for clinical signs of toxicity, and body weights are recorded at regular intervals.
-
Sample Collection: At the end of the study period (e.g., 24 or 48 hours for acute studies), animals are euthanized. Blood is collected for serum biochemical analysis, and the liver is excised, weighed, and processed for histopathology and oxidative stress markers.
-
Serum Biochemistry: Serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin (B190676) are measured using standard automated analyzers as indicators of liver damage.
-
Oxidative Stress Markers: A portion of the liver is homogenized to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase. Reduced glutathione (GSH) levels are also determined.
-
Histopathological Examination: A section of the liver is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination of liver architecture, necrosis, inflammation, and steatosis.[7][11][18][22]
In Vitro Cytotoxicity Assessment in Hepatocytes
This protocol outlines a method for comparing the direct cytotoxic effects of chlorinated solvents on cultured liver cells.
Experimental Workflow:
Methodology:
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test solvents. A vehicle control (e.g., DMSO) and a positive control for cytotoxicity are included.
-
Incubation: The cells are incubated with the test compounds for a specified period (e.g., 24 or 48 hours).
-
Cell Viability Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. The MTT reagent is added to the wells, and after incubation, the resulting formazan (B1609692) crystals are dissolved, and the absorbance is read on a microplate reader.[17]
-
LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of cell membrane disruption and necrosis.
-
-
Data Analysis: The results are expressed as a percentage of cell viability compared to the control. The half-maximal inhibitory concentration (IC50) is calculated for each solvent to compare their cytotoxic potency.[8][23]
Conclusion
The selection of a chlorinated solvent for laboratory use requires a careful consideration of its toxicological profile. This guide provides a comparative overview of the toxicity of this compound, dichloromethane, chloroform, and carbon tetrachloride, highlighting key differences in their acute toxicity, carcinogenicity, and mechanisms of action. While this compound is not classified as a carcinogen by IARC, its metabolism can produce the carcinogenic compound acetaldehyde. Dichloromethane is classified as a probable human carcinogen, with its GST-mediated metabolic pathway playing a crucial role in its toxicity. Chloroform and carbon tetrachloride are potent hepatotoxins that exert their effects through the generation of reactive free radicals and subsequent oxidative stress.
The experimental protocols outlined provide a foundation for conducting in-house comparative toxicity assessments, enabling laboratories to make data-driven decisions regarding solvent selection and the implementation of appropriate safety measures. By understanding the relative risks associated with these commonly used solvents, researchers can better protect themselves and their colleagues while maintaining the integrity of their scientific work.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JMIR Research Protocols - Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments [researchprotocols.org]
- 4. Zebrafish models for assessing developmental and reproductive toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zebrafish Models for Developmental Neurotoxicity Studies | ZeClinics [zeclinics.com]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidative Stress in Chronic Liver Disease: Relationship Between Peripheral and Hepatic Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Bromoethane in the Uterus of Ovariectomized B6C3F1 Mice | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. publications.iarc.who.int [publications.iarc.who.int]
- 15. Analysis of this compound toxicity and carcinogenicity including a comparison with bromoethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bromoethane, this compound and ethylene oxide induced uterine neoplasms in B6C3F1 mice from 2-year NTP inhalation bioassays: pathology and incidence data revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. veritastk.co.jp [veritastk.co.jp]
- 18. Histopathological Study of Liver and Kidney Tissues in C57 Mice via Chronic Exposure to Cadmium and Zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Role of cytochrome P450 and glutathione S-transferase alpha in the metabolism and cytotoxicity of trichloroethylene in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Hepatotoxicity/Cytotoxicity Assays [sigmaaldrich.com]
- 22. ijcmas.com [ijcmas.com]
- 23. researchgate.net [researchgate.net]
A Comparative Analysis of Kinetic Data for the Chlorination of Ethane to Chloroethane
For researchers, scientists, and drug development professionals, a thorough understanding of reaction kinetics is paramount for process optimization and safety. This guide provides a comparative analysis of published kinetic data for the gas-phase chlorination of ethane (B1197151) to chloroethane, a foundational reaction in industrial synthesis.
The production of this compound via the chlorination of ethane is a critical industrial process, often serving as a precursor for the synthesis of other valuable chemicals. The efficiency and selectivity of this free-radical chain reaction are highly dependent on kinetic parameters. This guide summarizes and compares key kinetic data from various studies, details the experimental methodologies employed, and provides a visual representation of the reaction pathway.
Comparative Kinetic Data
The rate of the primary reaction, C₂H₆ + Cl• → C₂H₅• + HCl, is a crucial parameter in modeling the overall chlorination process. Several studies have determined the rate constant for this reaction over a range of temperatures, often expressed in the Arrhenius or modified Arrhenius format. A summary of this data is presented below.
| Rate Constant Expression (k) | Temperature Range (K) | Experimental Method | Reference |
| k = (7.23 × 10⁻¹³) * T⁰·⁷⁰ * exp(117 K / T) cm³ molecule⁻¹ s⁻¹ | 203 - 1400 | Discharge Flow / Resonance Fluorescence | Combination of data from multiple studies[1][2] |
| k = (4.91 × 10⁻¹²) * T⁰·⁴⁷ * exp(-82 K / T) cm³ molecule⁻¹ s⁻¹ | 299 - 1002 | Discharge Flow / Resonance Fluorescence | Current study results agreeing with earlier determinations[1][2] |
| k = 3.9 × 10⁻¹¹ * (T / 298 K)⁰·⁷⁰ * exp(0.97 kJ mol⁻¹ / RT) cm³ s⁻¹ | 200 - 1400 | Theoretical and Experimental Review | A 2017 review of experimental data[1] |
Subsequent reactions, such as the further chlorination of this compound, play a significant role in the overall product distribution. The reaction of chlorine radicals with this compound can proceed via two primary channels: abstraction of a hydrogen atom from the α-carbon or the β-carbon.
| Reaction | Rate Constant Expression (k) (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) | Reference |
| Cl + C₂H₅Cl → α-C₂H₄Cl• + HCl (k₂ₐ) | (2.76 ± 0.28) × 10⁻¹¹ * exp(-455 ± 44 K / T) | 296 - 810 | [2] |
| Cl + C₂H₅Cl → β-C₂H₄Cl• + HCl (k₂ᵦ) | (1.92 ± 0.47) × 10⁻¹¹ * exp(-789 ± 84 K / T) | 296 - 378 | [2] |
These subsequent chlorination steps lead to the formation of dithis compound isomers, with studies indicating that 1,1-dithis compound (B41102) is the preferred product over 1,2-dithis compound (B1671644) at higher temperatures.[3] This preference is attributed to the decomposition of the 1,2-dithis compound precursor radical into ethene and a chlorine atom.[3]
Experimental Protocols
The kinetic data presented in this guide were primarily obtained using the Discharge Flow / Resonance Fluorescence (DF/RF) technique.[1][2][4][5] This experimental setup is widely used for studying gas-phase radical reactions.
A typical DF/RF experimental protocol involves the following steps:
-
Radical Generation: Chlorine atoms (Cl•) are generated by passing a mixture of Cl₂ in a carrier gas (e.g., Helium) through a microwave discharge.
-
Reactant Introduction: The chlorine atoms are then introduced into a flow tube where they mix with the ethane reactant, which is introduced at a known concentration through a movable injector.
-
Reaction Zone: The reaction between chlorine atoms and ethane occurs in the flow tube under controlled temperature and pressure conditions.[1][2] The pressure is typically maintained between 2.3 and 9.2 Torr.[1][2]
-
Detection: The concentration of chlorine atoms is monitored at a fixed point downstream of the mixing zone using resonance fluorescence. This involves exciting the chlorine atoms with a specific wavelength of light and detecting the subsequent fluorescence.
-
Kinetic Measurement: By varying the concentration of the ethane reactant and measuring the corresponding decay of the chlorine atom signal, the bimolecular rate constant for the reaction can be determined.[2]
Reaction Pathway and Logical Relationships
The chlorination of ethane proceeds via a free-radical chain reaction mechanism. The key steps involved in the formation of this compound and subsequent products are illustrated in the following diagram.
Figure 1: Reaction pathway for the chlorination of ethane.
Alternative Chlorination Methods
While direct gas-phase chlorination is a common method, alternative processes such as oxychlorination have been developed.[6][7] This process utilizes hydrogen chloride (HCl) as the chlorinating agent in the presence of oxygen and a catalyst, typically copper chloride on an inert support.[6][7] The reaction is generally carried out at elevated temperatures, for instance, in the range of 200°C to 375°C for the oxychlorination step and 400°C to 700°C for the subsequent vapor phase reaction with ethane.[6][7] This method can be advantageous as it allows for the use of HCl, which is often a byproduct of other industrial processes.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. WO1990008116A1 - Process for the chlorination of ethane - Google Patents [patents.google.com]
- 7. EP0453502B1 - Process for the chlorination of ethane - Google Patents [patents.google.com]
Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to Chloroethane Disposal
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and productive laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of chloroethane, also known as ethyl chloride. Adherence to these procedural, step-by-step instructions is paramount for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance.
This compound is a volatile, flammable, and halogenated organic compound.[1] Its classification as a hazardous waste necessitates stringent disposal protocols. Improper disposal, such as discarding it down the sanitary sewer or allowing it to evaporate in a fume hood, is strictly prohibited and can lead to serious safety hazards and legal repercussions.[1][2]
Core Principles for this compound Disposal
Segregation is Key: this compound waste must be collected in a dedicated, clearly labeled container specifically for halogenated organic solvents.[1] It is crucial to never mix halogenated with non-halogenated waste streams, as this can complicate the disposal process and increase costs.[1]
Proper Containerization: Utilize a chemically compatible container, such as a glass or polyethylene-coated glass bottle, for the collection of liquid this compound waste. The container must be prominently labeled with "Hazardous Waste," the chemical name "this compound," and associated hazard warnings (e.g., "Flammable," "Toxic").[1] To prevent the escape of volatile organic compounds (VOCs), the container must be kept securely capped when not in active use.[1] Liquid waste containers should not be filled to more than 75% capacity to allow for expansion.[3]
Regulatory Compliance: Waste disposal must be in accordance with appropriate Federal, State, and local regulations.[2] In the United States, this compound waste is regulated under the Resource Conservation and Recovery Act (RCRA). If discarded or spilled, it may be classified as a hazardous waste with the EPA hazardous waste number D001 due to its ignitability.[4]
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure risks.
| PPE Item | Specification | Rationale |
| Gloves | Chemically-resistant gloves (e.g., Viton, neoprene).[2] | To protect skin from contact with liquid this compound. |
| Eye Protection | Safety glasses or goggles.[2] | To prevent splashes or vapors from entering the eyes. |
| Body Protection | Apron or coveralls.[2] | To protect against splashes of liquid this compound. |
| Respiratory Protection | Use in a well-ventilated area. A self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas.[2][5] | To prevent inhalation of harmful vapors. |
Handling Precautions:
-
Use this compound in a well-ventilated area, preferably within a fume hood.[2]
-
Eliminate all ignition sources, as this compound is extremely flammable.[5][6]
-
Ground all metal equipment to prevent static discharge, which can ignite vapors.
-
Avoid contact with incompatible materials such as strong alkalis, strong acids, oxidizing agents, and certain metals like aluminum, copper, and zinc.
Step-by-Step Disposal Protocol
The recommended disposal protocol for this compound waste from a laboratory setting involves collection by a licensed hazardous waste disposal company.
-
Waste Accumulation: Collect this compound waste in a designated and properly labeled container in a designated satellite accumulation area within the laboratory.
-
Container Management: Ensure the waste container is always closed except when adding waste.[7][8] The exterior of the container must be clean and free of contamination.[3]
-
Request for Pickup: Once the container is full or the project is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste hauler.[7][8]
-
Documentation: Complete all necessary paperwork, such as a hazardous waste tag or manifest, as required by your institution and regulatory agencies.[8][9]
-
Professional Disposal: The licensed waste disposal company will then transport the this compound waste to a permitted treatment, storage, and disposal facility (TSDF) for proper management, which typically involves incineration at high temperatures.[10]
Spill Management
In the event of a this compound spill, immediate and appropriate action is crucial to mitigate hazards.
-
Small Spills:
-
Alert personnel in the immediate area.
-
If safe to do so, eliminate all ignition sources.[4]
-
Ventilate the area.
-
Absorb the spill with a non-combustible absorbent material, such as sand or vermiculite.[4][5]
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area.
-
-
Large Spills:
Contaminated materials from a spill cleanup must also be disposed of as hazardous waste.[7]
This compound Disposal Workflow
Caption: A flowchart illustrating the proper procedures for the safe disposal of this compound waste in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. mesagas.com [mesagas.com]
- 3. nipissingu.ca [nipissingu.ca]
- 4. weissinstruments.com [weissinstruments.com]
- 5. e-sportshop.cz [e-sportshop.cz]
- 6. nj.gov [nj.gov]
- 7. vumc.org [vumc.org]
- 8. geo.utexas.edu [geo.utexas.edu]
- 9. epa.gov [epa.gov]
- 10. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
